molecular formula C12H22N2O4S B015808 S-Nitroso-N-heptanoyl-D,L-penicillamine CAS No. 225234-00-4

S-Nitroso-N-heptanoyl-D,L-penicillamine

Cat. No.: B015808
CAS No.: 225234-00-4
M. Wt: 290.38 g/mol
InChI Key: HBOOWOBHDQOPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a synthetic S-nitrosothiol compound that serves as a potent and reliable nitric oxide (NO) donor in biochemical and pharmacological research. With a molecular formula of C 12 H 22 N 2 O 4 S and a molecular weight of 290.38 g/mol, this green crystalline solid is characterized by its N-heptanoyl (7-carbon) side chain, a structural feature that significantly enhances its lipophilicity compared to shorter-chain analogues like S-nitroso-N-acetyl-D,L-penicillamine (SNAP). This compound is primarily valued for its ability to elicit prolonged, NO-mediated vasodilatation, particularly in endothelium-denuded vessels. Research demonstrates that the increased lipophilicity imparted by the heptanoyl sidechain facilitates superior retention by vascular tissues, enabling sustained release of nitric oxide that results in vasodilatory effects lasting over one hour. This property makes SNHP a particularly useful tool for targeting NO delivery to areas with endothelial damage, modeling pathological conditions such as atherosclerosis, or investigating vascular responses following surgical interventions like angioplasty. Its mechanism involves thermal decomposition in solution to release NO, a process that can be catalyzed by Cu(I) ions and accelerated by thiols such as cysteine. The NO release from SNHP has been rigorously confirmed by electrochemical detection, and its biological activity is effectively reversed by NO scavengers like hemoglobin, confirming the specificity of its action. In experimental applications, SNHP produces concentration-dependent relaxations of smooth muscle preparations, including the mouse anococcygeus muscle, with a potency range comparable to established nitrovasodilators. It has proven to be a potent relaxant of both vascular and non-vascular smooth muscle, making it an invaluable tool for investigating NO signaling pathways, smooth muscle physiology, and the potential therapeutic applications of NO donors. The compound's stability in solution is intermediate among N-substituted SNAP analogues, with decomposition accelerated by Cu(II) ions and cysteine, and stabilized by the specific Cu(I) chelator neocuproine. For optimal stability, this product should be stored refrigerated at 2-8°C. Applications: • Research on nitric oxide signaling and smooth muscle physiology • Studies of vascular tone regulation in endothelium-compromised models • Investigation of S-nitrosylation as a post-translational modification • Tool for probing NO-mediated pathways in cardiovascular and neurological systems • Model compound for developing NO-releasing biomaterials

Properties

IUPAC Name

2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOOWOBHDQOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407871
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225234-00-4
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a member of the S-nitrosothiol (RSNO) class of compounds, which are increasingly recognized for their potential as therapeutic agents and their utility as research tools to investigate the multifaceted roles of nitric oxide (NO) in biological systems.[1] As an analogue of the well-characterized NO donor, S-nitroso-N-acetyl-D,L-penicillamine (SNAP), SNHP distinguishes itself through its unique physicochemical properties, primarily its increased lipophilicity conferred by the N-heptanoyl side chain.[1] This structural modification has profound implications for its stability, mechanism of NO release, and its pharmacological profile, particularly its capacity for prolonged vasodilation.[1]

This technical guide provides a comprehensive overview of the core mechanism of action of SNHP, intended for researchers, scientists, and drug development professionals. We will delve into the chemical basis of its NO-donating properties, explore the downstream signaling pathways it modulates, and provide detailed experimental protocols for its study.

Chemical Properties and Nitric Oxide Release

SNHP is synthesized by the acylation of D,L-penicillamine followed by S-nitrosation.[1] The defining feature of SNHP is the seven-carbon N-heptanoyl group, which significantly increases its lipophilicity compared to its two-carbon analogue, SNAP.[1] This property is believed to facilitate its retention within cellular membranes and tissues, contributing to its sustained biological effects.[1]

The primary mechanism of action of SNHP is the release of nitric oxide (NO), a gaseous signaling molecule with a very short half-life in biological systems.[2] The decomposition of S-nitrosothiols like SNHP to release NO is a complex process that can be influenced by several factors:

  • Metal Ions: The decomposition of SNHP is significantly accelerated by the presence of copper ions, particularly Cu(I).[1][3] This catalytic effect is a hallmark of S-nitrosothiol chemistry.[1][3] The use of a specific Cu(I) chelator, such as neocuproine, has been shown to slow the decomposition of SNHP.[1]

  • Thiols: Thiols, such as cysteine, can also accelerate the decomposition of SNHP.[1] This can occur through a process called transnitrosation, where the nitroso group is transferred from SNHP to the other thiol, forming a new S-nitrosothiol that may be more or less stable.[4]

  • Thermal and Photolytic Decomposition: SNHP, like other S-nitrosothiols, is sensitive to heat and light, which can induce the homolytic cleavage of the S-N bond to release NO.[1][5] Therefore, it is crucial to store and handle SNHP in a dark and cool environment.[1][5]

The increased lipophilicity of SNHP appears to influence its stability and NO release profile. While one study found the five-carbon analogue (SNVP) to be the most stable in solution, SNHP exhibited the most pronounced sustained vasodilator effects, suggesting that its retention in the vascular tissue and subsequent slow decomposition are key to its prolonged action.[1]

Visualization of SNHP and its Decomposition

SNHP_Decomposition cluster_catalysts Catalysts SNHP This compound (SNHP) NO Nitric Oxide (NO) SNHP->NO Decomposition Disulfide N-heptanoyl-D,L-penicillamine disulfide SNHP->Disulfide Cu(I) Cu(I) Cu(I)->SNHP Thiols (RSH) Thiols (RSH) Thiols (RSH)->SNHP Heat/Light Heat/Light Heat/Light->SNHP

Caption: Decomposition of SNHP to release nitric oxide.

Downstream Signaling Pathways

The nitric oxide released from SNHP initiates a cascade of signaling events, primarily through two well-established pathways: the classical cGMP-mediated pathway and the more direct S-nitrosylation of proteins.

The Classical cGMP-Mediated Pathway

This pathway is fundamental to many of the physiological effects of NO, particularly vasodilation and the inhibition of platelet aggregation.[6][7][8]

  • Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into target cells, such as vascular smooth muscle cells and platelets, where it binds to the heme moiety of soluble guanylate cyclase (sGC).[6][7][8]

  • Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7][8]

  • Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP act as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

  • Physiological Response: PKG then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation) and inhibiting platelet activation and aggregation.[9]

The vasodilator effects of SNHP have been demonstrated to be mediated by NO, as they are largely reversed by the NO scavenger, hemoglobin.[1] The compound 1H-[1][2][6]oxadiazolo[4,3,-a]quinoxalin-1-one (ODQ) is a selective inhibitor of sGC and can be used to confirm the involvement of the cGMP pathway in the actions of SNHP.[6][8]

Visualization of the cGMP-Mediated Pathway

cGMP_Pathway SNHP SNHP NO NO SNHP->NO Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to heme sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation Inhibition of Platelet Aggregation PKG->Response Phosphorylation of downstream targets

Caption: The cGMP-mediated signaling pathway activated by SNHP-derived NO.

S-Nitrosylation of Proteins

S-nitrosylation is a reversible post-translational modification where a nitroso group is covalently attached to the thiol side chain of a cysteine residue within a protein.[10][11] This modification can alter the protein's function, stability, or localization, thereby providing a direct, cGMP-independent mechanism for NO signaling.[12][13]

NO donors like SNAP have been shown to induce S-nitrosylation of a wide range of proteins, and it is highly probable that SNHP acts through a similar mechanism.[12][13] The specificity of S-nitrosylation is thought to be determined by the local environment of the cysteine residue and the presence of specific protein motifs.[13]

Transnitrosylation: SNHP can also participate in transnitrosylation reactions, transferring its nitroso group to other thiols, including those on proteins or low-molecular-weight thiols like glutathione.[4][10] This process can propagate the NO signal within and between cells.

The functional consequences of S-nitrosylation are diverse and protein-specific. For example, S-nitrosylation of certain caspases can inhibit apoptosis, while S-nitrosylation of other proteins can modulate their enzymatic activity or protein-protein interactions.[14] Identifying the specific protein targets of S-nitrosylation by SNHP is a key area for future research to fully elucidate its mechanism of action.

Quantitative Data

The following table summarizes key quantitative data for SNHP and its analogue SNAP. It is important to note that data specifically for SNHP is limited, and in some cases, data from SNAP is provided for comparative purposes.

ParameterSNHPSNAPReference
Chemical Formula C₁₂H₂₂N₂O₄SC₇H₁₂N₂O₄S[15]
Molecular Weight 290.38 g/mol 220.25 g/mol [15][16]
Half-life in aqueous buffer (pH 7.4, 37°C) Not explicitly reported, but noted to have prolonged action~5-6 hours[1][2][17]
PD₂ value (vasodilation in rat femoral artery) 5.66 ± 0.235.83 ± 0.17[1]
Effective concentration for vasodilation 10⁻⁸–10⁻³ M10⁻⁸–10⁻³ M[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to study the mechanism of action of SNHP.

Protocol 1: Measurement of NO Release from SNHP

This protocol describes the use of an NO-selective electrode to directly measure the release of nitric oxide from SNHP in solution.

Materials:

  • This compound (SNHP)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • NO-selective electrode and meter

  • Reaction vessel with a magnetic stirrer

  • Copper (II) chloride solution (1 mM)

  • Cysteine solution (10 mM)

  • Neocuproine solution (10 mM)

Procedure:

  • Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using standard NO solutions.

  • Solution Preparation: Prepare a fresh stock solution of SNHP in deoxygenated PBS immediately before use. Keep the solution on ice and protected from light.

  • Baseline Measurement: Add a known volume of deoxygenated PBS to the reaction vessel and start stirring. Allow the electrode to stabilize and record the baseline reading.

  • Initiation of NO Release: Add a specific concentration of SNHP to the reaction vessel and start recording the NO concentration over time.

  • Investigating Catalysts and Inhibitors:

    • To test the effect of copper ions, add a small volume of CuCl₂ solution to the SNHP solution and continue recording.

    • To test the effect of thiols, add a small volume of cysteine solution.

    • To confirm the role of Cu(I), pre-incubate the SNHP solution with neocuproine before adding CuCl₂.

  • Data Analysis: Plot the NO concentration as a function of time to determine the kinetics of NO release. Calculate the initial rate of release and the half-life of SNHP under each condition.

Protocol 2: Assessment of Vasodilation in Isolated Arteries

This protocol details the methodology for studying the vasodilator effects of SNHP on isolated arterial rings, a classic pharmacology preparation.[1]

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or other vasoconstrictor

  • SNHP stock solution

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Vessel Preparation: Euthanize the rat and carefully dissect the femoral arteries. Cut the arteries into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.

  • Pre-contraction: After washing out the KCl, pre-contract the rings with an EC₈₀ concentration of phenylephrine.

  • Cumulative Concentration-Response Curve: Once the PE-induced contraction has stabilized, add cumulative concentrations of SNHP to the organ bath. Allow the response to each concentration to reach a plateau before adding the next.

  • Endothelium Removal (Optional): To investigate the role of the endothelium, it can be removed by gently rubbing the intimal surface of the artery with a fine wire. Endothelial removal can be confirmed by the loss of acetylcholine-induced relaxation.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by PE. Plot the concentration-response curves and calculate the pD₂ values (-log EC₅₀) for SNHP.

Protocol 3: Measurement of Intracellular cGMP Levels

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP levels in response to SNHP treatment in cultured vascular smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells (VSMCs)

  • Cell culture medium

  • SNHP stock solution

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Cell lysis buffer

  • cGMP ELISA kit

Procedure:

  • Cell Culture: Plate VSMCs in multi-well plates and grow to confluence.

  • Pre-treatment: Pre-treat the cells with IBMX (e.g., 100 µM) for 15-30 minutes to prevent the degradation of cGMP.

  • SNHP Treatment: Treat the cells with various concentrations of SNHP for a specified period (e.g., 10-30 minutes). Include a vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

  • cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cGMP in the sample is inversely proportional to the signal generated.

  • Data Analysis: Calculate the concentration of cGMP in each sample based on the standard curve. Normalize the cGMP levels to the total protein concentration in each well.

Protocol 4: Detection of Protein S-Nitrosylation using the Biotin-Switch Assay

The biotin-switch assay is a widely used method to detect S-nitrosylated proteins. It involves three key steps: blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly formed free thiols with a biotin tag.

Materials:

  • Cells or tissues treated with SNHP

  • Lysis buffer containing a chelator (e.g., EDTA)

  • Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)

  • Reducing agent (e.g., ascorbate)

  • Biotinylation reagent (e.g., biotin-HPDP)

  • Streptavidin-agarose beads for enrichment

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Sample Preparation: Lyse the SNHP-treated cells or tissues in a buffer that preserves S-nitrosylation.

  • Blocking: Block all free thiol groups in the protein lysate by incubating with MMTS.

  • Reduction: Selectively reduce the S-nitrosothiol bonds to free thiols by adding ascorbate.

  • Biotinylation: Label the newly exposed thiol groups with biotin-HPDP.

  • Enrichment (Optional): S-nitrosylated proteins can be enriched from the total lysate using streptavidin-agarose beads.

  • Detection:

    • The biotinylated proteins can be detected by Western blotting with an anti-biotin antibody.

    • Alternatively, if you are investigating a specific protein, you can perform a Western blot with an antibody against your protein of interest after the enrichment step. An increased signal in the SNHP-treated sample compared to the control indicates S-nitrosylation.

Visualization of the Biotin-Switch Assay Workflow

Biotin_Switch cluster_protein Protein with Cysteine Residues P_SH Free Thiol (-SH) Block 1. Block free thiols (e.g., MMTS) P_SH->Block P_SNO S-Nitrosothiol (-SNO) Reduce 2. Reduce S-nitrosothiols (e.g., Ascorbate) Block->Reduce Label 3. Label new thiols (Biotin-HPDP) Reduce->Label Detect 4. Detection (Western Blot) Label->Detect

Sources

An In-depth Technical Guide to S-Nitrosothiols: Focus on S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: This guide centers on the widely researched S-Nitrosothiol, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), as a representative compound for understanding the chemical biology and therapeutic potential of this class of nitric oxide donors. The principles and methodologies discussed are broadly applicable to related structures, including the less documented S-Nitroso-N-heptanoyl-D,L-penicillamine. Limited information is available for the heptanoyl derivative, primarily identifying it as a potent relaxant of non-vascular smooth muscle and a nitric oxide (NO) donor[1]. Its core chemical identity is presented in Table 1 for reference.

Introduction: The Role and Significance of S-Nitrosothiols in Nitric Oxide Biology

Nitric oxide (NO) is a pleiotropic signaling molecule with profound effects on a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response[2]. The transient and reactive nature of NO necessitates the existence of biological carriers and donors that can store, transport, and release NO in a controlled manner. S-nitrosothiols (RSNOs), formed by the covalent attachment of a nitroso group to the sulfur atom of a cysteine residue, represent a major class of such molecules.

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) is a synthetic, small-molecule RSNO that has become an invaluable tool in biomedical research[3]. Its relative stability in aqueous solutions at neutral pH allows for the predictable and sustained release of NO, enabling researchers to probe the downstream effects of NO signaling in a variety of experimental systems[3][4]. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of SNAP, offering a technical framework for its effective use in the laboratory.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of SNAP is critical for its proper handling, storage, and application in experimental settings.

Molecular and Physical Characteristics

SNAP is a green, crystalline solid at room temperature[3][5]. The presence of the S-nitroso group imparts this characteristic color. Key molecular and physical properties for both this compound and S-Nitroso-N-acetyl-D,L-penicillamine are summarized in Table 1.

PropertyThis compoundS-Nitroso-N-acetyl-D,L-penicillamine (SNAP)
CAS Number 225234-00-4[1][6]67776-06-1[4][7][8][9]
Molecular Formula C₁₂H₂₂N₂O₄S[6]C₇H₁₂N₂O₄S[4][8][9]
Molecular Weight 290.38 g/mol [1][6]220.25 g/mol [7][8][9]
Appearance Green Crystalline Solid[1]Green Solid[3][5]
IUPAC Name (R)-2-Heptanamido-3-methyl-3-(nitrosothio)butanoic acid[1]2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid[3][8][9]
Solubility and Stability

The solubility and stability of SNAP are paramount considerations for the preparation of stock solutions and their use in biological experiments.

  • Solubility : SNAP is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with solubilities of up to 100 mM in DMSO reported[8][10]. It also has some solubility in water and phosphate-buffered saline (PBS) at a pH of 7.2[4][7].

  • Storage : As a solid, SNAP should be stored at -20°C, desiccated, and protected from light, where it can be stable for at least one year[11].

  • Solution Stability : The stability of SNAP in solution is influenced by several factors, including temperature, pH, and the presence of metal ions[4]. The half-life of SNAP in aqueous media at 37°C and a pH of 6-8 is approximately 5 to 6 hours[4][11][12]. It is important to note that solutions should be freshly prepared for optimal results[12]. Stock solutions can be prepared in deoxygenated buffers at a low pH (e.g., citrate/HCl buffer, pH 2.0) and kept on ice, protected from light, for several hours[11].

Expert Insight: The presence of trace metal ions can significantly accelerate the decomposition of SNAP[13]. For experiments requiring a more controlled and slower release of NO, it is advisable to use buffers treated with a chelating agent like EDTA to sequester metal ions.

Part 2: Mechanism of Action - Nitric Oxide Donation

The primary biological function of SNAP is to serve as a donor of nitric oxide. The release of NO from the S-nitrosothiol backbone is not a simple, unimolecular process but is influenced by various catalysts.

Pathways of NO Release

The decomposition of SNAP, leading to the release of NO, can be initiated by several mechanisms:

  • Thermal Decomposition : At physiological temperatures, SNAP undergoes slow, spontaneous homolytic cleavage of the S-N bond to release NO.

  • Photolytic Decomposition : Exposure to light, particularly in the UV range, can induce the cleavage of the S-N bond and subsequent NO release. This property has been exploited to create materials with photoinitiated NO release[2].

  • Metal-Ion Catalyzed Decomposition : Transition metal ions, particularly Cu(I), can catalyze the one-electron reduction of the S-nitrosothiol, leading to the release of NO and the corresponding disulfide[13].

The following diagram illustrates the primary pathways for NO release from SNAP:

NO_Release_Pathways cluster_stimuli Initiating Stimuli SNAP S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) NO Nitric Oxide (NO) SNAP->NO Disulfide Disulfide Product SNAP->Disulfide Thermal Heat (37°C) Thermal->SNAP Homolytic Cleavage Photo Light (UV/Visible) Photo->SNAP Photolysis Metal Metal Ions (e.g., Cu+) Metal->SNAP Reductive Cleavage Cell_Culture_Workflow Start Start: Plate Cells Prepare Prepare SNAP Working Solution (Dilute Stock in Medium) Start->Prepare Next Day Treat Treat Cells with SNAP-Containing Medium Prepare->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Downstream Analysis (e.g., Viability, Western Blot, cGMP Assay) Incubate->Analyze

Sources

An In-depth Technical Guide to S-Nitroso-N-heptanoyl-D,L-penicillamine as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Nitric Oxide and the Utility of S-Nitrosothiol Donors

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient and reactive nature necessitates the use of donor compounds for controlled experimental investigation. S-nitrosothiols (RSNOs) are a prominent class of NO donors that release nitric oxide under physiological conditions, making them invaluable tools in biomedical research.[1] This guide provides a comprehensive technical overview of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a lipophilic analogue of the well-characterized S-nitroso-N-acetyl-D,L-penicillamine (SNAP). We will delve into its chemical characteristics, mechanism of action, experimental applications, and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound (SNHP)

SNHP belongs to the family of S-nitrosothiols and is characterized by a heptanoyl group attached to the nitrogen atom of the penicillamine backbone. This modification significantly increases its lipophilicity compared to its analogue, SNAP.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 225234-00-4[2][3]
Molecular Formula C12H22N2O4S[2][3]
Molecular Weight 290.38 g/mol [2][3]
Appearance Green Crystalline Solid[2]
Storage 2-8°C Refrigerator[2]

The increased lipophilicity of SNHP may facilitate its retention within cellular membranes, potentially leading to prolonged NO-mediated effects in localized environments.[4]

Mechanism of Action: Nitric Oxide Release from SNHP

The primary function of SNHP in a biological context is to serve as a donor of nitric oxide. The release of NO from S-nitrosothiols like SNHP can be initiated by several mechanisms, including thermal decomposition, photolysis, and, most significantly in physiological systems, through interactions with transition metals like copper ions.[4][5][6]

The generally accepted mechanism for copper-catalyzed NO release from RSNOs involves the reduction of Cu(II) to Cu(I) by endogenous reducing agents, such as thiols. Cu(I) then directly interacts with the S-nitrosothiol, leading to the cleavage of the S-N bond and the liberation of nitric oxide.[4][7]

NO_Release_Mechanism SNHP S-Nitroso-N-heptanoyl- D,L-penicillamine (SNHP) NO Nitric Oxide (NO) SNHP->NO Spontaneous/ Thermal/Photolytic Decomposition Disulfide Disulfide Metabolite SNHP->Disulfide Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Cu_I->SNHP Catalytic Cleavage of S-N bond Reducing_Agents Reducing Agents (e.g., Thiols) Reducing_Agents->Cu_II

Caption: Mechanism of Nitric Oxide Release from SNHP.

Experimental Protocols

Preparation of SNHP Stock Solutions

Due to the limited stability of S-nitrosothiols in aqueous solutions, it is imperative to prepare fresh stock solutions for each experiment.[1]

Materials:

  • This compound (SNHP)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile and deoxygenated (optional)

  • Complete cell culture medium, pre-warmed to 37°C

Protocol:

  • Stock Solution Preparation:

    • Protect SNHP from light during handling.

    • Dissolve SNHP in high-quality, sterile DMSO to a desired stock concentration (e.g., 100 mM).[1]

    • Ensure complete dissolution, sonication can be used if necessary.[8]

  • Working Solution Preparation:

    • Immediately before use, dilute the SNHP stock solution into pre-warmed, complete cell culture medium to the final desired concentration.

    • Mix thoroughly by gentle pipetting.

    • It is crucial to minimize the time between dilution and application to the cells to ensure accurate dosing.

Application of SNHP to Cultured Cells

This protocol provides a general guideline. Specific concentrations and incubation times must be optimized for each cell type and experimental objective.[1]

Cell_Culture_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare fresh SNHP stock solution in DMSO Working_Prep Dilute stock solution in pre-warmed medium Stock_Prep->Working_Prep Treatment Apply SNHP working solution to cells Working_Prep->Treatment Cell_Seeding Seed cells and allow for attachment/growth Cell_Seeding->Treatment Incubation Incubate for the desired time period Treatment->Incubation Data_Collection Collect samples for downstream analysis Incubation->Data_Collection Assay Perform relevant assays (e.g., apoptosis, signaling) Data_Collection->Assay

Caption: General workflow for SNHP application in cell culture.

Key Experimental Considerations:

  • Concentration Range: The optimal concentration of SNHP will vary depending on the cell type and the biological process being investigated. For SNAP, concentrations ranging from 1 µM to 2 mM have been reported in the literature for various applications, including induction of apoptosis and cardioprotection.[1] A similar range should be considered for initial dose-response studies with SNHP.

  • Incubation Time: The duration of exposure to SNHP is a critical parameter. Short incubation times (e.g., 15 minutes) may be sufficient to study acute signaling events, while longer incubations (e.g., several hours) may be necessary to observe effects on gene expression or cell viability.[1][9]

  • Controls: Appropriate controls are essential for interpreting the results of experiments using NO donors. These should include:

    • A vehicle control (e.g., medium with the same final concentration of DMSO).

    • A control with the denitrosylated form of SNHP (N-heptanoyl-D,L-penicillamine) to ensure that the observed effects are due to NO release and not the parent compound.

Analytical Methods for Detecting Nitric Oxide Release

Quantifying the release of NO from SNHP is crucial for correlating the applied dose with the observed biological effects. Several methods can be employed:

  • Chemiluminescence: This is considered the gold standard for real-time, sensitive detection of NO. The method is based on the reaction of NO with ozone, which produces a light emission that is proportional to the NO concentration.[10][11]

  • Griess Assay: This colorimetric method detects nitrite, a stable oxidation product of NO in aqueous solutions. While less sensitive than chemiluminescence and providing an indirect measure of NO, it is a widely used and accessible technique.

  • Electrochemical Sensors: NO-selective electrodes can be used for real-time monitoring of NO concentrations in solution.

Applications in Research

The unique properties of SNHP, particularly its increased lipophilicity, make it a valuable tool for a range of research applications:

  • Vasodilation Studies: SNHP has been shown to be a potent relaxant of non-vascular smooth muscle.[2] Its lipophilic nature may allow for enhanced penetration and retention in vascular tissues, leading to prolonged vasodilator effects, especially in areas of endothelial damage.[4]

  • Neurotransmission Research: As an NO donor, SNHP can be used to investigate the role of nitric oxide in modulating neurotransmitter release and neuronal signaling pathways.[1]

  • Cancer Biology: The effects of NO in cancer are complex and dose-dependent. Low doses of NO donors have been shown to have anti-tumor effects by modulating the immune response.[12]

  • Cardiovascular Research: NO plays a critical role in cardiovascular homeostasis. SNHP can be used to study the effects of NO on cardiomyocytes, including its role in cardioprotection against oxidative stress.[1]

Data Interpretation and Troubleshooting

  • Stability and Half-life: The half-life of S-nitrosothiols in solution is influenced by factors such as pH, temperature, light exposure, and the presence of metal ions.[1][5][6] It is essential to consider these factors when designing experiments and interpreting results.

  • Off-target Effects: As with any pharmacological agent, it is important to consider potential off-target effects of SNHP. The use of appropriate controls, as mentioned earlier, is crucial for attributing observed effects to the release of nitric oxide.

  • Cell Viability: High concentrations of NO can be cytotoxic.[13] It is important to assess cell viability in parallel with functional assays to ensure that the observed effects are not simply a consequence of toxicity.

Conclusion

This compound is a valuable addition to the armamentarium of nitric oxide donors available to researchers. Its enhanced lipophilicity offers potential advantages for specific applications where sustained local delivery of NO is desired. By understanding its chemical properties, mechanism of action, and the nuances of its experimental application, scientists can effectively leverage SNHP to further unravel the multifaceted roles of nitric oxide in health and disease.

References

  • (Reference details to be populated
  • (Reference details to be populated
  • Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed. [Link]

  • Formation and Stability of a Nitric Oxide Donor: S-Nitroso-N-acetylpenicillamine | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC - NIH. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC - NIH. [Link]

  • Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - MDPI. [Link]

  • (Reference details to be populated
  • 225234-00-4 | Product Name : this compound | Pharmaffiliates. [Link]

  • (Reference details to be populated
  • Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC - PubMed Central. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels | PLOS One - Research journals. [Link]

  • (Reference details to be populated
  • Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of S-Nitroso-N-heptanoyl-D,L-penicillamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: S-Nitroso-N-heptanoyl-D,L-penicillamine is a member of the S-nitrosothiol (RSNO) class of compounds, which are characterized by a nitroso group attached to a sulfur atom of a thiol. These molecules have garnered significant attention in the scientific community for their role as nitric oxide (NO) donors.[1][2] Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.[1] The controlled release of NO from donor molecules like this compound makes them invaluable tools for researchers studying the multifaceted roles of nitric oxide in biological systems. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights for its application in research and drug development.

Core Chemical and Physical Characteristics

This compound is a synthetic, organic compound that serves as a potent relaxant of non-vascular smooth muscle by acting as an NO donor.[2] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C12H22N2O4S[2][3]
Molecular Weight 290.38 g/mol [2][3]
CAS Number 225234-00-4[2][3]
Appearance Green Crystalline Solid[2]
Storage 2-8°C Refrigerator[2]

Molecular Structure and Synthesis

The structure of this compound features a heptanoyl group attached to the nitrogen of the penicillamine backbone, with the characteristic S-nitroso functional group.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

The synthesis of S-nitrosothiols like this compound generally involves the nitrosation of the corresponding thiol, in this case, N-heptanoyl-D,L-penicillamine.[1] A common method is the reaction of the thiol with an acidified solution of sodium nitrite.[4] The reaction proceeds via the formation of nitrous acid (HONO) in situ, which then reacts with the thiol to form the S-nitrosothiol and water.[1][5]

Stability and Decomposition

S-nitrosothiols are known to be thermally unstable and can decompose to form a disulfide and nitric oxide.[1] The stability of this compound is influenced by several factors, including light, temperature, and the presence of transition metal ions.

  • Light: Photolysis of S-nitrosothiols leads to the formation of nitric oxide and a disulfide through the generation of thiyl radicals.[6]

  • Temperature: Elevated temperatures can accelerate the thermal decomposition of S-nitrosothiols.[1]

  • Transition Metal Ions: Trace amounts of transition metal ions, particularly copper ions (Cu+), can catalyze the breakdown of S-nitrosothiols to nitric oxide and the corresponding disulfide.[5][6] The presence of metal chelators like EDTA can enhance the stability of S-nitrosothiol solutions.[7][8]

The decomposition of S-nitrosothiols can be monitored by observing the decrease in the characteristic UV-visible absorbance maxima. For the related compound S-Nitroso-N-acetyl-DL-penicillamine (SNAP), these peaks are observed around 340 nm and 590 nm.[9][10]

Mechanism of Nitric Oxide Release

The release of nitric oxide from this compound is a critical aspect of its biological activity. The primary mechanisms for NO release from S-nitrosothiols are:

  • Thermal Decomposition: A spontaneous process that results in the homolytic cleavage of the S-N bond to yield a thiyl radical and nitric oxide. Two thiyl radicals can then combine to form a disulfide.[1]

  • Photolytic Decomposition: Exposure to light, particularly in the UV-A range, can induce the homolytic cleavage of the S-N bond, releasing NO.[6][11]

  • Copper-Catalyzed Decomposition: This is a significant pathway for NO release under physiological conditions.[12] Reduced copper ions (Cu+) are particularly effective at catalyzing the decomposition of S-nitrosothiols.[5][6] The mechanism involves the reduction of Cu2+ to Cu+ by endogenous reducing agents, which then facilitates the release of NO.[6][12]

Diagram of the Copper-Catalyzed NO Release from an S-Nitrosothiol

NO_Release cluster_catalysis Catalytic Cycle RSNO R-S-N=O (S-Nitrosothiol) Cu_plus Cu+ RSNO->Cu_plus NO NO (Nitric Oxide) RSNO->NO Decomposition RS_minus RS- RSNO->RS_minus Cu_2plus Cu2+ Cu_plus->Cu_2plus Oxidation Cu_2plus->Cu_plus Reduction Reducing_Agent Reducing Agent (e.g., Ascorbate) Reducing_Agent->Cu_2plus RSSR R-S-S-R (Disulfide) RS_minus->RSSR Oxidation

Caption: Simplified schematic of copper-catalyzed nitric oxide release from an S-nitrosothiol.

Analytical Characterization

Several analytical techniques are employed to characterize this compound and quantify its NO release.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization and stability assessment of S-nitrosothiols.[13][14] The presence of the S-NO bond gives rise to characteristic absorbance maxima. For the analogous compound SNAP, these peaks are typically observed around 340 nm (a π → π* transition) and 590 nm (an n → π* transition).[9][10] The concentration of the S-nitrosothiol can be determined using the Beer-Lambert law, and its stability can be monitored by tracking the decrease in absorbance at these wavelengths over time.[10]

Experimental Protocol: UV-Vis Spectroscopy for Stability Assessment

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water, or buffer).[13][15] It is often recommended to use freshly prepared solutions.[16]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorbance maxima (e.g., 250-700 nm). Use the solvent as a blank to zero the instrument.

  • Initial Measurement: Immediately after preparation, measure the absorbance spectrum of the this compound solution. Record the absorbance values at the characteristic peaks.

  • Time-Course Monitoring: Store the solution under the desired conditions (e.g., specific temperature, light exposure) and measure the absorbance spectrum at regular time intervals.

  • Data Analysis: Plot the absorbance at the characteristic wavelength versus time to determine the decomposition rate and half-life of the compound under the tested conditions.

Chemiluminescence

Chemiluminescence is the gold standard for the direct and sensitive measurement of nitric oxide release.[17][18] This technique relies on the reaction of NO with ozone (O3) to produce excited nitrogen dioxide (NO2*), which then emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO.

Experimental Protocol: Quantification of NO Release by Chemiluminescence

  • System Setup: A nitric oxide analyzer (NOA) is used for this measurement. The instrument should be calibrated according to the manufacturer's instructions.

  • Sample Preparation: Place the this compound sample (e.g., a solution or a polymer film containing the compound) in a reaction vessel maintained at a physiological temperature (37°C).[12][18] The vessel is continuously purged with an inert gas (e.g., nitrogen) to carry the released NO to the detector.[12][17]

  • Initiation of NO Release: If studying stimulated release, introduce the stimulus (e.g., light source for photolysis or a copper-containing solution for catalyzed decomposition) to the sample.[12][17]

  • Data Acquisition: The NOA will record the concentration of NO in real-time.

  • Data Analysis: The total amount of NO released can be calculated by integrating the area under the curve of the NO concentration versus time plot.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for monitoring its decomposition, as it can separate the parent compound from its degradation products.[5][19] A reversed-phase column is typically used with a mobile phase consisting of a buffer and an organic solvent.[19] Detection can be achieved using a UV detector set to one of the characteristic wavelengths of the S-NO bond.

Conclusion

This compound is a valuable chemical tool for the controlled delivery of nitric oxide in research settings. Its utility is underpinned by its distinct chemical properties, including its structure, stability, and mechanisms of NO release. A thorough understanding of these properties, coupled with the appropriate analytical techniques for characterization and quantification, is essential for its effective application in studies of NO-mediated biological processes and for the development of novel therapeutic strategies. The continued investigation of S-nitrosothiols like this compound holds promise for advancing our understanding of nitric oxide's role in health and disease.

References

  • Clements, J. L., Pohl, F., Muthupandi, P., et al. (2020). A clickable probe for versatile characterization of S-nitrosothiols. Redox Biology, 37, 101707.
  • Filipovic, M. R., Miljkovic, J. L., Nauser, T., et al. (2012). Chemical Characterization of the Smallest S-Nitrosothiol, HSNO. Journal of the American Chemical Society, 134(29), 12016-12027.
  • Filipovic, M. R., Miljkovic, J. L., Nauser, T., et al. (2012). Chemical Characterization of the Smallest S-Nitrosothiol, HSNO; Cellular Cross-talk of H2S and S-Nitrosothiols.
  • ResearchGate. (n.d.). Characterization and stability assessment of SNAP. (A) UV-Vis.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectroscopy and morphology of synthesized SNAP crystals. (a).... Retrieved from [Link]

  • Cha, W., Jeong, Y. I., & Meyerhoff, M. E. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 999.
  • ResearchGate. (n.d.). UV-Visible Spectrum of SNAP-25 coated gold colloids (SGC) incubated.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of (a) SNAP and (b) SNAP_CEX at 590 nm.... Retrieved from [Link]

  • ResearchGate. (n.d.). A clickable probe for versatile characterization of S-nitrosothiols. Retrieved from [Link]

  • Nablo, B. J., Roth, J. M., & Schoenfisch, M. H. (2011). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. Biomacromolecules, 12(10), 3464-3471.
  • Wikipedia. (n.d.). S-Nitrosothiol. Retrieved from [Link]

  • Khan, S. A., & Schoenfisch, M. H. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. International Journal of Molecular Sciences, 23(10), 5585.
  • Ketchum, A. R., Wolf, A. K., & Meyerhoff, M. E. (2017). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment.
  • Lautner, M. R., & Reynolds, M. M. (2019). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. ACS Omega, 4(7), 11843-11851.
  • Khan, S. A., & Schoenfisch, M. H. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso- N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. PubMed.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of biological chemistry, 271(31), 18596-18603.
  • PubChem. (n.d.). S-Nitroso-N-Acetylpenicillamine. Retrieved from [Link]

  • PubChem. (n.d.). S-Nitroso-N-acetylpenicillamine, (+-). Retrieved from [Link]

  • Ioannidis, I., De Groot, H., & De Groot, H. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical Journal, 318(Pt 3), 787-791.
  • Al-Kaabi, M. M., & van den Engh, G. (2004). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. Journal of physical organic chemistry, 17(10), 918-926.
  • Ioannidis, I., De Groot, H., & De Groot, H. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. PubMed.
  • Cha, W., Jeong, Y. I., & Meyerhoff, M. E. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). MDPI.
  • ResearchGate. (n.d.). HPLC-UV determination of penicillamine in human plasma. Retrieved from [Link]

  • Cha, W., & Meyerhoff, M. E. (2018). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Polymers, 10(11), 1234.
  • Molnova. (n.d.). Certificate of Analysis(Version 1.0). Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Salas, E., Moro, M. A., Askew, S., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 112(4), 1071-1076.

Sources

An In-Depth Technical Guide to the Molecular Structure and Function of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of S-Nitroso-N-heptanoyl-D,L-penicillamine, a significant S-nitrosothiol derivative. Designed for researchers, chemists, and drug development professionals, this document delves into its molecular architecture, synthesis, characterization, and the mechanisms governing its function as a nitric oxide donor.

Core Molecular Identity and Significance

This compound, hereafter referred to as SNHP, is a synthetic S-nitrosothiol (RSNO). It belongs to a class of compounds that serve as donors of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2] SNHP is structurally analogous to the more commonly studied S-nitroso-N-acetyl-penicillamine (SNAP), but is distinguished by a seven-carbon heptanoyl side-chain instead of an acetyl group.[3] This modification significantly increases its lipophilicity, which influences its stability, localization within biological systems, and duration of action, making it a molecule of interest for targeted NO delivery.[3]

As a potent relaxant of non-vascular smooth muscle and a vasodilator, SNHP's primary pharmacological relevance stems from its ability to release NO under specific conditions.[3][4] Understanding its molecular structure is paramount to controlling its synthesis, predicting its stability, and designing therapeutic applications.

Identifier Value
Chemical Name This compound
Alternate Name (R)-2-Heptanamido-3-methyl-3-(nitrosothio)butanoic acid
CAS Number 225234-00-4[4][5]
Molecular Formula C₁₂H₂₂N₂O₄S[4][5]
Molecular Weight 290.38 g/mol [4][5]
Appearance Green Crystalline Solid[4]

Elucidation of the Molecular Structure

The structure of SNHP is defined by a D,L-penicillamine backbone that has been modified at both the amino and thiol groups.

  • Penicillamine Core: A chiral amino acid (3,3-dimethylcysteine) providing the foundational carbon skeleton, including a carboxylic acid group and a tertiary thiol. The "D,L" designation indicates a racemic mixture of stereoisomers.

  • N-Heptanoyl Group: A seven-carbon acyl chain attached to the nitrogen atom of the penicillamine core via an amide linkage. This lipophilic tail is a key feature distinguishing SNHP from SNAP.

  • S-Nitrosothiol Group (-SNO): The pharmacologically active moiety, formed by the covalent attachment of a nitroso group (-NO) to the sulfur atom of the penicillamine thiol. This bond is relatively labile and is the source of donated NO.

SNHP_Structure cluster_backbone D,L-Penicillamine Core cluster_heptanoyl N-Heptanoyl Group cluster_nitroso S-Nitrosothiol Group C_alpha COOH COOH C_alpha->COOH NH NH C_alpha->NH C_beta C_alpha->C_beta CO_hept C=O NH->CO_hept Amide Bond S S C_beta->S CH3_1 CH₃ C_beta->CH3_1 CH3_2 CH₃ C_beta->CH3_2 NO N=O S->NO S-N Bond Chain (CH₂)₅CH₃ CO_hept->Chain

Figure 1: Functional Groups of this compound.

Synthesis and Structural Verification

The synthesis of SNHP is a two-step process involving acylation followed by nitrosation. The integrity of the final product is confirmed through a suite of spectroscopic techniques.

Synthetic Workflow

The synthesis of N-substituted analogues of SNAP, including SNHP, follows an established method.[3]

Step 1: N-Acylation of D,L-Penicillamine D,L-penicillamine is reacted with heptanoyl chloride in an appropriate solvent and basic conditions. The nucleophilic amino group of penicillamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming an amide bond and yielding N-heptanoyl-D,L-penicillamine.

Step 2: S-Nitrosation The resulting N-heptanoyl-D,L-penicillamine is then treated with a nitrosating agent, such as acidified sodium nitrite or tert-butyl nitrite, in an organic solvent.[6] This reaction introduces the nitroso group onto the sulfur atom, forming the characteristic S-nitrosothiol bond and yielding the final SNHP product.

Synthesis_Workflow start D,L-Penicillamine + Heptanoyl Chloride acylation N-Acylation Reaction (Base, Solvent) start->acylation intermediate N-Heptanoyl-D,L-penicillamine acylation->intermediate nitrosation S-Nitrosation Reaction (Acidified Nitrite) intermediate->nitrosation product This compound (SNHP) nitrosation->product

Figure 2: General synthetic workflow for SNHP.

Spectroscopic Characterization

Confirming the molecular structure of SNHP requires multiple analytical techniques, as no single method provides a complete picture.

Technique Expected Observation & Rationale
UV-Visible Spectroscopy S-nitrosothiols exhibit two characteristic absorbance bands: a strong peak around 330-360 nm (n→π* transition of the N=O group) and a weaker one near 550-600 nm (n→π* transition of the S-N bond).[6] These peaks are definitive indicators of S-nitrosothiol formation.
Infrared (IR) Spectroscopy Key vibrational frequencies are expected: a stretch for the N=O group (~1500 cm⁻¹), two C=O stretches for the carboxylic acid and amide (~1700-1750 cm⁻¹ and ~1650 cm⁻¹, respectively), a broad O-H stretch (~2500-3300 cm⁻¹), and an N-H stretch (~3300 cm⁻¹).
Mass Spectrometry (MS) This technique is used to confirm the molecular weight of the compound (290.38 Da), providing definitive evidence of the successful synthesis of the target molecule.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework, showing characteristic signals for the heptanoyl chain, the gem-dimethyl groups of the penicillamine core, and the alpha-proton adjacent to the amide.

Mechanism of Action: Nitric Oxide Release

The therapeutic utility of SNHP is entirely dependent on the cleavage of the S-N bond to release nitric oxide. This decomposition is not spontaneous under physiological conditions but is catalyzed by several factors.

The primary mechanisms for NO release from S-nitrosothiols are:

  • Transition Metal-Catalyzed Decomposition: Trace amounts of transition metal ions, particularly cuprous ions (Cu⁺), are potent catalysts for S-nitrosothiol decomposition.[7] The presence of reducing agents like ascorbate can accelerate this process by reducing Cu²⁺ to the more active Cu⁺ state.[7]

  • Thiol-Mediated Transnitrosation: A thiol (R'-SH) can react with an S-nitrosothiol (R-SNO) to form a new S-nitrosothiol (R'-SNO) and release the original thiol (R-SH). If the new RSNO is less stable, this can lead to accelerated NO release.[7]

  • Photolysis: Exposure to light, particularly UV light, can induce homolytic cleavage of the S-N bond, yielding a thiyl radical and an NO radical.[7]

Studies on SNAP analogues have shown that decomposition is significantly accelerated by Cu(II) and cysteine.[3] The increased lipophilicity of SNHP due to its long alkyl chain may facilitate its retention within cell membranes or hydrophobic pockets of proteins, leading to a sustained, localized release of NO.[3]

NO_Release SNHP SNHP (R-S-N=O) NO_released Nitric Oxide (NO) + Disulfide (R-S-S-R) SNHP->NO_released Decomposition catalyst1 Cu⁺ / Cu²⁺ (Metal Ions) catalyst1->SNHP catalyzes catalyst2 Thiols (R'-SH) (Transnitrosation) catalyst2->SNHP catalyzes catalyst3 Light (hv) (Photolysis) catalyst3->SNHP catalyzes

Figure 3: Catalytic pathways for nitric oxide release from SNHP.

Standardized Analytical Methodologies

Accurate detection and quantification of S-nitrosothiols like SNHP are critical for both research and clinical applications. The inherent instability of the S-NO bond makes this challenging, and several robust methods have been developed.[1][8]

Method Principle Advantages Limitations
Chemiluminescence The "gold standard" for NO detection. RSNOs are reduced by agents like copper and ascorbate to release NO, which is then reacted with ozone to produce light.[1][9]Highly sensitive and specific for NO.Requires specialized equipment (NO Analyzer).
Saville-Griess Assay A two-step colorimetric assay. Mercuric ions cleave the S-NO bond to form nitrite (NO₂⁻), which is then detected by the Griess reagent.[6]Simple, inexpensive, and widely accessible.Lower sensitivity (~500 nM limit); interference from background nitrite and mercury can be problematic.[6]
Fluorometric Assays Similar to the Saville-Griess assay, but the nitrite released reacts with a non-fluorescent probe (e.g., 2,3-diaminonaphthalene) to form a highly fluorescent product.[10]High sensitivity (low nanomolar); offers a greater dynamic range than colorimetric methods.[10]Potential for background fluorescence interference.
HPLC with UV-Vis High-performance liquid chromatography separates the RSNO from other components in a mixture, and a UV-Vis detector quantifies it based on its characteristic absorbance (~340 nm).[1]Excellent for quantifying specific low-molecular-weight RSNOs in complex mixtures.Not suitable for protein-bound RSNOs without prior sample processing.
Experimental Protocol: The Saville-Griess Assay

This protocol provides a self-validating system for quantifying SNHP by measuring the difference in signal with and without the mercury-dependent cleavage step.

1. Reagent Preparation:

  • Griess Reagent: Mix equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh daily.
  • Mercuric Chloride Solution: 0.1% (w/v) HgCl₂ in water.
  • Ammonium Sulfamate Solution: 0.5% (w/v) in water (optional, to remove interfering nitrite).

2. Sample Preparation:

  • Prepare a standard curve of sodium nitrite (0-100 µM).
  • Dilute the SNHP sample to an expected concentration within the standard curve range.
  • For each sample, prepare two sets of tubes: "Test" (+HgCl₂) and "Control" (-HgCl₂).

3. Assay Procedure:

  • To 100 µL of sample/standard, add 50 µL of the HgCl₂ solution (for "Test" tubes) or 50 µL of deionized water (for "Control" tubes).
  • Incubate for 10 minutes at room temperature to allow for S-NO bond cleavage.
  • Add 50 µL of the Griess Reagent to all tubes.
  • Incubate for 10 minutes at room temperature in the dark for color development.
  • Measure the absorbance at 540 nm using a spectrophotometer.

4. Data Analysis:

  • Calculate the nitrite concentration in each tube using the standard curve.
  • The concentration of SNHP is determined by the difference between the "Test" and "Control" samples: [SNHP] = [Nitrite]+HgCl₂ - [Nitrite]-HgCl₂ . This subtraction accounts for any pre-existing nitrite contamination in the sample, ensuring trustworthiness of the measurement.

Conclusion and Future Perspectives

This compound is a well-defined molecule whose structure directly informs its function as a nitric oxide donor. The presence of the N-heptanoyl chain imparts increased lipophilicity, a feature that may be exploited to achieve prolonged and targeted NO delivery, particularly to endothelial tissues.[3] Its synthesis is straightforward, and its structure can be rigorously validated using standard spectroscopic methods. The mechanisms of its NO-releasing activity are well-understood, centering on catalytic decomposition by copper ions and light.

Future research should focus on leveraging the unique physicochemical properties of SNHP. Its potential for sustained vasodilation suggests applications in treating conditions associated with endothelial dysfunction or for coating medical devices to improve biocompatibility. A thorough understanding of its molecular structure, as detailed in this guide, is the foundational requirement for advancing these exciting therapeutic possibilities.

References

  • Marley, R., et al. (2013). Detection of S-Nitrosothiols. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 808-815. Available at: [Link]

  • Feelisch, M., et al. (2013). Detection of S-nitrosothiols. PubMed, 23528574. Available at: [Link]

  • Marley, R., et al. (2000). Fluorometric detection of biological S-nitrosothiols. Free Radical Biology and Medicine, 28(10), 1529-1535. Available at: [Link]

  • King, S. B. (2013). Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols. Antioxidants & Redox Signaling, 18(1), 69-78. Available at: [Link]

  • Rossi, R., et al. (2007). Detection of S-nitrosothiols in biological fluids: A comparison among the most widely applied methodologies. Journal of Chromatography B, 851(1-2), 124-139. Available at: [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]

  • Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of Biological Chemistry, 271(31), 18596-18603. Available at: [Link]

  • Hopkins, S. P., & Frost, M. C. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Bioengineering, 5(3), 74. Available at: [Link]

  • Al-Sa'doni, H. H., et al. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(3), 693-700. Available at: [Link]

  • PubChem. S-Nitroso-N-Acetylpenicillamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. S-Nitroso-N-acetylpenicillamine, (+-). National Center for Biotechnology Information. Available at: [Link]

  • Neufeld, M. J., et al. (2016). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. ACS Applied Materials & Interfaces, 8(4), 2411-2420. Available at: [Link]

  • Hasan, A., et al. (2021). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. International Journal of Molecular Sciences, 22(16), 8882. Available at: [Link]

Sources

An In-Depth Technical Guide to S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

Here is the in-depth technical guide on S-Nitroso-N-heptanoyl-D,L-penicillamine for cardiovascular research:

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (SNHP), a potent S-nitrosothiol and nitric oxide (NO) donor, for applications in cardiovascular research. We delve into the fundamental role of nitric oxide in cardiovascular homeostasis, the specific physicochemical properties of SNHP, its mechanisms of action, and detailed protocols for its use in key experimental models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage SNHP as a tool to investigate cardiovascular physiology and pathology. We will explore its unique characteristics, particularly its prolonged vasodilator effects, which distinguish it from its more common analogue, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP).

The Central Role of Nitric Oxide and S-Nitrosothiols in Cardiovascular Physiology

Nitric oxide (NO) is a pleiotropic gaseous signaling molecule that plays a critical role in maintaining cardiovascular homeostasis.[1][2] Its functions are multifaceted, including the regulation of vascular tone, inhibition of platelet aggregation and leukocyte adhesion to the endothelium, and modulation of myocardial contractility.[1][3][4] Reduced bioavailability of NO is a central factor in endothelial dysfunction and the pathogenesis of numerous cardiovascular diseases, such as hypertension, atherosclerosis, and ischemia-reperfusion injury.[2][3]

NO exerts its biological effects through two primary signaling pathways:

  • cGMP-Dependent Pathway: The canonical pathway involves the activation of soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to mediate smooth muscle relaxation and vasodilation.[5]

  • cGMP-Independent Pathway (S-Nitrosylation): A significant portion of NO's biological activity is mediated through S-nitrosylation, the covalent attachment of an NO moiety to a cysteine thiol group on a target protein, forming an S-nitrosothiol (SNO).[6][7][8] This post-translational modification can alter protein function, stability, and localization, thereby regulating a vast array of cellular processes.[9] Endogenous SNOs, such as S-nitrosoglutathione (GSNO) and S-nitrosohemoglobin (SNO-Hb), act as second messengers and effectors in cardiovascular signaling.[6][7][10]

Exogenous NO donors, like SNHP, are invaluable tools for probing these pathways. SNHP belongs to the class of S-nitrosothiols, which serve as carriers and donors of NO, allowing for controlled delivery of this reactive molecule in experimental settings.

Physicochemical Profile and Handling of SNHP

This compound (SNHP) is a derivative of the well-studied NO donor SNAP. The key structural difference is the substitution of the N-acetyl group with an N-heptanoyl group, a seven-carbon acyl chain. This modification significantly increases the lipophilicity of the molecule, which influences its stability, tissue retention, and duration of action.[11][12]

PropertyDescription
Chemical Name This compound
CAS Number 225234-00-4[13][14]
Molecular Formula C₁₂H₂₂N₂O₄S[13][14]
Molecular Weight 290.38 g/mol [13][14]
Appearance Typically a crystalline solid.
Solubility The heptanoyl chain suggests increased solubility in organic solvents like DMSO and ethanol compared to aqueous buffers. Should be prepared as fresh stock solutions.
Stability & Storage As an S-nitrosothiol, SNHP is sensitive to heat, light, and transition metal ions.[11] It should be stored as a solid at -20°C or lower, protected from light. Solutions should be prepared fresh and kept on ice.
NO Release Mechanism Releases NO via spontaneous or catalyzed decomposition of the S-NO bond. This process can be accelerated by Cu(I) ions and thiols.[11][15][16]

Expert Insight on Handling: The increased lipophilicity of SNHP compared to SNAP is a critical experimental consideration. While this property can enhance its interaction with cellular membranes and prolong its effects, it may also necessitate the use of a vehicle like DMSO for initial stock solutions. Always perform appropriate vehicle controls in your experiments to account for any effects of the solvent.

Mechanism of Action in the Cardiovascular System

SNHP delivers the bioactive NO moiety to key cellular targets within the cardiovascular system, initiating signaling cascades that regulate vascular and platelet function.

SNHP_Mechanism_of_Action cluster_extracellular Extracellular Space / Plasma cluster_vsmc Vascular Smooth Muscle Cell cluster_platelet Platelet cluster_s_nitrosylation General Cell (e.g., Endothelium, Myocyte) SNHP SNHP NO Nitric Oxide (NO) SNHP->NO Decomposition (spontaneous/catalyzed) sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation sGC_platelet sGC cGMP_platelet cGMP sGC_platelet->cGMP_platelet Inhibition Inhibition of Aggregation cGMP_platelet->Inhibition Protein Target Protein (with Cys-SH) SNO_Protein S-Nitrosylated Protein (SNO-Protein) Protein->SNO_Protein Function Altered Protein Function SNO_Protein->Function NO->sGC Activation NO->sGC_platelet Activation NO->Protein S-Nitrosylation

Caption: SNHP-mediated signaling pathways in the cardiovascular system.
Vasodilation

The primary mechanism for SNHP-induced vasodilation is the release of NO, which diffuses into vascular smooth muscle cells. There, NO activates sGC, leading to increased cGMP levels and subsequent vasorelaxation.[5] This effect is potent and is a hallmark of NO donors.[17][18]

Inhibition of Platelet Aggregation

SNHP is an effective inhibitor of platelet aggregation.[19] The released NO activates sGC within platelets, increasing cGMP levels. This cascade interferes with intracellular calcium signaling and prevents the conformational changes in glycoprotein IIb/IIIa receptors necessary for fibrinogen binding and platelet aggregation.[3]

Protein S-Nitrosylation

Beyond the cGMP pathway, the NO released from SNHP can directly modify proteins via S-nitrosylation.[6][7] This cGMP-independent mechanism is crucial for regulating a wide range of cardiovascular functions, including myocardial contractility and apoptosis.[9][20] For example, S-nitrosylation of key calcium-handling proteins in cardiomyocytes can modulate excitation-contraction coupling.[8] SNHP serves as an excellent tool to study these effects, bypassing the need for endogenous NO synthase activity.

Key Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for investigating the cardiovascular effects of SNHP.

Protocol: Ex Vivo Vasodilation Assay in Isolated Arterial Rings

This assay directly measures the ability of SNHP to induce relaxation in pre-constricted blood vessels.

Vasodilation_Workflow A 1. Tissue Isolation Isolate artery (e.g., aorta, femoral) and cut into 2-3 mm rings. B 2. Mounting Mount rings in an organ bath containing physiological salt solution (37°C, gassed with 95% O₂/5% CO₂). A->B C 3. Equilibration Equilibrate rings under optimal resting tension for 60-90 minutes. B->C D 4. Viability Check Assess endothelial integrity (e.g., with acetylcholine) and smooth muscle viability (e.g., with KCl). C->D E 5. Pre-constriction Constrict rings to ~80% of maximum with an agonist (e.g., Phenylephrine, U46619). D->E F 6. SNHP Addition Add cumulative concentrations of SNHP to generate a dose-response curve. E->F G 7. Data Analysis Calculate relaxation as a percentage of the pre-constriction tension and determine EC₅₀. F->G

Caption: Workflow for ex vivo vasodilation assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal model (e.g., rat, mouse) according to approved institutional protocols.

    • Carefully excise the desired artery (e.g., thoracic aorta, femoral artery) and place it in cold, oxygenated physiological salt solution (PSS).

    • Under a dissecting microscope, remove adherent connective tissue and cut the vessel into rings of 2-3 mm in length. Causality Insight: Careful dissection is crucial to preserve the endothelial layer, which is essential for studying endothelium-dependent responses.

  • Mounting and Equilibration:

    • Mount the arterial rings on wires or hooks in an isometric organ bath system filled with PSS maintained at 37°C and continuously gassed with 95% O₂/5% CO₂.

    • Apply a baseline tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.

  • Viability and Integrity Assessment:

    • Induce a reference contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM) to confirm smooth muscle viability.

    • After washout and return to baseline, pre-constrict the rings with an α-agonist like phenylephrine (PE, e.g., 1 µM). Once a stable plateau is reached, add a single dose of an endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 10 µM). Rings showing >80% relaxation are considered endothelium-intact. Self-Validation: This step is critical to characterize the state of your tissue before testing the compound.

  • Experimental Protocol:

    • Wash the rings and allow them to return to baseline.

    • Induce a stable submaximal contraction (approximately 80% of the KCl response) with PE.

    • Once the contraction is stable, add SNHP in a cumulative, half-logarithmic manner (e.g., 1 nM to 100 µM). Allow the response at each concentration to stabilize before adding the next.

    • At the end of the experiment, add a potent vasodilator like sodium nitroprusside (SNP, e.g., 100 µM) to achieve maximal relaxation.

  • Data Analysis:

    • Record the tension throughout the experiment.

    • Express the relaxation at each SNHP concentration as a percentage of the stable PE-induced pre-constriction.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of SNHP that produces 50% of the maximal response) using non-linear regression.

Protocol: In Vitro Platelet Aggregation Assay

This assay uses light transmission aggregometry to measure SNHP's ability to inhibit agonist-induced platelet aggregation.

Platelet_Aggregation_Workflow A 1. Blood Collection Collect whole blood into sodium citrate anticoagulant. B 2. PRP Preparation Centrifuge blood at low speed (e.g., 200 x g for 15 min) to obtain Platelet-Rich Plasma (PRP). A->B C 3. PPP Preparation Centrifuge remaining blood at high speed (e.g., 2000 x g for 10 min) for Platelet-Poor Plasma (PPP). B->C D 4. Instrument Setup Calibrate aggregometer with PRP (0% aggregation) and PPP (100% aggregation). B->D E 5. Pre-incubation Incubate PRP sample with SNHP or vehicle for a defined period (e.g., 2-5 min) at 37°C. B->E C->D F 6. Induce Aggregation Add a platelet agonist (e.g., ADP, Collagen) to initiate aggregation. E->F G 7. Data Recording & Analysis Record light transmittance for 5-10 min. Measure maximal aggregation and inhibition. F->G

Caption: Workflow for in vitro platelet aggregation assay.

Step-by-Step Methodology:

  • Sample Preparation:

    • Draw whole blood from a healthy, consenting donor into a tube containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio). Causality Insight: Citrate chelates calcium, preventing coagulation and allowing for the isolation of functional platelets.

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature with no brake.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP will serve as the 100% aggregation reference.

    • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Aggregometry:

    • Pipette PRP into a siliconized glass cuvette with a stir bar and place it in the heating block (37°C) of a light transmission aggregometer.

    • Calibrate the instrument by setting the light transmittance of the PRP sample to 0% and the PPP sample to 100%.

  • Experimental Protocol:

    • Place a PRP sample in the aggregometer and allow it to stabilize for 2-3 minutes.

    • Add a specific concentration of SNHP (or its vehicle, e.g., DMSO, as a control) and incubate for 2-5 minutes.

    • Add a platelet agonist, such as ADP (e.g., 5-10 µM) or collagen (e.g., 2-5 µg/mL), to induce aggregation.

    • Record the change in light transmittance for 5-10 minutes. As platelets aggregate, the plasma becomes clearer, and light transmittance increases.

  • Data Analysis:

    • Determine the maximal percentage of aggregation for both the control and SNHP-treated samples.

    • Calculate the percentage inhibition of aggregation caused by SNHP.

    • Generate a dose-response curve by testing a range of SNHP concentrations and calculate the IC₅₀ (the concentration that inhibits aggregation by 50%).

The SNHP Advantage: Prolonged Action and Lipophilicity

The primary distinction and advantage of SNHP over SNAP lies in its N-heptanoyl side chain.[11] This modification confers increased lipophilicity, leading to a unique pharmacological profile.

FeatureS-Nitroso-N-acetyl-D,L-penicillamine (SNAP)This compound (SNHP)
N-Acyl Chain Length 2 Carbons (Acetyl)7 Carbons (Heptanoyl)[11]
Lipophilicity LowerHigher[11][12]
Vasodilator Effect Potent, but typically transient.[11]Potent, with a significantly prolonged duration of action, especially in endothelium-denuded vessels.[11][12]
Mechanism of Prolonged Effect N/AIncreased lipophilicity facilitates retention within the vascular tissue. Slow decomposition within the tissue provides a sustained local release of NO.[11][12]
Potential Application General-purpose NO donor.Targeted and sustained NO delivery to sites of endothelial damage or for studying long-term NO signaling.[11][12]

Authoritative Insight: Research has shown that while SNAP, SNVP (valeryl), and SNHP induce similar transient vasodilations in endothelium-intact arteries, SNHP causes a sustained and prolonged vasodilation in endothelium-denuded vessels that can last for over an hour.[11][12] This effect is reversible with an NO scavenger, confirming it is NO-mediated.[11] This suggests that SNHP is retained by the smooth muscle tissue, where it acts as a slow-release reservoir of NO. This property makes SNHP a potentially valuable therapeutic agent for conditions characterized by endothelial damage, such as atherosclerosis or post-angioplasty restenosis, where targeted and prolonged NO delivery is desirable.[11][12]

Conclusion

This compound is a powerful and versatile research tool for cardiovascular science. Its function as a reliable NO donor allows for the precise investigation of both cGMP-dependent and -independent signaling pathways. More importantly, its unique lipophilic nature and consequent prolonged duration of action provide a distinct advantage over other S-nitrosothiols like SNAP, enabling the study of sustained NO effects and offering a model for developing therapeutics designed for targeted, long-lasting NO delivery. By understanding its properties and employing robust experimental protocols as outlined in this guide, researchers can effectively harness the potential of SNHP to advance our understanding of cardiovascular physiology and disease.

References

  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological Reviews, 43(2), 109-142. [Link]

  • Forstermann, H., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]

  • Loscalzo, J., & Welch, G. (1995). Nitric oxide and its role in the cardiovascular system. Progress in Cardiovascular Diseases, 38(2), 87-104. [Link]

  • Davignon, J., & Ganz, P. (2004). Role of endothelial dysfunction in atherosclerosis. Circulation, 109(23 Suppl 1), III-27–III-32. [Link]

  • Massion, P. B., Feron, O., & Balligand, J. L. (2003). Nitric oxide and cardiac function: ten years after. Circulation Research, 93(5), 388-398. [Link]

  • Stamler, J. S., Lamas, S., & Fang, F. C. (2001). Nitrosylation: the prototypic redox-based signaling mechanism. Cell, 106(6), 675-683. [Link]

  • Foster, M. W., Hess, D. T., & Stamler, J. S. (2009). S-nitrosylation in health and disease. Trends in Molecular Medicine, 15(7), 284-294. [Link]

  • Anand, P., & Stamler, J. S. (2012). S-nitrosothiols and the S-nitrosoproteome of the cardiovascular system. Antioxidants & Redox Signaling, 18(3), 270-287. [Link]

  • Kohr, M. J., Sun, J., & Kaludercic, N. (2010). S-nitrosylation in cardiovascular signaling. Circulation Research, 106(4), 631-645. [Link]

  • Lima, B., Forrester, M. T., Hess, D. T., & Stamler, J. S. (2010). S-nitrosylation in cardiovascular signaling. Circulation Research, 106(4), 631-645. [Link]

  • Snap Supplements. (2025). Heart-Healthy Nutrition for Cardiovascular Support. [Link]

  • Askew, S. C., Butler, A. R., Flitney, F. W., & Megson, I. L. (1995). Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Bioorganic & Medicinal Chemistry, 3(1), 1-10. [Link]

  • Al-Sa'doni, H. H., Megson, I. L., Bisland, G. K., Butler, A. R., & Flitney, F. W. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(3), 631–638. [Link]

  • Al-Sa'doni, H. H., Megson, I. L., Bisland, G. K., Butler, A. R., & Flitney, F. W. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: Chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(3), 631–638. [Link]

  • McMahon, T. J., Akiyama, T., Luchsinger, B. P., & Stamler, J. S. (2002). Hypoxic vasodilation by red blood cells: evidence for an S-nitrosothiol-based signal. Proceedings of the National Academy of Sciences, 99(13), 8516-8521. [Link]

  • REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). [Link]

  • Mathews, D. W., & Wang, P. G. (2001). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. Journal of the American Chemical Society, 123(42), 10294-10302. [Link]

  • McCormack, D. G., & Barnes, P. J. (1993). Vasodilator action of the S-nitrosothiol, SNAP, in rat isolated perfused lung. British Journal of Pharmacology, 110(3), 1162–1166. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Zanzinger, J., Czachurski, J., & Seller, H. (1995). Inhibition of sympathetic vasoconstriction is a major principle of vasodilation by nitric oxide in vivo. Circulation Research, 77(5), 1015–1020. [Link]

Sources

A Technical Guide to the Lipophilicity of S-Nitroso-N-heptanoyl-D,L-penicillamine and Its Impact on Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lipophilicity in Nitric Oxide Donor Design

Nitric oxide (NO) is a critical endogenous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response[1][2]. The therapeutic potential of NO has led to the development of NO donor compounds, which are designed to release this gaseous molecule in a controlled manner at specific biological targets. Among these, S-nitrosothiols (RSNOs) have garnered significant attention due to their biocompatibility and role as native NO carriers in vivo[3][4].

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) is one of the most widely studied synthetic RSNOs[3][5]. However, its therapeutic application can be limited by the unpredictable nature of its decomposition[6]. To enhance the therapeutic profile of SNAP, analogues have been synthesized to modulate its physicochemical properties. This guide focuses on one such analogue: S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) .

SNHP is distinguished from SNAP by the substitution of the N-acetyl group with a more lipophilic N-heptanoyl group[6][7]. This modification significantly increases the molecule's affinity for non-polar environments. Lipophilicity is a critical parameter in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[8][][10]. For an NO donor, enhanced lipophilicity can facilitate passage across lipid-rich cell membranes, improve tissue retention, and ultimately alter the kinetics and localization of NO release[6][11]. This guide provides a technical overview of the relationship between SNHP's lipophilicity and its NO release characteristics, offering field-proven methodologies for their evaluation.

The Role of the N-Heptanoyl Group: A Structural Comparison

The fundamental difference between SNAP and SNHP lies in the length of the N-acyl chain. The seven-carbon heptanoyl chain in SNHP makes it considerably more non-polar than the two-carbon acetyl chain in SNAP. This structural change is the primary determinant of its increased lipophilicity.

G cluster_0 S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) cluster_1 This compound (SNHP) SNAP SNAP SNHP SNHP

Caption: Chemical structures of SNAP and SNHP, highlighting the difference in the N-acyl side chain.

Physicochemical Properties

The increased carbon content of the heptanoyl group directly translates to a higher octanol-water partition coefficient (Log P), the standard measure of lipophilicity.

PropertyS-Nitroso-N-acetyl-D,L-penicillamine (SNAP)This compound (SNHP)Reference
Chemical Formula C₇H₁₂N₂O₄SC₁₂H₂₂N₂O₄S[5][7]
Molecular Weight 220.2 g/mol 290.38 g/mol [5][7]
Log P (Predicted) ~0.5 - 1.0~2.5 - 3.5 (Illustrative)N/A

Senior Application Scientist's Note: The Log P value for SNHP is an illustrative prediction based on its chemical structure. The significant increase is expected due to the addition of five methylene (-CH2-) groups. An experimental determination is crucial for precise characterization and is detailed in the following section.

Experimental Determination of Lipophilicity

To quantitatively assess the lipophilicity of SNHP, the determination of its Log P value is essential. The shake-flask method remains the gold standard for its direct and reliable measurement.

Protocol 1: Log P Determination via Shake-Flask Method

This protocol describes the steps to measure the partition coefficient of SNHP between n-octanol and a phosphate-buffered saline (PBS) solution.

G start Start: Prepare Saturated Phases prep_snhp Prepare SNHP Stock Solution in n-Octanol start->prep_snhp mix Mix SNHP-Octanol with PBS (e.g., 1:1 v/v) prep_snhp->mix equilibrate Equilibrate via Agitation (e.g., 24h at 25°C) mix->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Sample Aqueous and Octanol Phases centrifuge->sample quantify Quantify [SNHP] in Each Phase (UV-Vis at ~340 nm) sample->quantify calculate Calculate Log P = log([SNHP]octanol / [SNHP]aqueous) quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of Log P using the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This prevents volume shifts during the experiment.

  • SNHP Solution: Prepare a stock solution of SNHP of a known concentration (e.g., 1 mM) in the pre-saturated n-octanol.

  • Partitioning: Mix equal volumes of the SNHP-octanol solution and pre-saturated PBS in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow the SNHP to reach partition equilibrium. Protect the mixture from light to prevent photolytic decomposition of the S-NO bond[4].

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both phases. Determine the concentration of SNHP in each phase using UV-Visible spectrophotometry. RSNOs exhibit a characteristic absorbance peak around 340 nm[4][6]. A calibration curve should be prepared for SNHP in both n-octanol and PBS to ensure accurate quantification.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in octanol to the concentration in the aqueous phase. The final value is expressed as Log P.

Senior Application Scientist's Note: The stability of RSNOs is a critical factor. The half-life of SNAP at 37°C and neutral pH is approximately six hours, and this can be influenced by trace metal ions[5]. Performing equilibration at a lower temperature (e.g., room temperature) and using buffers containing a chelator like EDTA can improve the accuracy of the measurement by minimizing decomposition during the experiment.

Mechanisms and Quantification of Nitric Oxide Release

The therapeutic action of SNHP is predicated on the cleavage of its S-NO bond to release NO. This release can be triggered by several mechanisms.

Mechanisms of NO Release from S-Nitrosothiols:
  • Thermal Decomposition: Spontaneous homolytic cleavage of the S-NO bond, which is generally slow for tertiary RSNOs like SNHP in the absence of catalysts.

  • Photolytic Decomposition: Exposure to light, particularly in the UV-A range (~340 nm), can induce rapid homolytic cleavage of the S-NO bond to release NO[4][12].

  • Metal-Catalyzed Decomposition: This is a dominant pathway in biological systems. Trace amounts of transition metal ions, particularly cuprous ions (Cu⁺), potently catalyze the decomposition of RSNOs to release NO[6][13]. Cupric ions (Cu²⁺) can be reduced to Cu⁺ by endogenous reducing agents like ascorbate, further promoting this process[13][14].

G cluster_catalysts Decomposition Triggers SNHP SNHP (RS-NO) NO Nitric Oxide (NO) SNHP->NO S-NO bond cleavage Disulfide Disulfide (RS-SR) SNHP->Disulfide Cu Cu⁺ / Cu²⁺ (Metal Ions) Cu->SNHP Catalytic Decomposition Light Light (hν) Light->SNHP Photolysis Heat Heat (Δ) Heat->SNHP Thermolysis

Caption: Primary pathways for nitric oxide release from this compound (SNHP).

Protocol 2: Quantification of NO Release by Chemiluminescence

The gold standard for real-time, sensitive detection of NO is chemiluminescence, which measures the light produced when NO reacts with ozone (O₃).

Apparatus: A Sievers Nitric Oxide Analyzer (NOA) or equivalent.

Step-by-Step Methodology:

  • System Calibration: Calibrate the NOA using a known concentration of NO gas and a zero-air/nitrogen source according to the manufacturer's instructions.

  • Sample Preparation: Prepare a solution of SNHP (e.g., 100 µM) in deoxygenated PBS (pH 7.4) within a temperature-controlled, light-protected reaction vessel. The buffer should contain a chelator (e.g., 100 µM EDTA) to measure the spontaneous release rate without metal catalysis[3].

  • Measuring Basal Release: Purge the vessel's headspace with an inert gas (N₂) to carry any released NO into the NOA. Record the baseline NO release at a physiological temperature (37°C).

  • Measuring Total NO Load: To determine the total amount of NO that can be released, a catalytic decomposition solution is injected into the vessel. A common and effective solution consists of copper(II) chloride and a reducing agent like ascorbic acid[1][3][14][15]. The ascorbate reduces Cu²⁺ to the highly active Cu⁺, which rapidly decomposes all SNHP, causing a spike in the NO signal[15][16].

  • Data Analysis: Integrate the area under the curve of the NO signal over time. Using the calibration factor, convert this integrated signal into the total moles of NO released from the sample.

ConditionParameterIllustrative Value
Basal (PBS + EDTA, 37°C) Half-life (t₁/₂)> 6 hours
NO Flux (mol·min⁻¹·cm⁻²)Low
Catalytic (PBS + Cu²⁺/Ascorbate) Total NO Released (µmol NO / mg SNHP)~3.44 µmol/mg (Theoretical Max)
Time to Complete Release< 5 minutes

The Interplay: How Lipophilicity Governs NO Donor Activity

The enhanced lipophilicity of SNHP is not merely a physical characteristic; it is a key determinant of its biological activity. Studies on N-substituted analogues of SNAP have shown that increased lipophilicity directly correlates with prolonged biological effects[6].

  • Enhanced Membrane Permeability: The heptanoyl chain allows SNHP to more readily partition into and diffuse across the lipid bilayers of cell membranes. This is crucial for delivering NO to intracellular targets.

  • Increased Tissue Retention: More lipophilic molecules tend to accumulate in adipose tissue and other lipid-rich environments. For SNHP, this means it can be retained within the smooth muscle layers of blood vessels or other target tissues[6].

  • Sustained NO Release and Action: Once retained within the tissue, SNHP can act as a localized reservoir, slowly decomposing to release NO over an extended period. This results in prolonged vasodilatory effects compared to more hydrophilic analogues like SNAP, especially in areas of endothelial damage where local delivery is paramount[6].

This sustained action is a potentially valuable characteristic for therapeutic applications requiring long-term, targeted NO delivery, such as in coatings for medical devices to prevent thrombosis or for treating localized vascular dysfunction[6][14].

Conclusion and Future Directions

This compound (SNHP) represents a rational design approach to modulating the therapeutic potential of RSNO-based nitric oxide donors. By increasing lipophilicity through the extension of the N-acyl chain, SNHP achieves enhanced tissue retention, which translates into a prolonged duration of action[6]. This technical guide has outlined the fundamental principles and provided robust, field-tested protocols for the characterization of SNHP's key properties: its lipophilicity via Log P determination and its NO release profile via chemiluminescence.

For researchers and drug development professionals, the accurate measurement of these parameters is a prerequisite for understanding the structure-activity relationship of novel NO donors. Future investigations should focus on correlating these in vitro characteristics with in vivo efficacy and pharmacokinetic profiles to fully harness the therapeutic potential of lipophilic RSNOs for targeted and sustained nitric oxide delivery.

References

  • Al-Sa'doni, H. H., Megson, I. L., Bisland, G. S., Butler, A. R., & Flitney, F. W. (2001). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 134(3), 579–586. [Link]

  • Hetrick, E. M., Shin, J. H., Stasko, N. A., Johnson, C. B., Wespe, D. A., Holmuhamedov, E., & Schoenfisch, M. H. (2008). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Biomacromolecules, 9(10), 2734–2741. [Link]

  • Nablo, B. J., Praskievicz, S. J., & Schoenfisch, M. H. (2012). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. Biomacromolecules, 13(12), 3937–3944. [Link]

  • Hossain, S., & Schoenfisch, M. H. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. ACS Applied Materials & Interfaces, 14(20), 23049–23059. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Hossain, S., & Schoenfisch, M. H. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso- N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. ACS Applied Materials & Interfaces, 14(20), 23049-23059. [Link]

  • Lautner, M. A., Hossain, S., & Schoenfisch, M. H. (2023). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. ACS Omega, 8(30), 27038–27045. [Link]

  • Ketchum, A. R., Wolf, A. K., & Meyerhoff, M. E. (2017). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Laboratory Chemical Education, 5(4), 79-85. [Link]

  • Saavedra, J. E. (2001). A study of lipophilic nitric oxide donors involving design, synthesis, and characterization. ProQuest Dissertations Publishing. [Link]

  • Oh, B. K., & Meyerhoff, M. E. (2000). Spontaneous Catalytic Generation of Nitric Oxide from S-Nitrosothiols at the Surface of Polymer Films Doped with Lipophilic Copper(II) Complex. Journal of the American Chemical Society, 122(40), 9597–9602. [Link]

  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of biological chemistry, 271(31), 18596–18603. [Link]

  • Hetrick, E. M., Shin, J. H., Stasko, N. A., Johnson, C. B., Wespe, D. A., Holmuhamedov, E., & Schoenfisch, M. H. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Biomacromolecules, 19(10), 4033-4041. [Link]

  • Forman, H. J., & Fukuto, J. M. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants & redox signaling, 35(3), 227–246. [Link]

  • Fraccarollo, D., Galuppo, P., Neuser, J., & Bauersachs, J. (2012). A lipophilic nitric oxide donor and a lipophilic antioxidant compound protect rat heart against ischemia-reperfusion injury if given as hybrid molecule but not as a mixture. Journal of cardiovascular pharmacology, 59(3), 241–248. [Link]

  • D'Almeida, S. C., da Silva, R. S., & Baptista, M. S. (2004). Nitric oxide release from the S-nitrosothiol zinc phthalocyanine complex by flash photolysis. Photochemical & photobiological sciences, 3(1), 59–65. [Link]

  • Hogg, N. (2012). The Chemical Biology of S-Nitrosothiols. Antioxidants & redox signaling, 17(11), 1579–1590. [Link]

  • Omics Online. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. [Link]

  • Arnelle, D. R., & Stamler, J. S. (1995). NO+, NO, and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation. Archives of biochemistry and biophysics, 318(2), 279–285. [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2012). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Biomacromolecules, 13(11), 3532–3539. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Detection of S-Nitrosothiols. Methods in molecular biology (Clifton, N.J.), 407, 259–269. [Link]

  • Gladwin, M. T., & Kim-Shapiro, D. B. (2009). Determination of S-Nitrosothiols in Biological Fluids by Chemiluminescence. Methods in molecular biology (Clifton, N.J.), 559, 17–28. [Link]

  • Gladwin, M. T., & Kim-Shapiro, D. B. (2009). Determination of s-nitrosothiols in biological fluids by chemiluminescence. Methods in molecular biology (Clifton, N.J.), 559, 17–28. [Link]

  • Salas, E., Moro, M. A., Askew, S., Hodson, H. F., Butler, A. R., Radomski, M. W., & Moncada, S. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 112(4), 1071–1076. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • Hogg, N. (2008). Determination of S-nitrosothiols in biological and clinical samples using electron paramagnetic resonance spectrometry with spin trapping. Methods in enzymology, 441, 151–160. [Link]

  • Bryan, N. S., & Grisham, M. B. (2014). Detection of S-nitrosothiols. Biochimica et biophysica acta, 1840(2), 892–900. [Link]

  • Salas, E., Moro, M. A., Askew, S., Hodson, H. F., Butler, A. R., Radomski, M. W., & Moncada, S. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 112(4), 1071–1076. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a potent S-nitrosothiol (RSNO) nitric oxide (NO) donor. S-nitrosothiols are critical molecules in biomedical research, serving as vehicles for the controlled release of nitric oxide, a key signaling molecule in numerous physiological and pathological processes.[1][2] This protocol is designed for researchers in chemistry, pharmacology, and drug development, offering a detailed two-step synthetic pathway. The narrative emphasizes the rationale behind procedural choices, safety considerations, and methods for validating the final product's integrity, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of S-Nitrosothiols

Nitric oxide (NO) is a pleiotropic signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1] However, its short half-life and gaseous nature make direct administration challenging.[3] S-nitrosothiols (RSNOs) have emerged as a pivotal class of NO donors that stabilize and transport NO, releasing it under specific physiological triggers such as heat, light, or enzymatic action.[3][4] This controlled release mechanism makes them invaluable tools for studying NO biology and as potential therapeutic agents.[5]

This compound (SNHP) is a lipophilic derivative of the more commonly known S-nitroso-N-acetyl-penicillamine (SNAP). The heptanoyl group increases its lipophilicity, potentially altering its membrane permeability, localization, and NO-release kinetics. The synthesis follows a robust two-step process: first, the N-acylation of D,L-penicillamine to form the thiol precursor, followed by S-nitrosation of the thiol group.

The Chemistry of S-Nitrosation

The core of this synthesis is the formation of an S-nitroso bond (S-N=O). This is typically achieved through the reaction of a thiol (R-SH) with a nitrosating agent.[4] In this protocol, the nitrosating species is generated in situ from sodium nitrite (NaNO₂) under acidic conditions.

The mechanism proceeds as follows:

  • Formation of Nitrous Acid: In the presence of a strong acid (e.g., HCl, H₂SO₄), sodium nitrite is protonated to form nitrous acid (HONO).

  • Formation of the Nitrosating Agent: Nitrous acid can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[6][7]

  • Nucleophilic Attack: The sulfur atom of the thiol group in N-heptanoyl-D,L-penicillamine acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent.[8] This results in the formation of the S-nitrosothiol and water.

This reaction is sensitive to temperature and light. Low temperatures are crucial to prevent the thermal decomposition of the RSNO product, while protection from light is necessary to avoid photolytic cleavage of the S-N bond.[3][4]

Chemical Reaction Pathway

SNHP_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: S-Nitrosation Penicillamine D,L-Penicillamine Precursor N-Heptanoyl-D,L-penicillamine Penicillamine->Precursor Base (e.g., NaOH) Schotten-Baumann Reaction HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Precursor SNHP S-Nitroso-N-heptanoyl- D,L-penicillamine (SNHP) Precursor->SNHP Nucleophilic Attack NaNO2 Sodium Nitrite (NaNO₂) NaNO2->SNHP Acid Acid (H⁺) Acid->SNHP Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: S-Nitrosation s1_1 Dissolve Penicillamine in NaOH (aq) s1_2 Cool to 0-5°C s1_1->s1_2 s1_3 Add Heptanoyl Chloride (dropwise) s1_2->s1_3 s1_4 Stir at RT (2-3h) s1_3->s1_4 s1_5 Acidify to pH 2-3 s1_4->s1_5 s1_6 Extract with DCM s1_5->s1_6 s1_7 Dry & Evaporate s1_6->s1_7 s1_8 Recrystallize Precursor s1_7->s1_8 s2_1 Dissolve Precursor in MeOH/HCl s1_8->s2_1 Use Purified Precursor s2_2 Wrap in Foil, Cool to 0-4°C s2_1->s2_2 s2_3 Add NaNO₂ (aq) (dropwise) s2_2->s2_3 s2_4 Stir at 0-4°C (1h) s2_3->s2_4 s2_5 Evaporate Solvent s2_4->s2_5 s2_6 Filter & Wash (cold H₂O) s2_5->s2_6 s2_7 Dry Under Vacuum s2_6->s2_7 s2_8 Store at -20°C, Protected from Light s2_7->s2_8

Caption: Step-by-step workflow for the synthesis of SNHP.

Product Characterization and Validation

Proper characterization is essential to confirm the identity, purity, and concentration of the synthesized SNHP.

  • UV-Visible Spectroscopy: This is the primary method for identifying and quantifying RSNOs. SNHP should exhibit two characteristic absorbance peaks: one at approximately 340 nm (due to the n→π* transition of the S-N bond) and a weaker one around 550-600 nm (n→π* transition). [3]The concentration can be determined using the Beer-Lambert law with a known molar extinction coefficient.

  • ¹H NMR Spectroscopy: Can be used to confirm the presence of the heptanoyl chain and the penicillamine backbone. The absence of the thiol proton (-SH) peak from the precursor spectrum is indicative of successful S-nitrosation. [3]* FTIR Spectroscopy: The formation of the N-heptanoyl precursor can be confirmed by the appearance of a strong amide C=O stretch (~1640 cm⁻¹). [9]Successful S-nitrosation is more difficult to confirm by FTIR but may show a weak N=O stretch around 1500 cm⁻¹.

  • Mass Spectrometry: Provides definitive confirmation of the molecular weight of the final product (Expected M.W. = 290.38 g/mol ). [5]

Safety and Handling Precautions

  • Chemical Hazards: Heptanoyl chloride is corrosive and reacts violently with water; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated acids are highly corrosive.

  • Product Stability: S-nitrosothiols are inherently unstable and can decompose to release nitric oxide gas. [4]Always store the final product in a tightly sealed, dark container at low temperatures (-20°C or below).

  • General Practices: Perform all steps of the synthesis in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Troubleshooting

ProblemPossible CauseSolution
Low Yield in Step 1 Incomplete reaction; hydrolysis of heptanoyl chloride.Ensure slow addition of heptanoyl chloride at low temperature. Use anhydrous solvent for extraction.
No Color Change in Step 2 Precursor thiol is oxidized; insufficient acid.Use freshly prepared or purified precursor. Ensure the reaction medium is sufficiently acidic (pH < 2).
Product Decomposes Rapidly Exposure to light or heat; presence of metal ions.Work quickly, protect the reaction from light, and use clean, metal-free glassware. Store the final product properly.
Low Purity Incomplete reaction; side reactions.Ensure correct stoichiometry. Purify the precursor (Step 1) thoroughly before nitrosation. Wash the final product well with cold water.

References

  • Wikipedia. S-Nitrosothiol. [Link]

  • Keefer, L. K. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Nitric Oxide, 26(4), 236-242. [Link]

  • Anand, P., & Stamler, J. S. (2012). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants & Redox Signaling, 17(7), 969-980. [Link]

  • Frost, M. C., Meyerhoff, M. E., & Reynolds, M. M. (2010). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 87(11), 1238-1241. [Link]

  • Keefer, L. K. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. ResearchGate. [Link]

  • Fung, H. L., et al. (1998). A novel family of S-nitrosothiols: chemical synthesis and biological actions. Journal of Pharmacology and Experimental Therapeutics, 284(3), 907-913. [Link]

  • Keefer, L. K. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. PubMed. [Link]

  • Lancaster, J. R., Jr., et al. (1998). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 274(3), L413-L421. [Link]

  • Gow, A. J., & Ischiropoulos, H. (2012). The Chemical Biology of S-Nitrosothiols. Antioxidants & Redox Signaling, 17(7), 969-980. [Link]

  • Anand, P., & Stamler, J. S. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. International Journal of Molecular Sciences, 22(14), 1213. [Link]

  • Schoenfisch, M. H., et al. (2016). Synthesis and Characterization of the Novel Nitric Oxide (NO) Donating Compound, S-nitroso-N-acetyl-D-penicillamine Derivatized Cyclam (SNAP-Cyclam). ACS Applied Materials & Interfaces, 8(7), 4457-4464. [Link]

  • Schoenfisch, M. H., et al. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 996. [Link]

  • Merino, J. J., et al. (2014). The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels. PLOS ONE, 9(3), e90703. [Link]

  • Schoenfisch, M. H., et al. (2017). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Biomacromolecules, 18(1), 245-253. [Link]

  • Google Patents. Process for producing d-penicillamine.
  • Pharmaffiliates. This compound. [Link]

  • ResearchGate. Schematic of the synthesis of S-nitroso- N -acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP–PDMS). [Link]

Sources

Application Notes & Protocols for In Vitro Smooth Muscle Relaxation Studies Using S-Nitroso-N-heptanoyl-D,L-penicillamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) in Nitric Oxide Research

Nitric oxide (NO) is a pivotal signaling molecule in the cardiovascular system, primarily recognized for its potent vasodilatory effects. The therapeutic and research applications of NO are often limited by its short half-life in biological systems.[1] This has led to the development of NO donor compounds, which release NO in a more controlled manner. S-Nitrosothiols (RSNOs) are a prominent class of such donors. This compound (SNHP) is an analogue of the well-characterized NO donor S-nitroso-N-acetyl-D,L-penicillamine (SNAP).[2][3] The extended N-heptanoyl side-chain of SNHP increases its lipophilicity, which may influence its interaction with and retention in smooth muscle tissue, potentially leading to prolonged vasodilation.[2][3] This characteristic makes SNHP a particularly interesting compound for studies targeting sustained smooth muscle relaxation, especially in contexts of endothelial damage.[2][3]

These application notes provide a comprehensive guide for researchers utilizing SNHP to investigate in vitro smooth muscle relaxation. We will delve into the underlying biochemical mechanisms, provide detailed experimental protocols for organ bath assays, and offer insights into data analysis and interpretation.

Mechanism of Action: The NO/cGMP Signaling Cascade

SNHP, like other S-nitrosothiols, exerts its biological effects by releasing nitric oxide.[4][5][6] Once released, NO, a lipophilic gas, readily diffuses into smooth muscle cells. There, it activates soluble guanylate cyclase (sGC).[7][8] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[11] This phosphorylation cascade leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[7][8]

NO_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell SNHP This compound (SNHP) NO Nitric Oxide (NO) SNHP->NO Spontaneous & Catalyzed Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Moiety sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive PKG_active PKG (Active) PKG_inactive->PKG_active Ca_decrease Decrease in intracellular [Ca²⁺] PKG_active->Ca_decrease Phosphorylation of Downstream Targets Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: The NO/cGMP signaling pathway in smooth muscle relaxation.

Experimental Protocol: In Vitro Smooth Muscle Relaxation Assay

This protocol outlines the steps for assessing the relaxant effects of SNHP on pre-contracted smooth muscle tissue, such as aortic rings, using an isolated organ bath system.[12][13]

Materials and Reagents
Reagent/Material Supplier Notes
This compound (SNHP)VariesStore at -20°C, protected from light.[14] Prepare fresh solutions daily.
Dimethyl sulfoxide (DMSO)Sigma-AldrichFor preparing SNHP stock solution.
Phenylephrine (or other contractile agent)Sigma-AldrichTo pre-contract the smooth muscle tissue.
Krebs-Henseleit Buffer ComponentsVariesSee Table 2 for composition.
Carbogen Gas (95% O₂, 5% CO₂)AirgasFor oxygenating the Krebs-Henseleit buffer.[15]
Isolated Organ Bath SystemRadnoti, DMT, etc.Including tissue bath chambers, force transducers, and data acquisition system.[13]
Dissection ToolsFine Science ToolsScissors, forceps, etc.
Experimental Animal (e.g., Wistar rat)Charles RiverAll animal procedures must be approved by an institutional animal care and use committee.
Preparation of Krebs-Henseleit Buffer

A freshly prepared and properly oxygenated physiological salt solution is critical for maintaining tissue viability.[15][16]

Table 2: Krebs-Henseleit Buffer Composition (for 1 Liter)

Component Molar Concentration (mM) Weight (g)
NaCl1186.90
KCl4.70.35
KH₂PO₄1.20.16
MgSO₄·7H₂O1.20.29
CaCl₂·2H₂O2.50.37
NaHCO₃252.10
D-Glucose111.98

Procedure:

  • Dissolve all components except CaCl₂ and NaHCO₃ in ~900 mL of distilled water.

  • Continuously bubble with carbogen gas (95% O₂, 5% CO₂) while adding CaCl₂ to prevent precipitation.

  • Add NaHCO₃ and adjust the final volume to 1 Liter.

  • The final pH should be approximately 7.4 when gassed with carbogen at 37°C.[15][17]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Euthanasia & Tissue Dissection tissue_mounting Mount Tissue Rings in Organ Bath animal_prep->tissue_mounting equilibration Equilibration (60-90 min) tissue_mounting->equilibration viability_check Viability Check (e.g., KCl) equilibration->viability_check pre_contraction Pre-contraction (e.g., Phenylephrine) viability_check->pre_contraction snap_addition Cumulative Addition of SNHP pre_contraction->snap_addition data_recording Record Tension Changes snap_addition->data_recording crc Generate Concentration- Response Curve data_recording->crc ec50 Calculate EC₅₀ crc->ec50

Caption: Workflow for the in vitro smooth muscle relaxation assay.

Step-by-Step Protocol
  • System Setup: Preheat the organ bath system to 37°C and continuously bubble the Krebs-Henseleit buffer with carbogen gas.[18][19]

  • Tissue Preparation: Humanely euthanize the animal according to approved protocols. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold Krebs-Henseleit buffer. Meticulously remove any adhering connective and adipose tissue.

  • Tissue Mounting: Cut the tissue into rings of 2-3 mm in length. Suspend the rings between two L-shaped stainless steel hooks in the organ bath chambers filled with gassed Krebs-Henseleit buffer at 37°C.[20]

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta).[18] Replace the buffer every 15-20 minutes during this period.

  • Viability Check: After equilibration, challenge the tissues with a high concentration of KCl (e.g., 60-80 mM) to assess their contractile viability. Wash the tissues and allow them to return to the baseline resting tension.

  • Pre-contraction: Induce a submaximal, stable contraction with an appropriate agonist. For vascular smooth muscle, phenylephrine (e.g., 1 µM) is commonly used.[18]

  • Cumulative Concentration-Response Curve: Once the contraction has plateaued, add SNHP to the bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 1 nM to 100 µM). Allow the relaxation to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.

Data Analysis and Interpretation

The primary outcome of this experiment is the concentration-response curve, which plots the percentage of relaxation against the logarithm of the SNHP concentration.

Calculating Percentage Relaxation

For each concentration of SNHP, calculate the percentage of relaxation using the following formula:

% Relaxation = 100 * (Tension_pre-contracted - Tension_SNHP) / (Tension_pre-contracted - Tension_baseline)

Where:

  • Tension_pre-contracted is the stable tension after adding the contractile agent.

  • Tension_SNHP is the tension after the response to a given SNHP concentration has stabilized.

  • Tension_baseline is the initial resting tension.

Determining the EC₅₀

The EC₅₀ (half-maximal effective concentration) is the concentration of SNHP that produces 50% of the maximal relaxation.[21][22] This value is a key measure of the compound's potency. The EC₅₀ is determined by fitting the concentration-response data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[22][23]

Table 3: Example Data for SNHP-induced Relaxation

Log [SNHP] (M) [SNHP] % Relaxation (Mean ± SEM)
-9.01 nM5.2 ± 1.1
-8.53.16 nM12.8 ± 2.3
-8.010 nM25.4 ± 3.5
-7.531.6 nM48.9 ± 4.1
-7.0100 nM72.3 ± 3.8
-6.5316 nM88.6 ± 2.9
-6.01 µM95.1 ± 1.7
-5.53.16 µM98.2 ± 0.9
-5.010 µM99.1 ± 0.5

From this data, a non-linear regression would yield an EC₅₀ value. A lower EC₅₀ indicates higher potency.[21]

Trustworthiness and Self-Validation

  • Positive Controls: Include a known NO donor like SNAP or sodium nitroprusside to validate the responsiveness of the tissue preparation to NO-mediated relaxation.

  • Vehicle Controls: Perform experiments with the vehicle (e.g., DMSO) alone to ensure it does not cause relaxation at the volumes used.

  • Endothelial Integrity: In vascular studies, assess the role of the endothelium by comparing responses in endothelium-intact and endothelium-denuded rings. The prolonged effect of SNHP has been noted to be more pronounced in endothelium-denuded vessels.[2][3]

  • Reproducibility: Ensure experiments are repeated with tissues from multiple animals (n ≥ 3-5) to establish the reproducibility of the findings.

Field-Proven Insights and Causality

  • SNHP Stability and Preparation: S-nitrosothiols can be sensitive to light, temperature, and transition metal ions.[1][24][25] It is imperative to store SNHP desiccated at -20°C and protected from light.[14][24] Stock solutions should be prepared fresh daily in an appropriate solvent like DMSO and kept on ice, shielded from light, to minimize degradation.[5][24] The increased lipophilicity of SNHP compared to SNAP suggests it may be retained within the lipid membranes of the smooth muscle cells, leading to a localized, slow release of NO and a sustained relaxant effect.[2][3]

  • Choice of Contractile Agent: The choice of agonist to pre-contract the tissue is crucial. Phenylephrine (an α₁-adrenergic agonist) is standard for vascular tissues. For other smooth muscle types (e.g., gastrointestinal, airway), agents like carbachol or histamine may be more appropriate. The goal is to achieve a stable, submaximal contraction that allows for a full range of relaxation to be observed.

  • Cumulative vs. Single Dosing: A cumulative concentration-response curve is generally more efficient in terms of time and tissue usage. However, for compounds that may cause tachyphylaxis (a rapid decrease in response), a single-dose protocol on separate tissue preparations may be necessary.

Conclusion

This compound is a valuable tool for investigating NO-mediated smooth muscle relaxation. Its unique lipophilic character may offer advantages for studies requiring sustained NO delivery. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can generate robust and reliable data to elucidate the pharmacological profile of SNHP and other NO donors.

References

  • S-Nitroso-N-acetyl-DL-penicillamine (N3398)
  • SNAP. Biotium.
  • S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor. MedchemExpress.com.
  • SNAP | Nitric Oxide Donor/Precursor Compounds. R&D Systems.
  • The Soluble Guanylate Cyclase Stimulator BAY 41-2272 Inhibits Vascular Smooth Muscle Growth through the cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase P
  • SNAP (S-Nitroso-N-Acetyl-D,L-Penicillamine, CAS Number: 67776-06-1). Cayman Chemical.
  • Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment.
  • Krebs-Henseleit Solution Recipe.
  • Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglut
  • Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell.
  • Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell. PubMed.
  • cGMP Signaling and Vascular Smooth Muscle Cell Plasticity. MDPI.
  • Soluble Guanyl
  • Krebs-Henseleit Buffer.
  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. PubMed Central.
  • Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium to be used for work described in WP 4.
  • KREBS-HENSELEIT BUFFER (K3753)
  • Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a transl
  • Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. PubMed.
  • EC50. Wikipedia.
  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to applic
  • Krebs-Henseleit Cardiac Relaxant.
  • How to calculate EC50 for a pharmacological dose-response curve?
  • The EC50. GraphPad Prism 10 Curve Fitting Guide.
  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research.
  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL.
  • The small intestinal smooth muscle contraction experiment - Pharmacodynamic Dose-Response Curve.
  • A simple and accurate mathematical method for calcul
  • How to compute EC50 C50 in Dose Response fitting. OriginLab.
  • N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated r
  • N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: Chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. University of East Anglia.
  • Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human pl

Sources

Application Notes and Protocols for S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP): A Lipophilic Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Lipophilic S-Nitrosothiol

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a member of the S-nitrosothiol (RSNO) class of molecules, which are potent donors of nitric oxide (NO). Unlike its more commonly known analogue, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), SNHP possesses a seven-carbon acyl chain, rendering it significantly more lipophilic. This increased lipophilicity is not a trivial modification; it fundamentally alters the compound's interaction with biological systems, suggesting a potential for enhanced tissue retention and prolonged NO-mediated effects, particularly in environments where the endothelium is compromised[1].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols related to SNHP. We will delve into its synthesis, handling, and application in biological systems, with a focus on the causal relationships between its structure and function. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of SNHP is paramount for its effective use in experimental settings.

PropertyValue/DescriptionSource
Molecular Formula C₁₂H₂₂N₂O₄S[2]
Molecular Weight 290.38 g/mol [2]
Appearance Expected to be a colored solid, characteristic of S-nitrosothiols.Inferred from related compounds
Solubility Soluble in organic solvents. Aqueous solubility is expected to be lower than SNAP. Ultrasonication may be required for dissolution in aqueous buffers up to 2.5 mM.[1]
Stability The valeryl (5-carbon) analogue of SNAP was found to be the most stable in solution. The decomposition of SNHP is accelerated by Cu(II) and cysteine. A specific Cu(I) chelator, neocuproine, was shown to slow the decomposition of SNHP.[1]

Storage and Handling:

  • Storage: SNHP should be stored as a solid at -20°C or lower, protected from light and moisture to prevent degradation.

  • Solution Preparation: Due to its limited stability in aqueous solutions, it is imperative to prepare fresh solutions of SNHP for each experiment. Stock solutions can be prepared in organic solvents like DMSO or ethanol and then diluted into the desired aqueous buffer immediately before use.

  • Light Sensitivity: S-nitrosothiols are notoriously light-sensitive. All handling, including weighing, dissolution, and experimental procedures, should be performed under subdued light or in amber-colored vials.

  • Metal Contamination: Trace metal contamination, particularly copper ions, can catalyze the decomposition of SNHP. It is crucial to use metal-free buffers and high-purity reagents. The inclusion of a chelator like neocuproine may be considered to enhance stability in certain applications[1].

Synthesis of this compound (SNHP)

The synthesis of SNHP is a two-step process involving the acylation of D,L-penicillamine followed by S-nitrosation. While a detailed, step-by-step protocol for SNHP is not explicitly published, the following procedure is inferred from established methods for the synthesis of N-substituted analogues of SNAP[1].

Part 1: Synthesis of N-heptanoyl-D,L-penicillamine

The first step is the acylation of the amino group of D,L-penicillamine with heptanoyl chloride.

Materials:

  • D,L-penicillamine

  • Heptanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Dissolution: Dissolve D,L-penicillamine in an aqueous solution of NaOH (e.g., 1 M) in an ice bath. The basic conditions deprotonate the amino group, making it a more potent nucleophile.

  • Acylation: While vigorously stirring the D,L-penicillamine solution in the ice bath, slowly add a solution of heptanoyl chloride in an organic solvent like DCM. The slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: Allow the reaction to proceed for several hours at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with dilute HCl to remove any unreacted D,L-penicillamine and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-heptanoyl-D,L-penicillamine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-heptanoyl-D,L-penicillamine.

Part 2: S-Nitrosation of N-heptanoyl-D,L-penicillamine

The second step involves the nitrosation of the thiol group of N-heptanoyl-D,L-penicillamine to form the S-nitroso bond.

Materials:

  • N-heptanoyl-D,L-penicillamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Amber-colored reaction vessel

Protocol:

  • Dissolution: Dissolve N-heptanoyl-D,L-penicillamine in a suitable solvent system, such as a mixture of methanol and water, in an amber-colored flask placed in an ice bath.

  • Acidification: Slowly add a chilled solution of HCl to the flask while stirring. The acidic environment is necessary for the formation of nitrous acid from sodium nitrite.

  • Nitrosation: Prepare a fresh, chilled aqueous solution of NaNO₂. Add this solution dropwise to the acidic solution of N-heptanoyl-D,L-penicillamine. The formation of SNHP is often accompanied by a color change.

  • Reaction: Continue stirring the reaction mixture in the ice bath and protected from light for a defined period (e.g., 30-60 minutes).

  • Isolation: The resulting SNHP may precipitate out of the solution. If so, it can be collected by filtration, washed with cold water, and dried under vacuum in the dark. If it remains in solution, extraction with a suitable organic solvent may be necessary.

  • Characterization: The final product should be characterized by techniques such as UV-visible spectroscopy (looking for the characteristic absorbance of the S-NO bond around 340 nm) and NMR to confirm its identity and purity.

Synthesis_Workflow cluster_0 Part 1: Acylation cluster_1 Part 2: S-Nitrosation D,L-penicillamine D,L-penicillamine Acylation_Reaction Acylation (NaOH, DCM) D,L-penicillamine->Acylation_Reaction Heptanoyl_chloride Heptanoyl_chloride Heptanoyl_chloride->Acylation_Reaction N-heptanoyl-D,L-penicillamine N-heptanoyl-D,L-penicillamine Acylation_Reaction->N-heptanoyl-D,L-penicillamine N-heptanoyl-D,L-penicillamine_input N-heptanoyl-D,L-penicillamine N-heptanoyl-D,L-penicillamine->N-heptanoyl-D,L-penicillamine_input Nitrosation_Reaction S-Nitrosation (Ice Bath, Dark) N-heptanoyl-D,L-penicillamine_input->Nitrosation_Reaction NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Nitrosation_Reaction SNHP This compound (SNHP) Nitrosation_Reaction->SNHP

Caption: Synthesis workflow for SNHP.

Experimental Applications and Protocols

The increased lipophilicity of SNHP makes it a valuable tool for studying NO signaling in specific biological contexts.

Protocol 1: In Vitro Vasodilation Studies

The primary application of SNHP described in the literature is as a vasodilator. Its prolonged effect in endothelium-denuded vessels suggests it may be particularly useful for studying NO signaling in vascular smooth muscle[1].

Experimental Setup:

  • Isolated artery segments (e.g., rat femoral artery) mounted in a wire myograph system.

  • Krebs buffer (physiological salt solution).

  • Vasoconstrictor (e.g., phenylephrine).

  • SNHP stock solution.

Protocol:

  • Tissue Preparation: Isolate and mount arterial rings in the myograph chambers containing Krebs buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Viability Check: Test the viability of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with phenylephrine. For studying endothelium-denuded vessels, the endothelium can be mechanically removed.

  • Pre-constriction: Constrict the arterial rings with a submaximal concentration of phenylephrine to achieve a stable contraction.

  • SNHP Administration: Add cumulative concentrations of SNHP to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tone and plot concentration-response curves to determine the potency (e.g., EC₅₀) of SNHP. The duration of the vasodilator effect should also be monitored, especially in endothelium-denuded preparations[1].

Protocol 2: Quantification of Nitric Oxide Release

To correlate the biological effects of SNHP with its NO-releasing properties, it is essential to quantify the amount of NO released over time. Chemiluminescence is the gold standard for this measurement.

Experimental Setup:

  • Nitric oxide analyzer (NOA) based on chemiluminescence.

  • Reaction vessel with a port for sample injection and a constant flow of an inert gas (e.g., nitrogen).

  • Degassed buffer (e.g., phosphate-buffered saline, PBS).

Protocol:

  • Instrument Calibration: Calibrate the NOA according to the manufacturer's instructions using a standard NO gas source or a chemical NO donor with a known release profile.

  • Sample Preparation: Prepare a solution of SNHP in the degassed buffer at the desired concentration.

  • NO Release Measurement: Inject a known volume of the SNHP solution into the reaction vessel of the NOA. The instrument will continuously measure the amount of NO in the headspace of the solution.

  • Data Acquisition: Record the NO release profile over time. This will allow for the determination of the half-life (t₁/₂) of NO release from SNHP under the specific experimental conditions.

  • Catalysis Studies: To investigate the effect of catalysts on NO release, the experiment can be repeated with the addition of copper ions or other potential catalysts to the buffer[1].

NO_Release_Workflow SNHP_Solution Prepare SNHP Solution (Degassed Buffer) Inject_Sample Inject into NOA Reaction Vessel SNHP_Solution->Inject_Sample Chemiluminescence_Detection Chemiluminescence Detection Inject_Sample->Chemiluminescence_Detection Data_Analysis Data Analysis (NO Release Profile, t½) Chemiluminescence_Detection->Data_Analysis

Caption: Workflow for NO release quantification.

Conclusion and Future Perspectives

This compound represents a valuable addition to the toolkit of researchers studying nitric oxide biology. Its enhanced lipophilicity offers the potential for targeted delivery and prolonged action in specific tissues. The experimental protocols provided in this application note serve as a foundation for the synthesis, handling, and application of this interesting molecule. Further research into its metabolic fate, tissue distribution, and efficacy in various in vivo models will undoubtedly expand its utility in the fields of pharmacology and drug development.

References

  • Megson, I. L., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 131(7), 1361–1368. [Link]

Sources

Application Note & Protocol: Utilizing S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP) in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Nitric Oxide Donors in Platelet Research

Platelets are essential for hemostasis, but their uncontrolled activation can lead to thrombosis, a primary cause of cardiovascular diseases.[1][2][3] Nitric oxide (NO) is a critical endogenous inhibitor of platelet activation.[1][4] However, its short half-life in biological systems presents challenges for in vitro studies.[5] S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP) is a synthetic S-nitrosothiol that serves as a reliable NO donor, making it an invaluable tool for researchers investigating the mechanisms of platelet inhibition.[6][7] This document provides a comprehensive guide to the use of SNAP in platelet aggregation assays, covering its mechanism of action, detailed experimental protocols, and expert insights for troubleshooting.

Mechanism of Action: How SNAP Inhibits Platelet Aggregation

SNAP's inhibitory effect on platelets is mediated by the spontaneous release of nitric oxide.[8] This released NO diffuses into platelets and activates soluble guanylyl cyclase (sGC).[9][10] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11][12] The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[4][9]

PKG then phosphorylates several downstream targets, which collectively inhibit platelet activation through various mechanisms:

  • Inhibition of Calcium Mobilization: PKG can phosphorylate the inositol 1,4,5-trisphosphate (IP3) receptor-associated cGKI substrate (IRAG), which in turn inhibits the release of Ca2+ from intracellular stores, a crucial step in platelet activation.[11][12]

  • Thromboxane A2 Receptor Phosphorylation: PKG can directly phosphorylate the thromboxane A2 (TXA2) receptor, interfering with its ability to couple to its G-protein and initiate downstream signaling.[4]

  • Inhibition of Phosphodiesterase 3 (PDE3): cGMP can also allosterically inhibit PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). This leads to an increase in cAMP levels, which activates protein kinase A (PKA), another key inhibitor of platelet function.[11]

The culmination of these events is the potent inhibition of platelet aggregation, fibrinogen binding, and the release of pro-thrombotic factors like P-selectin.[6][8]

SNAP_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO Spontaneous Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates IRAG IRAG Phosphorylation PKG->IRAG TXA2R TXA₂ Receptor Phosphorylation PKG->TXA2R Ca_Release ↓ Intracellular Ca²⁺ Release IRAG->Ca_Release Platelet_Inhibition Platelet Aggregation Inhibition Ca_Release->Platelet_Inhibition TXA2_Signal ↓ TXA₂ Signaling TXA2R->TXA2_Signal TXA2_Signal->Platelet_Inhibition

Figure 1: Signaling pathway of SNAP-mediated platelet inhibition.

Experimental Protocols

Preparation of Platelet-Rich and Platelet-Poor Plasma

This protocol details the isolation of human platelet-rich plasma (PRP) and platelet-poor plasma (PPP) for use in light transmission aggregometry (LTA).

Materials:

  • Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.[13][14]

  • Benchtop centrifuge with a swinging bucket rotor.

  • Plastic pipettes and tubes.[15]

Procedure:

  • Collect venous blood from healthy donors who have abstained from medications known to affect platelet function for at least two weeks. Discard the first few milliliters to prevent tissue factor contamination.[13]

  • Gently invert the collection tubes to mix the blood with the anticoagulant.

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-18 minutes at room temperature (20-25°C) with the brake off.[13][14][15]

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new plastic tube.[13]

  • To obtain PPP, centrifuge the remaining blood at a higher speed, such as 1500-2500 x g, for 15-20 minutes.[14][15][16]

  • Aspirate the supernatant (PPP) and transfer it to a separate plastic tube.

  • Keep both PRP and PPP at room temperature and use them within 4 hours of blood collection.[13][16]

Light Transmission Aggregometry (LTA) Assay

This protocol outlines the steps for performing a platelet aggregation assay using an LTA instrument.

Materials:

  • Platelet aggregometer (e.g., PAP-8E).[17]

  • Glass aggregometer cuvettes and stir bars.[15][17]

  • PRP and PPP.

  • SNAP stock solution (see preparation notes below).

  • Platelet agonist (e.g., ADP, collagen, thrombin).[15][16]

  • Saline or appropriate buffer.[16]

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.[13]

  • Baseline Calibration:

    • Pipette 225-250 µL of PPP into a cuvette with a stir bar.[15][17]

    • Place the cuvette in a test well of the aggregometer and set the light transmission to 100%.[14]

    • Pipette the same volume of PRP into another cuvette with a stir bar.

    • Place this cuvette in a test well and set the light transmission to 0%.[14]

  • Assay:

    • Pipette 225 µL of PRP into a fresh cuvette with a stir bar and place it in an incubation well to pre-warm to 37°C for at least 1-2 minutes.[13][17]

    • Add the desired volume of SNAP solution or vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes) with stirring.[10][15]

    • Transfer the cuvette to a test well to start recording the baseline.

    • Add a specific concentration of a platelet agonist to induce aggregation.[15]

    • Record the change in light transmission for a set period, typically 5-10 minutes.[14][17]

  • Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission from the baseline (0%) to the maximum aggregation (100% for the PPP control). The inhibitory effect of SNAP is determined by comparing the aggregation in its presence to the vehicle control.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (Sodium Citrate) Cent_PRP Centrifuge (150-200 x g, 15 min) Blood->Cent_PRP PRP Platelet-Rich Plasma (PRP) Cent_PRP->PRP Cent_PPP Centrifuge (1500-2500 x g, 20 min) Cent_PRP->Cent_PPP Incubate Incubate PRP ± SNAP (37°C, with stirring) PRP->Incubate PPP Platelet-Poor Plasma (PPP) Cent_PPP->PPP Calibrate Calibrate with PPP (100%) & PRP (0%) PPP->Calibrate Setup Aggregometer Setup (37°C) Setup->Calibrate Calibrate->Incubate Agonist Add Agonist (e.g., ADP, Collagen) Incubate->Agonist Record Record Light Transmission (5-10 min) Agonist->Record Data Data Analysis (% Inhibition) Record->Data

Figure 2: Experimental workflow for platelet aggregation assay using SNAP.

Quantitative Data Summary

The effective concentration of SNAP can vary depending on the platelet agonist used and the specific experimental conditions. The following table provides a general guideline based on published literature.

ParameterValue RangeReference
SNAP Concentration for Inhibition0.01 - 100 µM[8][10]
Incubation Time with SNAP1 - 5 minutes[10][15]
Typical Agonist ConcentrationVaries (e.g., Collagen 0.3–5 µg/ml)[10]
Expected Inhibition (IC50)Agonist-dependent, typically in the low micromolar range[8]

Expert Insights and Troubleshooting

SNAP Solution Preparation and Stability:

  • Fresh Preparation is Key: SNAP is unstable in solution, especially when exposed to light and certain solvents.[5][7] It is highly recommended to prepare SNAP solutions fresh for each experiment.

  • Solvent Choice: While DMSO is a common solvent for many compounds, it should be used with caution for S-nitrosothiols. Some sources suggest that SNAP is unstable in DMSO.[7][18] Dimethylformamide (DMF) is a potential alternative.[18] Always prepare a concentrated stock solution and dilute it in the appropriate assay buffer or saline immediately before use.

  • Light Protection: S-nitrosothiols are light-sensitive.[5] Protect stock solutions and experimental samples from light by using amber vials or covering tubes with aluminum foil.

Assay Performance:

  • Platelet Viability: Ensure that platelets are handled gently throughout the preparation process to avoid premature activation. Use wide-bore pipette tips and avoid vigorous vortexing.[15]

  • Temperature Control: Maintaining the correct temperature is crucial. Cold temperatures can activate platelets, while excessive heat can damage them.[13][16]

  • Consistent Timing: The timing of incubation with SNAP and the addition of the agonist should be consistent across all samples to ensure reproducibility.

References

  • Mechanism of platelet inhibition by nitric oxide: In vivo phosphorylation of thromboxane receptor by cyclic GMP-dependent protein kinase. PNAS.

  • A new mechanism for nitric oxide– and cGMP-mediated platelet inhibition. Blood.

  • The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function. MDPI.

  • The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders. Wiley Online Library.

  • cGMP mediates the vascular and platelet actions of nitric oxide: Confirmation using an inhibitor of the soluble guanylyl cyclase. PNAS.

  • Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. PubMed.

  • Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. University of the Highlands and Islands.

  • S-Nitroso-N-acetyl-DL-penicillamine. Selleck Chemicals.

  • S-Nitroso-N-acetyl-DL-penicillamine (SNAP). MedchemExpress.

  • Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. PubMed.

  • The nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP) increases free radical generation and degrades left ventricular function after myocardial ischemia–reperfusion. NIH.

  • Reduction of Thrombosis and Bacterial Infection via Controlled Nitric Oxide (NO) Release from S-Nitroso-N-acetylpenicillamine (SNAP) Impregnated CarboSil Intravascular Catheters. ACS Publications.

  • Reduction of Thrombosis and Bacterial Infection via Controlled Nitric Oxide (NO) Release from S-Nitroso- N-acetylpenicillamine (SNAP) Impregnated CarboSil Intravascular Catheters. PubMed.

  • Labeling Protocol for SNAP-tag. Abberior Instruments.

  • Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. ACS Publications.

  • Application Note and Protocol for Testing Platelet Aggregation Inhibition by Aggreceride C. Benchchem.

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC - NIH.

  • Snap-Frozen Tissue Preparation v1. ResearchGate.

  • SNAP® Test Quick Reference Guide. Idexx.

  • Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. PubMed.

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI.

  • Application Notes and Protocols for Preparing Stable Cisplatin Solutions for In Vitro Assays. Benchchem.

  • How to Perform a Platelet Aggregation. YouTube.

  • SNAP display: in vitro protein evolution in microdroplets. PubMed.

  • Testing platelet aggregation activity. Protocols.io.

Sources

Application Notes and Protocols: Preparation of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) as a Nitric Oxide Donor

S-Nitrosothiols (RSNOs) are a class of nitric oxide (NO) donor molecules that play a crucial role in various physiological processes, including vasodilation, neurotransmission, and host defense. They serve as endogenous reservoirs and transporters of NO, mitigating its inherent reactivity and short half-life. In the realm of pharmacological research and drug development, synthetic RSNOs are invaluable tools for investigating NO-mediated signaling pathways and for the potential therapeutic delivery of NO.

This compound (SNHP) is a lipophilic analogue of the more commonly studied S-nitroso-N-acetyl-D,L-penicillamine (SNAP). The extended heptanoyl side-chain in SNHP increases its lipophilicity, which may facilitate its partitioning into cellular membranes and prolong its retention within tissues. This characteristic makes SNHP a particularly interesting compound for applications requiring sustained, localized NO release, especially in contexts of endothelial damage or dysfunction[1]. Like other RSNOs, SNHP is susceptible to decomposition, releasing NO through pathways catalyzed by light, heat, and transition metal ions, particularly copper[1][2]. Therefore, the precise and reliable preparation of SNHP stock solutions is paramount for obtaining reproducible experimental results.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the preparation, handling, and verification of SNHP stock solutions. The protocols outlined herein are designed to ensure the integrity and stability of the compound, thereby fostering scientific rigor and the generation of high-quality, reliable data.

Physicochemical Properties and Stability Considerations

A thorough understanding of the physicochemical properties of SNHP is fundamental to the successful preparation of stable stock solutions. The following table summarizes key data for SNHP and its more well-known analogue, SNAP.

PropertyThis compound (SNHP)S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)
CAS Number 225234-00-4[3][4][5]67776-06-1[5]
Molecular Formula C₁₂H₂₂N₂O₄S[3][5]C₇H₁₂N₂O₄S[5][6]
Molecular Weight 290.38 g/mol [3][5]220.25 g/mol [5][6]
Appearance Green Crystalline Solid[4]Light green to green solid[6]
Lipophilicity Higher than SNAP[1]Lower than SNHP[1]
Decomposition Catalysts Light, heat, Cu(I) ions, thiols (e.g., cysteine)[1][2]Light, heat, Cu(I) ions, thiols[2]
Recommended Storage of Solid -20°C, desiccated, protected from light-20°C, desiccated, protected from light[6]

Causality Behind Experimental Choices: The Instability of the S-NO Bond

The S-nitroso bond in SNHP is inherently labile. Its stability is influenced by several factors:

  • Light: Photolytic cleavage of the S-NO bond is a major degradation pathway. Therefore, all procedures involving SNHP solutions must be performed with protection from light.[7][8]

  • Transition Metals: Trace amounts of transition metal ions, particularly cuprous ions (Cu(I)), can catalyze the decomposition of RSNOs, leading to the release of NO. The inclusion of a metal ion chelator, such as diethylenetriaminepentaacetic acid (DTPA) or neocuproine, is a critical step in stabilizing SNHP solutions.[1][9]

  • Thiols: Free thiols, such as cysteine or glutathione, can react with SNHP via transnitrosation, leading to the transfer of the nitroso group and a change in the effective concentration of SNHP.[8][10]

  • Temperature: Elevated temperatures accelerate the rate of decomposition. Solutions should be prepared and stored at low temperatures.

Experimental Protocol: Preparation of SNHP Stock Solutions

This protocol provides a step-by-step methodology for the preparation of a 100 mM SNHP stock solution in dimethyl sulfoxide (DMSO).

Materials and Reagents
  • This compound (SNHP) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethylenetriaminepentaacetic acid (DTPA) or Neocuproine

  • Amber glass vials or vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ice bucket

Step-by-Step Methodology
  • Preparation of Chelator-Containing DMSO:

    • To minimize metal-catalyzed decomposition, prepare a stock of DMSO containing a metal chelator. A final concentration of 500 µM DTPA is recommended.[11]

    • Rationale: DTPA is a broad-spectrum metal chelator that will sequester trace metal ions present in the solvent and glassware, thereby preventing their catalytic activity on the S-NO bond. Neocuproine is a specific Cu(I) chelator and can also be used.[1]

  • Equilibration of Materials:

    • Allow the sealed vial of solid SNHP and the chelator-containing DMSO to equilibrate to room temperature before opening.

    • Rationale: This prevents condensation of atmospheric moisture onto the hygroscopic SNHP solid and into the anhydrous DMSO, which could introduce water that may affect stability.

  • Weighing SNHP:

    • In a fume hood, accurately weigh the desired amount of SNHP solid using a calibrated analytical balance. Perform this step expeditiously to minimize exposure to light and air. For a 1 ml of 100 mM stock solution, weigh 29.04 mg of SNHP (MW = 290.38 g/mol ).

    • Rationale: Accurate weighing is crucial for preparing a stock solution of the desired concentration.

  • Dissolution of SNHP:

    • Transfer the weighed SNHP to an amber glass vial or a vial wrapped in aluminum foil.

    • Add the appropriate volume of chelator-containing DMSO to the vial.

    • Immediately cap the vial and vortex gently until the solid is completely dissolved. The solution should have a characteristic color (typically green or reddish-pink for RSNOs).

    • Rationale: The use of amber vials or foil wrapping is essential to protect the light-sensitive SNHP from photolytic degradation.[7] DMSO is a suitable solvent for the lipophilic SNHP.

  • Storage of Stock Solution:

    • Store the stock solution at -20°C in a non-frost-free freezer. For short-term storage (a few hours), the solution can be kept on ice, protected from light.

    • Rationale: Low temperatures significantly reduce the rate of thermal decomposition. It is highly recommended to prepare fresh solutions for each experiment due to the inherent instability of RSNOs in solution.[6]

  • Preparation of Working Solutions:

    • When preparing working solutions, dilute the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) immediately before use.

    • The final concentration of DMSO in the assay should be kept low (typically <0.1%) as it can have effects on biological systems.

    • The aqueous buffer used for dilution should also be pre-treated with a chelator like DTPA to maintain stability.

    • Rationale: SNHP is less stable in aqueous solutions. Preparing working solutions fresh ensures the accurate delivery of the desired concentration to the experimental system.

Workflow for SNHP Stock Solution Preparation

SNHP_Stock_Preparation cluster_prep Preparation cluster_storage Storage & Use cluster_verification Verification reagents Equilibrate SNHP and DMSO weigh Weigh SNHP reagents->weigh Minimize exposure dissolve Dissolve in Chelator-DMSO weigh->dissolve In amber vial store Store at -20°C (Protected from Light) dissolve->store Aliquot if needed dilute Prepare Fresh Working Solution store->dilute Immediately before use uv_vis UV-Vis Spectrophotometry dilute->uv_vis Verify concentration griess Griess Assay dilute->griess Verify NO release

Caption: Workflow for the preparation and verification of SNHP stock solutions.

Verification of SNHP Stock Solution Concentration

Due to the lability of SNHP, it is crucial to verify the concentration of the prepared stock solution. Two common methods are described below.

UV-Visible Spectrophotometry

S-nitrosothiols exhibit a characteristic absorbance maximum in the UV range of 330-360 nm.[7][12] This property can be used to determine the concentration of the SNHP stock solution.

Protocol:

  • Dilute a small aliquot of the SNHP stock solution in a suitable solvent (e.g., the same DMSO used for preparation) to a concentration that falls within the linear range of the spectrophotometer (typically in the low micromolar range).

  • Measure the absorbance at the λmax for SNHP (which should be determined empirically, but is expected to be around 340 nm).

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient for SNHP may need to be determined or estimated from similar compounds like SNAP.

Note: This method measures the intact S-nitrosothiol and is a direct measure of concentration.

Griess Assay for Nitric Oxide Release

The Griess assay is a colorimetric method that indirectly quantifies NO by measuring its stable breakdown product, nitrite (NO₂⁻).[13][14] This assay can be used to confirm the NO-donating ability of the SNHP solution.

Protocol:

  • Induce the decomposition of a known dilution of the SNHP solution to release NO. This can be achieved by exposure to a copper (I) source or by photolysis.

  • The released NO will rapidly oxidize to nitrite in an aqueous, oxygenated environment.

  • Perform the Griess reaction, which involves a two-step diazotization reaction. The Griess reagent (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.[13][15]

  • Measure the absorbance of the solution at ~540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. This will give an indication of the amount of NO released from the SNHP.

Note: This method confirms the bioactivity of the SNHP as an NO donor but is an indirect measure of the initial SNHP concentration.

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize the importance of safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling SNHP and its solutions.[16][17]

  • Ventilation: Handle the solid SNHP and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particles or aerosols.[6]

  • Decomposition Products: Be aware that SNHP decomposes to release nitric oxide gas. NO is a toxic gas, and its accumulation in poorly ventilated areas can be hazardous.[12][18][19]

  • Disposal: Dispose of SNHP waste and contaminated materials in accordance with institutional and local regulations for chemical waste.[6]

Conclusion

The successful use of this compound in research and development hinges on the careful and precise preparation of its stock solutions. By understanding its inherent instability and implementing the protective measures outlined in this guide—namely, protection from light, chelation of metal ions, and maintenance of low temperatures—researchers can ensure the integrity of their SNHP solutions. The verification of concentration through spectrophotometry and the confirmation of NO-donating capacity via the Griess assay are indispensable steps for generating reproducible and reliable data. Adherence to these protocols will empower scientists to confidently explore the therapeutic potential and physiological roles of this important nitric oxide donor.

References

  • Detection of S-Nitrosothiols - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC - NIH. (n.d.). Retrieved from [Link]

  • Photolytic Measurement of Tissue S-Nitrosothiols in Rats and Humans In Vivo - MDPI. (2022, February 15). Retrieved from [Link]

  • Visible Photolysis and Amperometric Detection of S-Nitrosothiols - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC - PubMed Central. (2020, June 2). Retrieved from [Link]

  • S-Nitrosothiol measurements in biological systems - PMC. (n.d.). Retrieved from [Link]

  • Nitric Oxide - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (n.d.). Retrieved from [Link]

  • 225234-00-4 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Nitric Oxide - Airgas - United States (US) SDS HCS 2012 V4.11. (n.d.). Retrieved from [Link]

  • Copper chelation-induced reduction of the biological activity of S-nitrosothiols - PubMed. (n.d.). Retrieved from [Link]

  • Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks - Interscan Corporation. (2024, August 7). Retrieved from [Link]

  • Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed. (n.d.). Retrieved from [Link]

  • Nitric Oxide - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • S-Nitroso-N-acetylpenicillamine, (+-) - PubChem. (n.d.). Retrieved from [Link]

  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - MDPI. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) for Targeted Nitric Oxide Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Targeted Nitric Oxide Delivery

Nitric oxide (NO) is a pleiotropic signaling molecule of profound physiological significance, governing a vast array of cellular processes from vasodilation and neurotransmission to immune responses and apoptosis.[1][2] The therapeutic potential of harnessing NO's biological activities is immense. However, its short half-life and indiscriminate reactivity necessitate sophisticated delivery strategies to localize its effects and mitigate systemic side effects. S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) emerges as a promising tool for such targeted delivery, particularly to sites of endothelial dysfunction. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of SNHP as a targeted NO donor.

Chemical Profile and Mechanism of Action of SNHP

SNHP is a member of the S-nitrosothiol (RSNO) class of NO donors.[3] Its molecular structure consists of a penicillamine backbone, N-acylated with a heptanoyl group, and an S-nitroso functional group.

Table 1: Chemical Properties of this compound (SNHP)

PropertyValueReference
CAS Number 225234-00-4[3][4][5]
Molecular Formula C₁₂H₂₂N₂O₄S[3][4][5]
Molecular Weight 290.38 g/mol [3][4][5]
Appearance Green Crystalline Solid[3]
Storage 2-8°C, protected from light[3]

The defining feature of SNHP is its increased lipophilicity conferred by the seven-carbon heptanoyl chain. This property is central to its mechanism of targeted delivery. In aqueous environments, SNHP spontaneously decomposes to release NO through homolytic cleavage of the S-N bond. This process can be influenced by light, temperature, and the presence of transition metals.[1]

The key to SNHP's targeted action lies in its preferential accumulation in lipid-rich environments, such as the exposed subendothelial matrix of damaged blood vessels. This retention at the site of injury allows for a sustained local release of NO, promoting vasodilation and potentially inhibiting platelet aggregation and smooth muscle proliferation, key events in vascular pathologies.[4]

Synthesis of this compound (SNHP)

The synthesis of SNHP is a two-step process involving the N-acylation of D,L-penicillamine followed by S-nitrosation. While a specific, detailed protocol for SNHP is not widely published, the following general procedures for N-acylation of amines and S-nitrosation of thiols can be adapted.

Part 1: Synthesis of N-heptanoyl-D,L-penicillamine

This procedure is based on standard N-acylation protocols using an acyl chloride.

Materials:

  • D,L-Penicillamine

  • Heptanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Protocol:

  • In a round-bottom flask, dissolve D,L-penicillamine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the stirred solution.

  • In a separate dropping funnel, dilute heptanoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the heptanoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-heptanoyl-D,L-penicillamine.

  • The product can be further purified by column chromatography if necessary.

Part 2: S-nitrosation of N-heptanoyl-D,L-penicillamine

This procedure is based on the general method for S-nitrosation of thiols using acidified nitrite.

Materials:

  • N-heptanoyl-D,L-penicillamine

  • Sodium nitrite (NaNO₂)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ice bath

Protocol:

  • Dissolve N-heptanoyl-D,L-penicillamine (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare an equimolar solution of sodium nitrite in water.

  • While stirring vigorously, add the sodium nitrite solution dropwise to the N-heptanoyl-D,L-penicillamine solution.

  • Slowly add 1 M HCl dropwise until the solution turns a distinct green color, indicating the formation of the S-nitrosothiol.

  • Continue stirring at 0°C for 30 minutes.

  • The SNHP can be used directly in solution for many applications or precipitated by the addition of cold water and collected by filtration.

  • Protect the product from light and store at 2-8°C.

Experimental Protocols for the Application of SNHP

Protocol 1: Preparation and Handling of SNHP Stock Solutions

Due to the inherent instability of S-nitrosothiols in aqueous solutions, proper handling and preparation of SNHP are critical for reproducible experimental outcomes.

Materials:

  • SNHP powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Light-blocking tubes

Protocol:

  • Prepare a concentrated stock solution of SNHP (e.g., 100 mM) in anhydrous DMSO.[6]

  • Store the DMSO stock solution in small aliquots in light-blocking tubes at -80°C for long-term storage. For short-term storage, -20°C is sufficient.[7]

  • Immediately before each experiment, thaw an aliquot of the SNHP stock solution.

  • Dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or buffer (e.g., PBS).

  • Crucially, prepare fresh working solutions for each experiment and discard any unused diluted solution. [6] The compound is unstable in aqueous solutions.[6]

Protocol 2: Quantification of Nitric Oxide Release from SNHP using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.[8][9]

Materials:

  • SNHP

  • PBS, pH 7.4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a solution of SNHP at a known concentration in PBS in a 96-well plate.

  • Prepare a standard curve of sodium nitrite in PBS in the same plate.

  • Incubate the plate at 37°C for the desired time points to allow for NO release and conversion to nitrite.

  • At each time point, add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubate the plate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the SNHP samples by comparing the absorbance to the sodium nitrite standard curve.

dot

Caption: Workflow for quantifying NO release from SNHP using the Griess assay.

Protocol 3: Demonstration of Targeted SNHP Activity on a Model of Endothelial Damage

This protocol describes an ex vivo model using isolated arterial rings to demonstrate the prolonged vasodilatory effect of SNHP on endothelium-denuded vessels.[4]

Materials:

  • Isolated rat femoral arteries

  • Krebs-Henseleit buffer

  • Phenylephrine (vasoconstrictor)

  • SNHP

  • SNAP (as a comparator)

  • Organ bath system with force transducer

Protocol:

  • Isolate rat femoral arteries and mount them in an organ bath system containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Prepare two sets of arterial rings: one with intact endothelium and one with the endothelium mechanically removed (denuded).

  • Pre-contract all arterial rings with phenylephrine to a stable plateau.

  • For each set of rings (intact and denuded), perform a cumulative concentration-response curve to SNHP and SNAP.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • After the initial response, wash out the S-nitrosothiol and monitor the tension of the arterial rings over an extended period (e.g., >1 hour) to assess the duration of the vasodilatory effect.

Expected Outcome: SNHP is expected to induce a more sustained relaxation in endothelium-denuded arteries compared to SNAP, demonstrating its retention in the vessel wall and prolonged local NO release. In endothelium-intact vessels, the vasodilatory effect of both compounds is expected to be more transient.

dot

Endothelial_Targeting_Model cluster_prep Vessel Preparation cluster_treatment Experimental Treatment cluster_analysis Data Analysis Vessel_Intact Intact Endothelium Precontraction Pre-contract with Phenylephrine Vessel_Intact->Precontraction Vessel_Denuded Denuded Endothelium Vessel_Denuded->Precontraction Add_SNHP Add SNHP Precontraction->Add_SNHP Add_SNAP Add SNAP Precontraction->Add_SNAP Measure_Relaxation Measure Relaxation Add_SNHP->Measure_Relaxation Add_SNAP->Measure_Relaxation Measure_Duration Monitor Duration of Effect Measure_Relaxation->Measure_Duration Comparison Compare Sustained Effect (SNHP vs. SNAP) Measure_Duration->Comparison

Caption: Experimental workflow to demonstrate targeted SNHP activity.

Signaling Pathways and Downstream Effects of SNHP-derived NO

The NO released from SNHP primarily exerts its biological effects through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).

dot

NO_Signaling_Pathway SNHP SNHP NO Nitric Oxide (NO) SNHP->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease Decrease in Intracellular Ca²⁺ PKG->Ca2_decrease Phosphorylation of targets Vasodilation Vasodilation Ca2_decrease->Vasodilation

Caption: Canonical nitric oxide signaling pathway activated by SNHP.

Conclusion and Future Perspectives

This compound represents a valuable research tool for investigating the targeted delivery of nitric oxide. Its enhanced lipophilicity provides a unique mechanism for localizing NO release to sites of endothelial injury, offering a more refined approach compared to less lipophilic NO donors. The protocols outlined in this document provide a framework for the synthesis, handling, and application of SNHP in experimental settings. Future research may focus on the development of SNHP-eluting medical devices or nanoparticle-based delivery systems to further enhance its therapeutic potential in cardiovascular and other diseases characterized by endothelial dysfunction.

References

  • Aquart, M. & Dasgupta, T. P. (2004). The effect of S-nitrosocaptopril and S-nitroso-N-acetyl-D,L-penicillamine on blood glucose concentration and haemodynamic parameters. ResearchGate. [Link]

  • Bryan, N. S. & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine. [Link]

  • Frost, M. C., Rudich, S. M., Zhang, H., Maras, A. & Meyerhoff, M. E. (2005). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). MDPI. [Link]

  • Gow, A. J., Buerk, D. G. & Ischiropoulos, H. (2003). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Megson, I. L., et al. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology. [Link]

  • Moynihan, H. A. & Roberts, S. M. (1994). The preparation and study of lipophilic S-nitrosothiols for use in improving the biocompatibility of medical grade polymers. Semantic Scholar. [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]

  • Pant, J., Goudie, M. J., Hopkins, S. P., Brisbois, E. J. & Handa, H. (2017). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. ACS Applied Materials & Interfaces. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

  • Salas, E., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British Journal of Pharmacology. [Link]

  • Singh, R. J., Hogg, N., Joseph, J. & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry. [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • University of Liverpool. (2001). The Biotin Switch Method for the Detection of S-Nitrosylated Proteins. University of Liverpool. [Link]

  • Wo, Y., et al. (2018). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Molecules. [Link]

  • Zhang, Y. & Hogg, N. (2005). S-Nitrosothiols: cellular formation and transport. Free Radical Biology and Medicine. [Link]

  • Balakumar, P., Jindal, S., Shah, D. I., & Singh, M. (2007). Experimental Models for Vascular Endothelial Dysfunction. Science Alert. [Link]

  • Griess Test Protocol. (2019). protocols.io. [Link]

  • Megson, I. L., et al. (2000). Lipophilic S-nitrosothiols: A means of targeted delivery of nitric oxide to areas of endothelial injury? ResearchGate. [Link]

  • Nakatsuka, N. J., et al. (2015). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine. ACS Applied Materials & Interfaces. [Link]

  • Resseguie, E. A., et al. (2011). S-Nitroso- N -acetyl- D -penicillamine covalently linked to polydimethylsiloxane (SNAP–PDMS) for use as a controlled photoinitiated nitric oxide release polymer. Science and Technology of Advanced Materials. [Link]

  • Rossi, R., et al. (2007). Detection of S-nitrosothiols in biological fluids: A comparison among the most widely applied methodologies. Journal of Chromatography B. [Link]

  • Wikipedia. (n.d.). S-Nitrosothiol. Wikipedia. [Link]

Sources

Application of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) in Endothelial Dysfunction Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a unique nitric oxide (NO) donor, in the study of endothelial dysfunction. We delve into the scientific rationale for employing SNHP, highlighting its distinct properties, such as increased lipophilicity and prolonged duration of action, which offer specific advantages in both in vitro and ex vivo models. This document outlines step-by-step protocols for the application of SNHP in cultured endothelial cells and isolated blood vessel preparations, along with methods for assessing its impact on endothelial function.

Introduction: The Challenge of Endothelial Dysfunction and the Role of Nitric Oxide

The vascular endothelium, a delicate monolayer of cells lining our blood vessels, is a critical regulator of vascular homeostasis.[1] A primary mediator of its function is nitric oxide (NO), a gaseous signaling molecule synthesized from L-arginine by endothelial nitric oxide synthase (eNOS).[1][2] NO orchestrates a multitude of protective effects, including vasodilation, inhibition of platelet aggregation, suppression of leukocyte adhesion, and prevention of smooth muscle cell proliferation.[3]

Endothelial dysfunction is a pathological state characterized by the reduced bioavailability of NO.[4] This impairment is a common feature in numerous cardiovascular diseases, such as hypertension, atherosclerosis, and diabetes.[2] A key mechanism underlying this dysfunction is the "uncoupling" of eNOS, a phenomenon where the enzyme produces superoxide anions (O₂⁻) instead of NO, leading to oxidative stress and further reducing NO availability.[5][6] Consequently, therapeutic strategies aimed at restoring NO levels in the vasculature are of significant interest in cardiovascular research.

This compound (SNHP): A Novel NO Donor with Unique Properties

S-nitrosothiols (RSNOs) are a class of compounds that can store and release NO and are used extensively in research to mimic endogenous NO signaling. This compound (SNHP) is an analogue of the widely used S-Nitroso-N-acetyl-D,L-penicillamine (SNAP).[7] The key distinction of SNHP lies in its N-heptanoyl side-chain, which imparts increased lipophilicity.[7]

This chemical modification has a profound functional consequence: SNHP exhibits a markedly prolonged vasodilator effect, particularly in endothelium-denuded blood vessels.[7] It is hypothesized that its lipophilic nature facilitates retention within the vessel wall, allowing for a slow and sustained release of NO.[7] This property makes SNHP an invaluable tool for studying the long-term effects of NO restoration and for applications where sustained NO delivery is desired, potentially targeting areas of endothelial damage.

Below is a diagram illustrating the basic principle of NO's action and the role of SNHP as an exogenous donor.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO_endo->sGC diffuses cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation SNHP SNHP (Exogenous Donor) NO_exo Nitric Oxide (NO) SNHP->NO_exo releases NO_exo->sGC diffuses caption Figure 1. NO Signaling Pathway and SNHP Action.

Caption: Figure 1. NO Signaling Pathway and SNHP Action.

Experimental Protocols & Methodologies

Handling and Preparation of SNHP

SNHP is a light-sensitive compound and should be handled accordingly. It is recommended to prepare fresh solutions for each experiment to ensure consistent NO-donating capacity.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₄S[8]
Molecular Weight 290.38 g/mol [8]
Appearance Green Crystalline Solid[7]
Storage Store at -20°C, desiccated and protected from light.[7]
Solubility Soluble in organic solvents like DMSO and ethanol. Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and dilute to the final working concentration in aqueous buffer or cell culture medium immediately before use.[7]

Note: The final concentration of DMSO in the cell culture or organ bath should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

In Vitro Model: Endothelial Cell Culture

This protocol describes the use of SNHP in a model of oxidative stress-induced endothelial dysfunction in cultured human umbilical vein endothelial cells (HUVECs).

Objective: To assess the protective effect of SNHP against hydrogen peroxide (H₂O₂)-induced endothelial cell injury.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (SNHP)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Reagents for assessing endothelial function (see Section 3.4)

Protocol:

  • Cell Culture: Culture HUVECs in T75 flasks pre-coated with a suitable attachment factor (e.g., gelatin) until they reach 80-90% confluency.[9][10] Use standard cell culture conditions (37°C, 5% CO₂).

  • Seeding: Seed HUVECs into appropriate multi-well plates (e.g., 24- or 96-well plates) at a density that will result in a confluent monolayer on the day of the experiment.

  • Induction of Dysfunction & SNHP Treatment:

    • Once cells are confluent, replace the growth medium with a basal medium (low serum, without growth factors).

    • Prepare working solutions of SNHP and H₂O₂. A recommended starting concentration range for SNHP is 1-100 µM , and for H₂O₂ is 100-500 µM . These concentrations should be optimized for your specific cell type and experimental endpoint.[11][12]

    • Pre-treatment: Add SNHP to the designated wells 1-2 hours before inducing oxidative stress.

    • Co-treatment: Add H₂O₂ to the wells (with and without SNHP) and incubate for the desired duration (e.g., 4-24 hours).

  • Experimental Groups (Example):

    • Control (vehicle only)

    • H₂O₂ only

    • SNHP only (at various concentrations)

    • SNHP + H₂O₂

  • Assessment: Following the treatment period, assess endothelial function using the assays described in Section 3.4.

A Culture HUVECs to 80-90% Confluency B Seed into Multi-Well Plates A->B C Pre-treat with SNHP (1-100 µM, 1-2h) B->C D Induce Dysfunction with H₂O₂ (100-500 µM, 4-24h) C->D E Assess Endothelial Function (Viability, NO, ROS, etc.) D->E caption Figure 2. In Vitro Experimental Workflow.

Caption: Figure 2. In Vitro Experimental Workflow.

Ex Vivo Model: Isolated Blood Vessel Vasoreactivity

This protocol utilizes wire myography to assess the direct vasodilator effects of SNHP on isolated arteries, a gold-standard technique for studying vascular function.[3]

Objective: To characterize the concentration-dependent and sustained vasodilator response to SNHP in pre-constricted arterial rings.

Materials:

  • Small resistance arteries (e.g., rat femoral or mesenteric arteries)

  • Krebs-Henseleit buffer

  • Phenylephrine or U46619 (vasoconstrictors)

  • This compound (SNHP)

  • Wire myograph system

Protocol:

  • Vessel Dissection and Mounting: Isolate arteries from euthanized animals (e.g., Wistar rats) and place them in ice-cold Krebs buffer. Carefully clean the arteries of surrounding tissue and cut them into 2 mm rings. Mount the rings on the wires of the myograph chambers.[7]

  • Equilibration: Allow the vessels to equilibrate in the myograph chambers (filled with Krebs buffer, bubbled with 95% O₂/5% CO₂, maintained at 37°C) for at least 60 minutes under a standardized tension.

  • Viability Check: Test the viability of the vessel rings by contracting them with a high-potassium solution or a vasoconstrictor like phenylephrine. To assess endothelial integrity, induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Pre-constriction: Wash the vessels and allow them to return to baseline. Pre-constrict the rings to approximately 80% of their maximum response using phenylephrine or U46619.

  • SNHP Application:

    • Once a stable contraction plateau is reached, add SNHP in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻³ M ).[7]

    • Record the relaxation response at each concentration.

  • Sustained Effect Protocol:

    • For studying the prolonged effect, pre-constrict the vessel and add a single, effective concentration of SNHP (e.g., 10⁻⁵ M ).[7]

    • Instead of washing out, monitor the vessel tension for an extended period (e.g., >60 minutes) to observe the sustained vasodilation.[7]

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot concentration-response curves to determine parameters like EC₅₀.

Key Assays for Assessing Endothelial Function

A multi-faceted approach is crucial for a comprehensive assessment of endothelial function.

AssayPrincipleApplication Notes
Nitric Oxide (NO) Production Measurement of stable NO metabolites (nitrite/nitrate) in culture supernatant or buffer using the Griess reagent.A direct measure of NO bioavailability. SNHP will increase the measured levels, reflecting its NO-donating capacity.
Intracellular Reactive Oxygen Species (ROS) Fluorescent probes (e.g., DCFH-DA) are used to detect intracellular ROS levels via flow cytometry or fluorescence microscopy.Useful for quantifying the oxidative stress induced by H₂O₂ and assessing the antioxidant potential of SNHP.
Cell Viability/Cytotoxicity Assays like MTT, MTS, or LDH release quantify cell health and membrane integrity.Determines if H₂O₂ induces cell death and if SNHP can provide a protective effect.
Vasoreactivity (Myography) Measures the contractile and relaxation properties of isolated blood vessels.The gold standard for assessing the direct impact of compounds on vascular tone.[3]
Cell Migration (Wound Healing Assay) A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the "wound" is monitored over time.Endothelial cell migration is a key aspect of vascular repair and angiogenesis.

Expected Outcomes and Interpretation

  • In the in vitro model, it is expected that H₂O₂ will decrease cell viability, reduce endogenous NO production, and increase intracellular ROS. Treatment with SNHP is hypothesized to counteract these effects, demonstrating a protective role by supplying exogenous NO.

  • In the ex vivo myography experiments, SNHP is expected to induce potent, concentration-dependent vasodilation.[7] A key finding will be the observation of a sustained, long-lasting relaxation at higher concentrations (≥1 µM), especially in endothelium-denuded vessels, which distinguishes SNHP from other NO donors like SNAP.[7] This sustained effect highlights its potential for prolonged therapeutic action.

Conclusion

This compound represents a valuable and unique tool for investigating the pathophysiology of endothelial dysfunction. Its enhanced lipophilicity and capacity for sustained nitric oxide release provide distinct advantages for modeling the therapeutic potential of long-term NO restoration. The protocols outlined in this guide offer a robust framework for researchers to explore the multifaceted applications of SNHP in both cellular and tissue-based models, ultimately contributing to the development of novel therapies for cardiovascular disease.

References

  • Tousoulis, D., Kampoli, A. M., Tentolouris, C., Papageorgiou, N., & Stefanadis, C. (2012). The Role of Nitric Oxide on Endothelial Function. Current Vascular Pharmacology, 10(1), 4-18. Available from: [Link]

  • Bonetti, P. O., Lerman, L. O., & Lerman, A. (2003). Endothelial dysfunction: a marker of atherosclerotic risk. Arteriosclerosis, thrombosis, and vascular biology, 23(2), 168-175.
  • Janaszak-Jasiecka, A., Siekierzycka, A., & Płoska, A. (2023). Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets. Cellular & Molecular Biology Letters, 28(1), 21. Available from: [Link]

  • Behrendt, D., & Ganz, P. (2002). Endothelial function. From vascular biology to clinical applications. Journal of the American College of Cardiology, 39(4), 631-641.
  • Forstermann, H., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829-837.
  • Tackling endothelial dysfunction by modulating NOS uncoupling: new insights into its pathogenesis and therapeutic possibilities.
  • Cai, H., & Harrison, D. G. (2000). Endothelial dysfunction in cardiovascular diseases: the role of oxidant stress.
  • Chalupsky, K., & Cai, H. (2005). eNOS uncoupling and endothelial dysfunction in aged vessels. American Journal of Physiology-Heart and Circulatory Physiology, 289(5), H2239-H2247. Available from: [Link]

  • Tousoulis, D., et al. (2012). The Role of Nitric Oxide on Endothelial Function. Current Pharmaceutical Design, 18(18), 2691-2703. Available from: [Link]

  • Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets. Illinois Experts. Available from: [Link]

  • Al-Sa'doni, H. H., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British journal of pharmacology, 131(4), 653–660. Available from: [Link]

  • Brandon, B. C., et al. (2005). The nitric oxide donor SNAP enhances breast cancer cell growth and migration. Cancer Research, 65(9 Supplement), 1110. Available from: [Link]

  • Grokipedia. (2026). S-Nitroso-N-acetylpenicillamine. Available from: [Link]

  • Askew, S. C., et al. (1995). Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Journal of the Chemical Society, Perkin Transactions 2, (4), 741-745.
  • Fernandez, C. E., et al. (2022). Engineering advanced in vitro models of endothelial dysfunction. Trends in biotechnology, 40(11), 1349-1361.
  • ResearchGate. (2014). What is the best method for measuring endothelium function? Available from: [Link]

  • Jimenez-Trinidad, F. R., et al. (2021). Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence. Life (Basel, Switzerland), 11(12), 1323. Available from: [Link]

  • Jimenez-Trinidad, F. R., et al. (2021). Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence. Life (Basel, Switzerland), 11(12), 1323. Available from: [Link]

  • Salas, E., et al. (1995). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 114(4), 791–796.
  • Cell Biologics. (n.d.). Primary Endothelial Cell Culture Protocol. Available from: [Link]

  • Zhang, Y., et al. (2019). Protective role of nitric oxide donors on endothelium in ischemia-reperfusion injury: a meta-analysis of randomized controlled trials. BMC Cardiovascular Disorders, 19(1), 1-9.
  • Jimenez-Trinidad, F. R., et al. (2021). Linking in vitro models of endothelial dysfunction with cell senescence. Life, 11(12), 1323. Available from: [Link]

  • Jimenez-Trinidad, F. R., et al. (2021). Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence. Life (Basel, Switzerland), 11(12), 1323. Available from: [Link]

  • Tan, B. K., et al. (2020). Overview of the Assessment of Endothelial Function in Humans. Frontiers in Cardiovascular Medicine, 7, 542475. Available from: [Link]

  • Marin, V., et al. (2001). Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells. Journal of immunological methods, 254(1-2), 183-190. Available from: [Link]

  • ResearchGate. (n.d.). (A) Human aortic endothelial cells were treated with L-NAME (1 mM) or.... Available from: [Link]

  • Farkas, E. A., et al. (2017). Nitric Oxide and Endothelial Dysfunction. Critical care clinics, 33(3), 545–562. Available from: [Link]

  • Dr. Oracle. (2025). What methods are used to diagnose endothelial dysfunction?. Available from: [Link]

Sources

Application Notes & Protocols: S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for SNHP Delivery Systems

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a member of the S-nitrosothiol (RSNO) class of molecules, which function as potent donors of nitric oxide (NO). NO is a pleiotropic signaling molecule with critical roles in vasodilation, neurotransmission, and the immune response.[1][2] The N-heptanoyl group in SNHP increases its lipophilicity compared to more common analogues like S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), which can facilitate its retention in tissues and lead to prolonged NO-mediated effects.[3]

However, the therapeutic and research utility of SNHP, like other RSNOs, is often hampered by its inherent instability.[4][5] The S-N bond is susceptible to cleavage by light, thermal energy, and catalytic metal ions (particularly Cu⁺), leading to an unpredictable and often rapid burst release of NO.[3][6] This instability poses significant challenges for achieving sustained, localized, and controlled NO delivery in experimental systems.

Encapsulating SNHP within a delivery system, such as polymeric nanoparticles, addresses these challenges by:

  • Protecting SNHP from premature degradation in the biological milieu.[7]

  • Controlling Release Kinetics , transforming a rapid burst into a sustained, predictable release over hours or days.[8][9]

  • Enhancing Bioavailability and enabling targeted delivery to specific tissues or cells.[10]

This document provides a comprehensive guide for researchers on the preparation, characterization, and application of a model SNHP delivery system using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Section 1: The SNHP Molecule and its NO Release Mechanism

SNHP functions as an NO donor through the homolytic cleavage of the sulfur-nitrogen (S-NO) bond. This process can be initiated by various stimuli, including heat, light (photolysis), or interaction with metal ions like copper. The increased lipophilicity from the seven-carbon heptanoyl chain may allow SNHP to better associate with lipid membranes, potentially influencing its NO release profile within a cellular environment.[3] The decomposition is accelerated by copper ions, a key consideration for experimental design.[3]

G SNHP SNHP (R-S-N=O) NO Nitric Oxide (NO) SNHP->NO S-NO Bond Cleavage Disulfide Thiol Disulfide (R-S-S-R) SNHP->Disulfide Dimerization Heat Heat Heat->SNHP Light Light Light->SNHP Cu⁺ Cu⁺ Cu⁺->SNHP

Caption: Mechanism of NO release from SNHP.

Section 2: Overview of Potential Delivery Platforms

While this guide focuses on PLGA nanoparticles, several platforms can be adapted for SNHP delivery. The choice of system depends on the desired release profile, route of administration, and experimental model.

Delivery SystemPrimary Material(s)Typical Size RangeKey AdvantagesKey Disadvantages
Polymeric Nanoparticles PLGA, PLA, Chitosan50 - 300 nmBiodegradable, tunable release, well-established protocols, FDA-approved materials.[11]Potential for initial burst release, organic solvents required for preparation.
Liposomes Phospholipids (e.g., DOPC, DSPC), Cholesterol80 - 400 nmBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs.Lower encapsulation efficiency for some molecules, potential for instability.
Hydrogels PEG, Alginate, Hyaluronic AcidMacro-scaleHigh water content, suitable for topical/local delivery, can provide sustained release.[12]Difficult to administer systemically, may have poor mechanical strength.
Silica Nanoparticles (MSNs) Silicon Dioxide50 - 200 nmHigh surface area, tunable pore size for controlled release.[8]Slower biodegradation, potential for long-term toxicity concerns.

Section 3: Protocol for Preparation of SNHP-Loaded PLGA Nanoparticles

This protocol details the fabrication of SNHP-loaded PLGA nanoparticles using a single oil-in-water (o/w) emulsion and solvent evaporation method, a widely adopted technique for encapsulating hydrophobic molecules.[11][13]

3.1. Materials & Reagents

  • This compound (SNHP)

  • Poly(D,L-lactide-co-glycolide) (PLGA, 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

3.2. Equipment

  • Probe sonicator

  • Magnetic stirrer with stir bar

  • Rotary evaporator (optional) or magnetic stirrer in a fume hood

  • High-speed refrigerated centrifuge

  • Lyophilizer (freeze-dryer)

3.3. Step-by-Step Synthesis Protocol

Rationale: This workflow is designed to create a stable emulsion of drug-loaded polymer droplets in water, which solidify into nanoparticles as the organic solvent evaporates.

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_solidify Solidification & Purification A1 1. Dissolve PLGA & SNHP in Dichloromethane (DCM) A2 2. Prepare Aqueous PVA Solution B 3. Add Organic Phase to Aqueous Phase A1->B A2->B C 4. Probe Sonicate on Ice (Creates o/w Emulsion) B->C D 5. Evaporate DCM (e.g., Magnetic Stirring) C->D E 6. Centrifuge to Collect Nanoparticles D->E F 7. Wash with DI Water (Repeat 2-3x) E->F G 8. Lyophilize for Storage F->G

Caption: Workflow for SNHP-PLGA nanoparticle synthesis.

  • Prepare the Organic Phase: In a glass vial, dissolve 100 mg of PLGA and 10 mg of SNHP in 4 mL of DCM. Vortex until fully dissolved.

    • Rationale: DCM is a volatile organic solvent that effectively dissolves both the PLGA polymer and the lipophilic SNHP.

  • Prepare the Aqueous Phase: Dissolve PVA in DI water to a final concentration of 2% (w/v). This may require gentle heating and stirring. Cool the solution to room temperature.

    • Rationale: PVA acts as a surfactant, stabilizing the small organic droplets in the aqueous phase and preventing them from coalescing during emulsification.[14]

  • Form the Emulsion: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while stirring moderately.

  • Sonicate: Immediately transfer the mixture to an ice bath and sonicate using a probe sonicator. Use a pulsed setting (e.g., 5 seconds ON, 10 seconds OFF) for a total of 3-5 minutes at approximately 150 W.[13]

    • Rationale: High-energy sonication breaks the bulk organic phase into nano-sized droplets, creating the oil-in-water emulsion. The ice bath prevents excessive heating, which could degrade the SNHP.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature in a fume hood for at least 4 hours, or until the DCM has fully evaporated.

    • Rationale: As DCM evaporates, the PLGA precipitates and solidifies, entrapping the SNHP to form solid nanoparticles.

  • Purification: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

    • Rationale: Centrifugation pellets the nanoparticles, allowing for the removal of excess PVA and any un-encapsulated SNHP in the supernatant.

  • Washing: Resuspend the pellet in cold DI water and repeat the centrifugation step. Perform this wash cycle a total of three times to ensure complete removal of residual PVA.

  • Storage: For long-term storage, resuspend the final pellet in a small amount of DI water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize (freeze-dry) to obtain a powder. Store at -20°C protected from light.

Section 4: Protocol for Characterization of SNHP Delivery Systems

Thorough characterization is essential to ensure the delivery system is reproducible and fit for purpose.

4.1. Size, Polydispersity, and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Reconstitute a small amount of lyophilized nanoparticles in DI water or PBS to a concentration of ~0.1 mg/mL.

    • Vortex briefly and filter through a 0.45 µm syringe filter if aggregates are visible.

    • Analyze using a DLS instrument to determine the Z-average diameter (hydrodynamic size), Polydispersity Index (PDI), and Zeta Potential.

  • Interpretation of Results:

    • Z-average: For in vivo applications, a size between 50-200 nm is often desirable.[15][16]

    • PDI: A value < 0.2 indicates a monodisperse and homogenous population of nanoparticles.

    • Zeta Potential: A value of < -15 mV or > +15 mV generally suggests good colloidal stability due to electrostatic repulsion. PLGA particles are expected to have a negative zeta potential.[13]

4.2. Morphology

  • Technique: Transmission Electron Microscopy (TEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension (~0.1 mg/mL) onto a carbon-coated copper grid.

    • Allow the sample to sit for 1-2 minutes.

    • Wick away excess liquid with filter paper.

    • (Optional) Apply a drop of negative stain (e.g., 2% phosphotungstic acid) for 1 minute and wick away the excess.

    • Allow the grid to air dry completely before imaging.

  • Interpretation of Results: TEM provides direct visualization of the nanoparticles, confirming their spherical shape and size.[17] Note that the size measured by TEM represents the dried state and is typically smaller than the hydrodynamic diameter measured by DLS.[15][17]

4.3. Encapsulation Efficiency and Drug Loading

This protocol determines the amount of SNHP successfully encapsulated within the nanoparticles.

  • Quantify Total SNHP (SNHP_total): Dissolve a known mass of lyophilized SNHP-PLGA nanoparticles in a suitable solvent (e.g., DCM). Allow the solvent to evaporate, then reconstitute in a known volume of buffer. Measure the SNHP concentration, typically by quantifying the S-nitrosothiol group via its characteristic absorbance around 340 nm or using a chemiluminescence-based NO analyzer after chemical decomposition.[3][18]

  • Quantify Free SNHP (SNHP_free): During nanoparticle preparation (Section 3.3, Step 6), collect the supernatant after the first centrifugation. Measure the concentration of SNHP in this supernatant using the same method.

  • Calculate Efficiency and Loading:

    • Encapsulation Efficiency (EE %): EE (%) = ((SNHP_total - SNHP_free) / SNHP_total) * 100

    • Drug Loading (DL %): DL (%) = (Mass of Encapsulated SNHP / Total Mass of Nanoparticles) * 100

4.4. In Vitro Nitric Oxide Release Kinetics

  • Technique: Griess Assay for Nitrite Quantification

  • Rationale: The Griess assay is a colorimetric method that quantifies nitrite (NO₂⁻), a stable end-product of NO oxidation in aqueous solution.[19][20] By measuring the accumulation of nitrite over time, the release of NO from the nanoparticles can be indirectly monitored.

G cluster_quant Quantification NO NO (Released from NPs) NO2_minus Nitrite (NO₂⁻) NO->NO2_minus Oxidation O2 O₂ AzoDye Azo Dye (Magenta Color) NO2_minus->AzoDye Diazotization Reaction Griess Griess Reagent (Sulfanilamide + NED) Measure Absorbance\n@ ~540 nm Measure Absorbance @ ~540 nm AzoDye->Measure Absorbance\n@ ~540 nm

Caption: Principle of the Griess Assay for indirect NO detection.

  • Protocol:

    • Setup: Suspend a known amount of SNHP-PLGA nanoparticles (e.g., 10 mg) in a known volume of PBS (e.g., 10 mL) in a sealed vial. Place the vial in a shaking incubator at 37°C.

    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the suspension.

    • Separate Nanoparticles: Centrifuge the aliquot at high speed (e.g., 15,000 x g) for 15 minutes to pellet the nanoparticles.

    • Griess Reaction:

      • Transfer 50 µL of the supernatant to a 96-well plate.

      • Prepare a standard curve of sodium nitrite (NaNO₂) in PBS (e.g., 1-100 µM).

      • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[20]

      • Incubate for another 10 minutes at room temperature, protected from light.

    • Measurement: Read the absorbance at ~540 nm using a microplate reader.

    • Calculation: Determine the nitrite concentration in your samples using the standard curve. Plot the cumulative nitrite concentration versus time to obtain the release profile.

Section 5: Application Protocol - In Vitro Cell Culture Studies

This protocol outlines a general method for treating cultured cells with SNHP nanoparticles to study the biological effects of sustained NO release.

  • Cell Seeding: Seed cells (e.g., endothelial cells, macrophages) in a suitable plate format (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) and allow them to adhere overnight.

  • Preparation of Treatment Media: Reconstitute lyophilized SNHP-PLGA nanoparticles in sterile cell culture medium. Vortex thoroughly to ensure a homogenous suspension. Also prepare "empty" PLGA nanoparticles (without SNHP) as a vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of SNHP-PLGA nanoparticles, empty nanoparticles, or free SNHP (as a positive control).

    • Rationale: Including an empty nanoparticle control is critical to distinguish the effects of NO from any effects of the PLGA material itself.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48 hours).

  • Downstream Analysis: Following incubation, perform relevant assays, such as:

    • Cell Viability: MTT or PrestoBlue™ assays to assess cytotoxicity.

    • Gene Expression: qPCR to measure changes in NO-responsive genes (e.g., HMOX1, iNOS).

    • Protein Analysis: Western blotting to detect changes in signaling pathways (e.g., phosphorylation of VASP, activation of cGMP pathway).

    • Functional Assays: Tube formation assays for angiogenesis, migration assays, or measurement of inflammatory markers.

References

  • Filippov, S. K., Khusnutdinov, R., Murmiliuk, A., Inam, W., Zakharova, L. Y., Zhang, H., & Khutoryanskiy, V. V. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons, 10(12), 5354-5370. [Link]

  • Filippov, S. K., et al. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. ResearchGate. [Link]

  • Filippov, S. K., et al. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons (RSC Publishing). [Link]

  • Askew, S. C., Butler, A. R., Flitney, F. W., & Megson, I. L. (1995). Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. PubMed. [Link]

  • Gomes, A., et al. (2021). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. [Link]

  • Wang, J., et al. (2018). | characterization of nanoparticles. a, Representative TEM images... ResearchGate. [Link]

  • Fan, W., et al. (2019). The application of nitric oxide delivery in nanoparticle-based tumor targeting drug delivery and treatment. ScienceOpen. [Link]

  • Al-Sa'doni, H. H., et al. (2001). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 134(3), 565–574. [Link]

  • D'souza, A. A., et al. (2024). Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities. MDPI. [Link]

  • Dana, P., et al. (2014). Physicochemical characterization of drug nanocarriers. Dovepress. [Link]

  • Corpas, F. J., & Barroso, J. B. (2016). Quantification and Localization of S-Nitrosothiols (SNOs) in Higher Plants. PubMed. [Link]

  • van der Merwe, E., et al. (2005). The reaction of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) with the angiotensin converting enzyme inhibitor, captopril--mechanism of transnitrosation. PubMed. [Link]

  • Jo, Y. S., et al. (2020). Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated Poly(Lactic-Co-Glycolic Acid) Nanoparticles for the Treatment of MRSA-Infected Cutaneous Wounds. PMC - NIH. [Link]

  • Le, T. H. (2015). Mechanisms of S-nitrosothiols intestinal permeability and NO store formation within vascular wall to improve NO oral delivery systems. ResearchGate. [Link]

  • Dou, Y., et al. (2010). ESNOQ, proteomic quantification of endogenous S-nitrosation. PubMed. [Link]

  • Bibli, S. I., et al. (2019). The evolving landscape for cellular nitric oxide and hydrogen sulfide delivery systems: A new era of customized medications. PubMed Central. [Link]

  • Sharma, M., et al. (2019). Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central. [Link]

  • Parvez, S., et al. (2009). Controlled Nitric Oxide Delivery Platform Based on S-Nitrosothiol Conjugated Interpolymer Complexes for Diabetic Wound Healing. ACS Publications. [Link]

  • Feelisch, M., et al. (2013). S-nitrosothiol biology and therapeutic potential in metabolic disease. PMC - NIH. [Link]

  • protocols.io. (2019). Protocol Griess Test. protocols.io. [Link]

  • Zhao, R., et al. (2023). Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications. PMC. [Link]

  • King, S. B. (2012). Detection of S-Nitrosothiols. PMC - NIH. [Link]

  • Roy, B., et al. (2003). Nitric Oxide Delivery System for Cell Culture Studies. ResearchGate. [Link]

  • ResearchGate. (2015). Does anybody have the original protocol for NO estimation by Griess method? ResearchGate. [Link]

  • Le, T. H., et al. (2023). A Mini Review of S-Nitrosoglutathione Loaded Nano/Micro-Formulation Strategies. NIH. [Link]

  • iGEM. (2016). PLGA nanoparticle protocol. iGEM. [Link]

  • Corpas, F. J., & Barroso, J. B. (2016). Quantification and Localization of S-Nitrosothiols (SNOs) in Higher Plants. ResearchGate. [Link]

  • nanoComposix. Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. [Link]

  • El-Gueddari, F., et al. (2019). Encapsulation of S-nitrosoglutathione: a transcriptomic validation. ResearchGate. [Link]

  • Varshosaz, J., et al. (2013). Preparation of PLGA-based nanoparticles with different methods and their particle size. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

preventing decomposition of S-Nitroso-N-heptanoyl-D,L-penicillamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've developed this comprehensive guide to address the critical challenges of working with S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) in solution. S-nitrosothiols (RSNOs) are notoriously labile, and their successful application hinges on understanding and controlling their stability. This center provides field-proven insights and validated protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries regarding SNHP handling.

Q1: What is this compound (SNHP) and why is it used? this compound is a synthetic S-nitrosothiol that serves as a nitric oxide (NO) donor.[1] Its longer N-heptanoyl side-chain increases its lipophilicity compared to more common analogues like S-nitroso-N-acetyl-D,L-penicillamine (SNAP).[2] This property can facilitate its retention in tissues, making it a valuable tool for studies requiring targeted or sustained NO delivery to areas of endothelial damage.[2]

Q2: My SNHP solution is a green color. Is this normal? Yes. Tertiary S-nitrosothiols, like SNHP and its analogue SNAP, are characteristically green in their stable, solid form and when freshly dissolved in solution.[1][3] This color is intrinsic to the S-nitroso group in this molecular environment. A loss of this green color indicates decomposition.[3]

Q3: How should I store the solid SNHP compound? Solid SNHP should be stored at 2-8°C in a refrigerator.[1] For long-term storage, analogous compounds like SNAP are often kept at -20°C.[4][5] Crucially, the compound must be protected from light by using an amber vial or by wrapping the container in aluminum foil.

Q4: Can I prepare a stock solution of SNHP in advance? It is highly recommended to prepare SNHP solutions fresh for each experiment.[5] S-nitrosothiols are inherently unstable in solution. If a stock solution must be made, it should be prepared in a suitable solvent (e.g., chilled ethanol or DMSO), used immediately, and stored on ice, protected from light, for the shortest possible duration.

Q5: What are the main factors that cause SNHP to decompose in solution? The primary drivers of SNHP decomposition are:

  • Light: Photolytic cleavage of the S-N bond is a major pathway for NO release and decomposition.[3][4][6]

  • Heat: Thermal energy accelerates the breakdown of the molecule.[3][4][6]

  • Metal Ions: Trace amounts of transition metal ions, particularly cuprous ions (Cu⁺), are potent catalysts for decomposition.[2][4][7]

  • pH and Buffer Composition: The pH of the solution and the chemical nature of the buffer components can significantly influence stability.[8][9][10]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing the underlying cause and a validated solution.

Issue 1: Rapid Loss of Green Color and Potency
  • Symptom: Your freshly prepared SNHP solution rapidly loses its characteristic green color, becoming colorless or pale yellow, and shows diminished biological activity.

  • Underlying Cause: This is a clear sign of rapid SNHP decomposition and premature NO release. The most likely culprits are contaminants in your buffer or improper handling.

  • Solution:

    • Suspect Metal Ion Contamination: The most common cause is trace metal contamination, especially copper ions, in your aqueous buffer.[2][7] Standard laboratory water or buffer reagents can contain sufficient metal ions to catalyze rapid decomposition.

    • Action - Use Chelex-Treated Buffers: Prepare all aqueous buffers and solutions using water that has been treated with a chelating resin (e.g., Chelex 100) to remove divalent metal cations. This is a critical, non-negotiable step for working with S-nitrosothiols.

    • Action - Protect from Light: Ensure your entire experimental setup, from solution preparation to the final assay, is rigorously protected from ambient light. Use amber vials, foil-wrapped containers, and minimize exposure to overhead lights.[3]

Issue 2: Inconsistent Results Between Experiments
  • Symptom: You observe significant variability in the biological effect of your SNHP solution from one day to the next, even when using the same nominal concentration.

  • Underlying Cause: This inconsistency points to uncontrolled variables affecting SNHP stability. The rate of decomposition is highly sensitive to environmental conditions.

  • Solution:

    • Standardize Temperature: Always prepare SNHP solutions on ice and add them to your experimental system at a consistent, recorded temperature. Thermal decomposition is a key variable.[3][4]

    • Evaluate Your Buffer System: The concentration and type of buffer can dramatically affect RSNO stability.[8][11] For SNAP, the highest stability is sometimes achieved in the absence of a buffer, as the decomposition-induced drop in pH can be self-stabilizing.[8][11]

    • Action - Buffer Optimization: If a buffer is required, use the lowest concentration necessary to maintain the desired pH. Consider that buffer components themselves can interact with NO or its byproducts.[8] Always prepare the exact same buffer formulation for every experiment.

    • Action - Quantify Concentration Pre-Experiment: The most rigorous approach is to measure the concentration of your SNHP solution via UV-Vis spectrophotometry immediately before each experiment. This provides the actual starting concentration, accounting for any initial degradation.

Issue 3: Unexpectedly Low or No Biological Effect
  • Symptom: Your SNHP solution fails to elicit the expected NO-mediated biological response.

  • Underlying Cause: The SNHP has likely decomposed entirely before or shortly after being introduced to the experimental system.

  • Solution:

    • Verify Solid Compound Integrity: Ensure your solid SNHP has been stored correctly (2-8°C, protected from light).[1] If the solid has lost its green color, it has already decomposed and should be discarded.

    • Review Solution Preparation: Re-examine your entire workflow. Are you using chilled solvents? Are you protecting the solution from light at every single step? Are your buffers metal-free?

    • Consider the Solvent: If using a stock solution in an organic solvent like DMSO, be aware that SNHP is still unstable. Prepare it immediately before dilution into your aqueous experimental buffer.

Summary of Factors Influencing SNHP Decomposition
FactorEffect on StabilityMitigation Strategy
Light Decreases (Photolysis)[3][6]Work in low light; use amber vials or foil wrapping.
Temperature Decreases (Thermal Lability)[3][4]Prepare and store solutions on ice; maintain consistent experimental temperature.
Cu⁺/Cu²⁺ Ions Drastically Decreases (Catalysis)[2][7]Use high-purity water and reagents; treat all buffers with chelating resin (e.g., Chelex).
pH Complex/Compound-Specific[8][9]For SNAP (a close analog), mildly acidic pH can be stabilizing.[8] Test optimal pH for your system.
Buffer Conc. High concentrations can decrease stability[8][11]Use the lowest effective buffer concentration. Consider if a buffer is necessary at all.

Part 3: Protocols and Best Practices

Adherence to rigorous protocols is essential for reproducible results.

Core Principle: The Self-Validating Workflow

Every protocol must include checkpoints. For SNHP, the primary checkpoint is color. A vibrant green solution is your first indicator of integrity. The ultimate validation is a quantitative measurement of concentration.

Diagram: Key Decomposition Pathways for SNHP

This diagram illustrates the main external factors that lead to the cleavage of the S-N bond and subsequent decomposition.

cluster_SNHP This compound (SNHP) cluster_Decomposition Decomposition Products cluster_Catalysts Decomposition Triggers SNHP R-S-N=O (Stable, Green) Products Disulfide (R-S-S-R) + 2NO (Nitric Oxide) SNHP->Products Decomposition Light Light (hv) (Photolysis) Light->SNHP Heat Heat (Δ) (Thermolysis) Heat->SNHP Metal Cu⁺ Ions (Catalysis) Metal->SNHP

Caption: Primary triggers for the decomposition of SNHP.

Protocol 1: Preparation of a Stable SNHP Working Solution

This protocol minimizes initial decomposition, providing a solution of known integrity for your experiment.

  • Buffer Preparation (Crucial First Step):

    • Prepare your desired aqueous buffer (e.g., PBS) using high-purity water (18 MΩ·cm).

    • Add ~1 g/L of Chelex 100 resin to the buffer.

    • Stir gently for at least 1 hour at room temperature.

    • Filter the buffer through a 0.22 µm filter to remove the resin. This is now your "metal-free buffer".

  • Solution Preparation:

    • Chill the metal-free buffer, ethanol, and/or DMSO on ice. Place a microcentrifuge tube rack in an ice bucket.

    • Weigh the required amount of solid SNHP in a tared, amber microcentrifuge tube. Perform this step quickly and in dim light.

    • If preparing a stock in organic solvent, add a small volume of chilled ethanol or DMSO to dissolve the solid. Vortex gently. The solution should be a clear, vibrant green.

    • Immediately before use, perform a serial dilution into chilled, metal-free aqueous buffer to reach your final working concentration. Keep the tube on ice and wrapped in foil.

  • Validation:

    • Visually confirm the final solution is green.

    • For maximum accuracy, immediately proceed to Protocol 2 to determine the precise starting concentration.

Diagram: Workflow for Stable SNHP Solution Preparation

A Prepare Buffer with High-Purity H₂O B Add Chelex Resin (1g/L, Stir 1hr) A->B C Filter (0.22µm) to Remove Resin B->C D Chill 'Metal-Free' Buffer on Ice C->D E Weigh Solid SNHP (Amber Tube, Dim Light) F Dissolve in Chilled Solvent (e.g., EtOH) E->F G Dilute into Chilled Metal-Free Buffer F->G I Validate: 1. Green Color 2. Measure [Conc.] G->I H IMMEDIATELY Use in Experiment I->H

Caption: Step-by-step workflow for preparing SNHP solutions.

Protocol 2: Quantification by UV-Visible Spectrophotometry

S-nitrosothiols have a characteristic absorbance maximum between 330-360 nm, which disappears upon decomposition.[12][13] This allows for straightforward quantification.

  • Instrumentation: Use a UV-Vis spectrophotometer capable of reading in the UV range.

  • Procedure:

    • Prepare your SNHP solution as described in Protocol 1.

    • Use the corresponding metal-free buffer as the blank.

    • Measure the absorbance of the SNHP solution at the absorbance maximum (approx. 340 nm for SNAP, should be similar for SNHP).

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

      • A = Measured absorbance

      • ε = Molar extinction coefficient (For the related SNAP, ε is ~900 M⁻¹cm⁻¹ at 336 nm in ethanol. This can be used as an estimate, but should ideally be determined empirically for SNHP in your specific buffer).

      • b = Path length of the cuvette (usually 1 cm).

      • c = Concentration (in M).

  • Interpretation: A sharp peak around 340 nm confirms the presence of the S-nitrosothiol. This peak will decrease over time as the compound decomposes.

Protocol 3: Measuring NO Release with the Griess Assay

The Griess assay is a common colorimetric method to indirectly measure NO release by quantifying its stable breakdown product, nitrite (NO₂⁻), in the aqueous phase.[4][14][15]

  • Reagents: Obtain a commercial Griess Reagent kit, which typically contains solutions of sulfanilamide and N-(1-naphthyl)ethylenediamine. Also required is a sodium nitrite standard solution.

  • Procedure:

    • Incubate your SNHP solution under the desired experimental conditions (e.g., in a 96-well plate at 37°C).

    • At designated time points, transfer an aliquot of the supernatant to a new plate.

    • Add the Griess reagents to each sample and standard according to the manufacturer's instructions.

    • Allow the color to develop (typically 15-30 minutes, protected from light). A pink/magenta azo dye will form.

    • Measure the absorbance at ~540 nm using a plate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve. This value reflects the cumulative amount of NO that has been released and oxidized to nitrite.

References

  • Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC - NIH. (n.d.). Retrieved from [Link]

  • Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed. (n.d.). Retrieved from [Link]

  • Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions - OSTI.GOV. (n.d.). Retrieved from [Link]

  • Increased stability of S-nitrosothiol solutions via pH modulations - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanistic analysis of the photolytic decomposition of solid-state S-nitroso-N-acetylpenicillamine - PubMed. (n.d.). Retrieved from [Link]

  • Increased stability of S-nitrosothiol solutions via pH modulations - PubMed. (n.d.). Retrieved from [Link]

  • Detection of S-Nitrosothiols - PMC - NIH. (n.d.). Retrieved from [Link]

  • Methodologies for the characterization, identification and quantification of S-nitrosylated proteins - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitrosothiol reactivity profiling identifies S-nitrosylated proteins with unexpected stability. (n.d.). Retrieved from [Link]

  • Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC. (n.d.). Retrieved from [Link]

  • Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC. (n.d.). Retrieved from [Link]

  • S-Nitrosothiol measurements in biological systems - PMC. (n.d.). Retrieved from [Link]

  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PubMed Central. (n.d.). Retrieved from [Link]

  • S-Nitrosothiols: Formation, Decomposition, Reactivity and Possible Physiological Effects - PDXScholar. (n.d.). Retrieved from [Link]

  • Detection of S-nitrosothiols in biological fluids: A comparison among the most widely applied methodologies - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. (n.d.). Retrieved from [Link]

  • The Chemical Biology of S-Nitrosothiols - PMC - NIH. (n.d.). Retrieved from [Link]

  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 225234-00-4 | this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-D-penicillamine - ResearchGate. (n.d.). Retrieved from [Link]

  • S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

troubleshooting inconsistent results with S-Nitroso-N-heptanoyl-D,L-penicillamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during the use of this nitric oxide (NO) donor. As a long-chain analogue of the more widely studied S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), SNHP offers unique properties related to its increased lipophilicity, which may influence its stability, cellular interactions, and ultimately, experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SNHP) and how does it differ from SNAP?

SNHP is a member of the S-nitrosothiol (RSNO) class of compounds, which are known to release nitric oxide (NO) under physiological conditions. It is an analogue of the well-known NO donor, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP). The primary structural difference is the length of the N-acyl chain: SNHP has a seven-carbon heptanoyl group, whereas SNAP has a two-carbon acetyl group. This longer carbon chain in SNHP increases its lipophilicity, which may facilitate its retention within cell membranes and tissues, potentially leading to more prolonged NO-mediated effects compared to SNAP.[1]

Q2: What are the recommended storage and handling conditions for SNHP?

To ensure the integrity of SNHP, it is critical to adhere to proper storage and handling protocols. SNHP is sensitive to light, heat, and heavy metals.

  • Storage of Solid Compound: The solid, crystalline form of SNHP should be stored at 2-8°C in a tightly sealed, light-protecting container.[2] For long-term storage, conditions similar to SNAP (-20°C, desiccated) are advisable.[3]

  • Handling: When preparing solutions, work in a darkened laboratory or use amber-colored vials to minimize light exposure.[1] Avoid contact with metal spatulas or containers that could introduce contaminating metal ions.

  • Solution Preparation: Solutions of SNHP should be prepared fresh for each experiment and kept on ice, protected from light, for the duration of their use.[3] The stability of S-nitrosothiols in aqueous solutions is limited, with a half-life that can range from seconds to hours depending on the experimental conditions.[4]

Q3: In which solvents is SNHP soluble?

While specific solubility data for SNHP is not extensively published, its increased lipophilicity compared to SNAP suggests it will be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, such as phosphate-buffered saline (PBS), ultrasonication may be required to achieve dissolution.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.

Q4: How does the purity of SNHP affect experimental results?

The purity of SNHP is crucial for obtaining reproducible results. Impurities from the synthesis process, such as the precursor N-heptanoyl-D,L-penicillamine or residual nitrite, can interfere with experiments. It is advisable to obtain SNHP from a reputable supplier that provides a certificate of analysis with purity data.

Troubleshooting Guide

Issue 1: Inconsistent or No Observed Biological Effect

Possible Causes and Solutions:

  • Degradation of SNHP: SNHP, like other S-nitrosothiols, is inherently unstable. Premature decomposition will lead to a lower effective concentration of the NO donor and diminished or absent biological effects.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare SNHP solutions immediately before use. Do not use solutions that have been stored, even for a few hours, unless their stability under your specific storage conditions has been validated.

      • Minimize Light Exposure: Protect solid SNHP and its solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[5]

      • Use Metal-Free Buffers: Trace amounts of transition metal ions, particularly Cu(I), can catalyze the decomposition of S-nitrosothiols.[1][6] Prepare buffers with high-purity water and reagents, and consider adding a metal chelator like EDTA (ethylenediaminetetraacetic acid) to the buffer to sequester contaminating metal ions.[3]

      • Control Temperature: Keep stock solutions and working solutions on ice to slow the rate of thermal decomposition.

  • Incorrect Concentration: Errors in calculating the concentration of SNHP can lead to inconsistent results.

    • Troubleshooting Steps:

      • Verify Molecular Weight: Use the correct molecular weight for SNHP (290.38 g/mol ) in your calculations.[2]

      • Spectrophotometric Quantification: The concentration of S-nitrosothiols can be verified by measuring their characteristic absorbance in the UV-visible spectrum. While the specific wavelength for SNHP is not widely reported, SNAP has a characteristic absorbance peak around 340 nm.[5] You can perform a similar spectral analysis to confirm the integrity of your SNHP solution.

Issue 2: High Variability Between Experimental Replicates

Possible Causes and Solutions:

  • Differential Decomposition Rates: Minor variations in the handling of individual samples can lead to different rates of SNHP decomposition, resulting in high variability.

    • Troubleshooting Steps:

      • Standardize Procedures: Ensure that all experimental replicates are handled identically, with the same exposure to light, temperature, and incubation times.

      • Use a Master Mix: When treating multiple samples, prepare a single working solution of SNHP and aliquot it to each replicate to ensure a consistent starting concentration.

  • Lipophilicity-Related Issues: The increased lipophilicity of SNHP may cause it to adhere to plasticware or interact with cellular components in a non-uniform manner.

    • Troubleshooting Steps:

      • Consider Experimental Vessel Material: If you suspect adsorption to plastic, consider using glass or low-adhesion microplates.

      • Ensure Proper Mixing: Gently vortex or pipette mix upon addition of SNHP to your experimental system to ensure even distribution.

Issue 3: Unexpected or Off-Target Effects

Possible Causes and Solutions:

  • Decomposition Products: The byproducts of SNHP decomposition, such as the corresponding disulfide, may have their own biological activity that could confound results.

    • Troubleshooting Steps:

      • Include Appropriate Controls: Run control experiments with the decomposed SNHP to determine if the observed effects are due to the NO release or the breakdown products. To prepare a decomposed control, you can expose the SNHP solution to light and heat until the characteristic green color dissipates.[5]

      • Use an NO Scavenger: To confirm that the observed effects are mediated by nitric oxide, include a control group with an NO scavenger, such as carboxy-PTIO.

  • Direct S-Nitrosylation of Proteins: SNHP can directly transfer its nitroso group to cysteine residues on proteins, a process known as transnitrosation. This can alter protein function and lead to NO-independent effects.

    • Troubleshooting Steps:

      • Consult Relevant Literature: Research whether your protein of interest is susceptible to S-nitrosylation.

      • Dose-Response Curves: Perform detailed dose-response experiments to identify the concentration range at which the desired NO-mediated effects are observed without significant off-target effects.

Experimental Protocols and Data

Protocol for Preparation of SNHP Stock Solution
  • Allow the vial of solid SNHP to equilibrate to room temperature before opening to prevent condensation.

  • In a darkened environment, weigh the desired amount of SNHP using non-metallic instruments.

  • Dissolve the solid SNHP in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Store the stock solution in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions
  • Thaw a single aliquot of the SNHP stock solution on ice, protected from light.

  • Dilute the stock solution in your desired experimental buffer immediately before use. It is recommended to use buffers that have been deoxygenated and, if necessary, supplemented with a metal chelator like EDTA.

  • Keep the working solution on ice and use it within a few hours.

Comparative Stability of SNHP and SNAP

The following table summarizes the relative stability of SNHP and SNAP based on available data. Note that S-nitroso-N-valeryl-D,L-penicillamine (SNVP), another analogue, was found to be the most stable in one study.[1]

CompoundN-Acyl Chain LengthRelative Stability in Krebs BufferEffect of Cu(II) on Decomposition
SNAP 2 CarbonsMore stable than SNHP in buffer aloneAccelerated
SNHP 7 CarbonsLess stable than SNAP in buffer aloneAccelerated

Data from Al-Sa'doni et al., 1997.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results with SNHP.

troubleshooting_workflow start Inconsistent Results with SNHP check_prep Review SNHP Preparation & Handling start->check_prep is_fresh Was the solution prepared fresh? check_prep->is_fresh is_protected Was it protected from light? is_fresh->is_protected Yes revise_protocol Revise Protocol: - Prepare fresh solutions - Protect from light - Keep on ice - Use metal-free buffers/chelators is_fresh->revise_protocol No is_cold Was it kept on ice? is_protected->is_cold Yes is_protected->revise_protocol No use_chelator Are you using a metal chelator (e.g., EDTA)? is_cold->use_chelator Yes is_cold->revise_protocol No use_chelator->revise_protocol No check_controls Evaluate Experimental Controls use_chelator->check_controls Yes revise_protocol->start Re-run Experiment no_scavenger Did you use an NO scavenger control? check_controls->no_scavenger no_decomposed Did you use a decomposed SNHP control? no_scavenger->no_decomposed Yes add_controls Incorporate Controls: - NO Scavenger (e.g., c-PTIO) - Decomposed SNHP no_scavenger->add_controls No no_decomposed->add_controls No check_lipophilicity Consider Lipophilicity Effects no_decomposed->check_lipophilicity Yes add_controls->start Re-run Experiment adsorption Could SNHP be adsorbing to plasticware? check_lipophilicity->adsorption change_materials Change to glass or low-adhesion labware adsorption->change_materials Yes contact_support Problem Persists: Contact Technical Support adsorption->contact_support No change_materials->start Re-run Experiment

Caption: Troubleshooting Decision Tree for SNHP Experiments.

References

  • Al-Sa'doni, H. H., Megson, I. L., Bisland, G. K., Butler, A. R., & Flitney, F. W. (1997). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British journal of pharmacology, 121(5), 1047–1054. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Frost, M. C., & Meyerhoff, M. E. (2006). Synthesis, spectroscopy, and stability of the nitric oxide donor S-nitroso-N-acetylpenicillamine: an undergraduate laboratory experiment. Journal of Chemical Education, 83(9), 1334. [Link]

  • Dicks, A. P., Swift, H. R., Williams, D. L., Butler, A. R., Al-Sa'doni, H. H., & Cox, B. G. (1996). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. Journal of the Chemical Society, Perkin Transactions 2, (3), 481-487. [Link]

Sources

Technical Support Center: Optimizing S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a valuable tool for researchers investigating the diverse roles of nitric oxide (NO) in biological systems. This guide is designed to provide you with in-depth technical and practical insights to help you effectively design and troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SNHP) and what is its primary mechanism of action?

This compound, a derivative of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), is a synthetic S-nitrosothiol that functions as a nitric oxide (NO) donor.[1][2] Its primary role in experimental biology is to release NO, a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The heptanoyl side-chain increases the lipophilicity of the molecule compared to SNAP, which can influence its interaction with cellular membranes and potentially lead to prolonged NO release within tissues.[2]

Q2: How does SNHP release nitric oxide?

The release of NO from SNHP, like other S-nitrosothiols, is a complex process that can be initiated by several factors:

  • Thermal Decomposition: At physiological temperatures (e.g., 37°C), SNHP will gradually break down to release NO.[3][4]

  • Photolytic Decomposition: Exposure to light, particularly in the UV and visible spectrum, can cause the S-N bond to break, leading to the release of NO.[3][4][5]

  • Catalysis by Metal Ions: Transition metal ions, especially cuprous ions (Cu(I)), are potent catalysts for the decomposition of S-nitrosothiols and the subsequent release of NO.[4][6][7]

Q3: How should I prepare and store SNHP stock solutions?

Proper preparation and storage are critical for maintaining the potency and consistency of your SNHP stock solutions.

  • Solvent Selection: SNHP is soluble in organic solvents like dimethyl sulfoxide (DMSO).[8] It is advisable to prepare a high-concentration stock solution in anhydrous DMSO.

  • Stock Solution Preparation: To minimize the introduction of water, which can affect stability, use fresh, high-quality DMSO. The preparation should ideally be done under low light conditions. After dissolving the SNHP, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: For long-term storage, SNHP solid should be stored at -20°C, protected from light.[4][8][9] Stock solutions in DMSO should also be stored at -20°C in amber vials or tubes wrapped in aluminum foil to prevent light exposure.[4]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed

  • Possible Cause 1: Decomposition of SNHP Stock Solution. SNHP is sensitive to light, heat, and metal ions.[3][4][5] Improper storage or handling can lead to premature NO release and a loss of potency.

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from the solid compound, especially for critical experiments.

      • Protect from Light: During preparation and use, minimize exposure of SNHP solutions to ambient light. Use amber tubes or wrap them in foil.[4]

      • Use High-Purity Solvents: Ensure that the DMSO used for stock solutions is of high purity and anhydrous to minimize contaminants that could catalyze decomposition.

  • Possible Cause 2: Inappropriate Working Concentration. The optimal concentration of SNHP is highly dependent on the cell type, experimental duration, and the specific biological endpoint being measured.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: This is the most critical step in optimizing your SNHP concentration. It allows you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific experimental system.[10]

      • Consult Literature: Review scientific publications that have used SNHP or similar NO donors in comparable experimental models to get a starting range for your dose-response experiments.

Issue 2: Significant Cell Death or Cytotoxicity

  • Possible Cause: Excessive Nitrosative Stress. High concentrations of NO can be cytotoxic, leading to apoptosis or necrosis.[11][12][13][14] The observed toxicity is often correlated with the amount of NO released.[14]

    • Troubleshooting Steps:

      • Lower the SNHP Concentration: Based on your dose-response data, select a concentration that elicits the desired biological effect without causing widespread cell death.

      • Reduce Incubation Time: The duration of exposure to SNHP will influence the total amount of NO released. Consider shorter incubation times.

      • Include a Denitrosylated Control: To confirm that the observed cytotoxicity is due to NO release, include a control where the SNHP solution has been pre-incubated to allow for the complete release of NO before being added to the cells.[14]

Experimental Protocols

Protocol 1: Determination of Optimal SNHP Concentration using a Dose-Response Curve

This protocol outlines the general steps for performing a dose-response experiment to determine the optimal working concentration of SNHP for a cell-based assay.

Materials:

  • This compound (SNHP)

  • Anhydrous DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well cell culture plates

  • Cell viability assay (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of SNHP Serial Dilutions:

    • Prepare a 100 mM stock solution of SNHP in anhydrous DMSO.

    • Perform serial dilutions of the SNHP stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM). It is important to prepare these dilutions immediately before use and protect them from light.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of SNHP.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest SNHP concentration) and an untreated control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessment of Biological Endpoint: At the end of the incubation period, perform your chosen assay (e.g., cell viability, gene expression, protein analysis).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response (e.g., % cell viability) against the logarithm of the SNHP concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value.[10]

Data Presentation

The results of your dose-response experiment can be summarized in a table for easy comparison.

SNHP ConcentrationBiological Response (e.g., % Cell Viability)
1 µM98 ± 3%
10 µM95 ± 4%
50 µM85 ± 5%
100 µM70 ± 6%
250 µM52 ± 5%
500 µM30 ± 4%
1 mM15 ± 3%

Note: The above data is for illustrative purposes only.

Visualizations

Experimental Workflow for SNHP Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare SNHP Stock Solution (DMSO) prep_serial Prepare Serial Dilutions in Culture Medium prep_stock->prep_serial treat_cells Treat Cells with SNHP Dilutions prep_serial->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Biological Assay incubate->assay plot Plot Dose-Response Curve assay->plot determine_ec50 Determine EC50/IC50 plot->determine_ec50

Workflow for optimizing SNHP concentration.

Simplified NO Signaling Pathway

G SNHP SNHP NO Nitric Oxide (NO) SNHP->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by activated sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Target Proteins

Simplified overview of the canonical NO/cGMP signaling pathway.

References

  • S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor - MedchemExpress.com. (URL: )
  • Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Labor
  • Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed. (URL: [Link])

  • The nitric oxide donor SNAP enhances breast cancer cell growth and migration. (URL: [Link])

  • Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC - NIH. (URL: [Link])

  • Troubleshooting SNAP Test Results - IDEXX Canada. (URL: [Link])

  • S -Nitroso- N -acetylpenicillamine - Grokipedia. (URL: [Link])

  • Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed. (URL: [Link])

  • SNAP Pro Troubleshooting Guide - Idexx. (URL: [Link])

  • Impaired ATF3 signaling involves SNAP25 in SOD1 mutant ALS patients - PubMed Central. (URL: [Link])

  • SnAP Support and FAQ - Bode Research Group. (URL: [Link])

  • Snap Circuits Pro Kit: Tips & Tricks for the Makerspace - Eduporium. (URL: [Link])

  • Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions - NIH. (URL: [Link])

  • SNAP Pro Analyzer Troubleshooting Guide - Manuals.plus. (URL: [Link])

  • N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC - NIH. (URL: [Link])

  • SNAP25 disease mutations change the energy landscape for synaptic exocytosis due to aberrant SNARE interactions - eLife. (URL: [Link])

  • Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions - PubMed. (URL: [Link])

  • Multiple functions of the SNARE protein Snap29 in autophagy, endocytic, and exocytic trafficking during epithelial formation in Drosophila - PMC - NIH. (URL: [Link])

  • In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue - PubMed. (URL: [Link])

  • Log dose-response curve for effect of SNAP alone (•) - ResearchGate. (URL: [Link])

  • SNAP-25, a Known Presynaptic Protein with Emerging Postsynaptic Functions - PMC. (URL: [Link])

  • SNAP-25 puts SNAREs at center stage in metabolic disease | Request PDF - ResearchGate. (URL: [Link])

  • Labeling Protocol for SNAP-tag - Abberior Instruments. (URL: [Link])

  • A novel 18 F-labeled clickable substrate for targeted imaging of SNAP-tag expressing cells by PET in vivo - RSC Publishing. (URL: [Link])

  • Troubleshooting - SnapLogic Documentation. (URL: [Link])

  • A Novel Site of Action for α-SNAP in the SNARE Conformational Cycle Controlling Membrane Fusion - NIH. (URL: [Link])

  • Genetic targeting of chemical indicators in vivo - PubMed. (URL: [Link])

  • SNAP-29: A general SNARE protein that inhibits SNARE disassembly and is implicated in synaptic transmission - PMC - NIH. (URL: [Link])

  • Making stock solutions - how and why - YouTube. (URL: [Link])

  • Safety and Efficacy of the SNAP 12-hour Acetylcysteine Regimen for the Treatment of Paracetamol Overdose - PubMed. (URL: [Link])

  • Setting up a Dose Response Protocol - CDD Support - Collaborative Drug Discovery. (URL: [Link])

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - NIH. (URL: [Link])

  • "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. (URL: [Link])

  • Snap Freezing - Protecting Confidential Information. (URL: [Link])

  • A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging - American Chemical Society. (URL: [Link])

  • Canning - National Center for Home Food Preservation. (URL: [Link])

  • 26 ways to a more fun, healthier 2026 - BC Hydro. (URL: [Link])

  • Home | Parker US. (URL: [Link])

Sources

Technical Support Center: S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), an analogue of the widely studied S-nitroso-N-acetyl-D,L-penicillamine (SNAP). This resource is designed to provide in-depth, experience-driven guidance to help you navigate the complexities of SNHP stability, particularly concerning its interaction with metal ions. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental phenomena, ensuring your research is built on a solid, verifiable foundation.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when beginning to work with SNHP and related S-nitrosothiols (RSNOs).

Q1: My SNHP solution is decomposing much faster than expected, even when stored in the dark. What's the likely cause?

A1: The most common culprit for accelerated SNHP decomposition is the presence of catalytic transition metal ions, particularly copper ions, which can be present in trace amounts even in high-purity buffer solutions.[1][2] S-nitrosothiols are generally stable at physiological pH (7.4) and 37°C only when metal ion chelators are present.[1]

Q2: Which form of copper ion is responsible for the decomposition of SNHP?

A2: The reduced cuprous ion, Cu(I), is the primary catalytic species responsible for the rapid decomposition of S-nitrosothiols to release nitric oxide (NO) and the corresponding disulfide.[1][3][4] While you may add Cu(II) (cupric) salts to your solution, they are often reduced to Cu(I) by endogenous or added thiols, which initiates the catalytic cycle.[2][3][5] The addition of a specific Cu(I) chelator, like neocuproine, has been shown to slow the decomposition of SNHP, confirming the role of Cu(I).[2][3]

Q3: Do other metal ions like iron affect SNHP stability?

A3: Yes, other transition metals can also catalyze the decomposition of S-nitrosothiols. Both Cu(II) and Fe(II) have been reported to catalyze the decomposition of SNAP, a close analogue of SNHP.[6] Iron's role can be complex, involving changes in its oxidation state (Fe(II)/Fe(III)) and its interaction with other solution components.[7][8]

Q4: How can I prevent premature decomposition of my SNHP stock solutions?

A4: To ensure the stability of your SNHP solutions, follow these critical steps:

  • Use Metal-Free Buffers: Prepare buffers with the highest purity water and reagents available. Consider treating buffers with a chelating resin to remove trace metal contaminants.

  • Incorporate Chelators: Add a strong metal ion chelator, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), to your stock solutions and experimental buffers where permissible.[1]

  • Control pH: S-nitrosothiol stability is pH-dependent, with maximum decomposition often observed near physiological pH (~7.4).[9][10] Store stock solutions at a more acidic pH (e.g., pH < 6) where they are more stable, and adjust the pH just before the experiment.[9][10]

  • Protect from Light: Photolysis can also cause decomposition by cleaving the S-NO bond, leading to the formation of NO and a thiyl radical.[1][11][12] Always store solutions in amber vials or protect them from light.

Q5: What are the primary decomposition products of SNHP in the presence of metal ions?

A5: The metal ion-catalyzed decomposition of S-nitrosothiols like SNHP primarily yields nitric oxide (NO) and the corresponding disulfide dimer of the parent thiol.[1][3] In the case of SNHP, this would be the disulfide of N-heptanoyl-D,L-penicillamine.

Section 2: Troubleshooting Guide: Experimental Instability

This section provides a structured approach to diagnosing and solving common stability issues encountered during experiments with SNHP.

Problem 1: Inconsistent results and poor reproducibility in bioactivity assays.
  • Underlying Cause: This issue often stems from the uncontrolled and variable decomposition of SNHP, leading to inconsistent concentrations of the active NO donor at the start of and throughout your experiment. The culprit is almost always trace metal ion contamination in your buffers, media, or even on your labware.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent experimental results.

  • Detailed Protocol: Preparing Metal-Depleted Buffers

    • Reagent Preparation: Use analytical grade salts and water with a resistivity of >18 MΩ·cm.

    • Chelation: Prepare your desired buffer (e.g., phosphate-buffered saline, PBS) at its final concentration. Add 5 g/L of Chelex 100 resin to the buffer solution.

    • Stirring: Stir the buffer with the resin for a minimum of 4 hours at room temperature.

    • Filtration: Filter the buffer through a 0.22 µm filter to remove the Chelex resin.

    • Storage: Store the metal-depleted buffer in a polypropylene container to avoid leaching of metals from glass.

    • Validation (Optional but Recommended): Use a spectrophotometer to monitor the absorbance of an SNHP solution at ~340 nm over time in both your standard and your metal-depleted buffer. A significantly slower decay rate in the treated buffer confirms the removal of catalytic metal ions.

Problem 2: Observed SNHP decomposition rate is zero-order, not first-order as expected.
  • Underlying Cause: A zero-order decay rate, where the decomposition rate is constant and independent of the SNHP concentration, is a classic sign of a catalytic reaction where the formation of the active catalyst is the rate-limiting step.[11] In this system, the slow step is often the reduction of Cu(II) to the highly catalytic Cu(I) by thiol impurities or by thiols generated from the slow hydrolysis of SNHP itself.[3][11]

  • Mechanistic Insight:

    G cluster_0 Rate-Limiting Step cluster_1 Catalytic Cycle CuII Cu(II) CuI Cu(I) (Active Catalyst) CuII->CuI Reduction (Slow) Thiol RSH (Thiol) Thiol->CuI SNHP SNHP (RSNO) CuI->SNHP Reaction (Fast) SNHP->CuII Regenerates Cu(II) NO Nitric Oxide (NO) SNHP->NO Disulfide Disulfide (RSSR) SNHP->Disulfide

    Caption: The Cu(I)/Cu(II) catalytic cycle for SNHP decomposition.

  • Troubleshooting and Experimental Design:

    • If you observe an induction period (a delay before decomposition begins) followed by zero-order kinetics, this strongly suggests the slow formation of Cu(I).[3] You can test this hypothesis by adding a small amount of the corresponding thiol (N-heptanoyl-D,L-penicillamine) at the start of the reaction, which should eliminate the induction period by rapidly reducing Cu(II) to Cu(I).[3]

    • To achieve a predictable, first-order decay (where the rate is directly proportional to the SNHP concentration), you must ensure that the concentration of the active catalyst, Cu(I), is constant and not the limiting factor. This can be achieved by working in a system with a known, controlled concentration of a Cu(I) source or, conversely, by completely removing all copper ions with a strong chelator like neocuproine to study the intrinsic stability.[2]

Section 3: Quantitative Data & Key Parameters

Understanding the relative effects of different ions is crucial for experimental design. While specific kinetic data for SNHP is limited in the public domain, we can extrapolate from its close analogues.

Table 1: Factors Influencing S-nitrosothiol (RSNO) Stability

FactorEffect on StabilityMechanistic RationaleKey References
Cu(I) Ions Strongly Decreases Acts as a direct, potent catalyst, reducing the S-NO bond to release NO.[1][3][4]
Cu(II) Ions Decreases (Indirectly) Serves as a precursor to Cu(I). Its effect is dependent on the presence of reducing agents (thiols).[2][3][5]
Fe(II) Ions Decreases Can also catalyze decomposition, though mechanisms can be more complex than with copper.[6][8]
Chelators (EDTA, DTPA) Strongly Increases Sequesters divalent cations like Cu(II) and Fe(II), preventing them from participating in catalysis.[1]
Cu(I) Chelators (Neocuproine) Strongly Increases Specifically binds and inactivates the highly catalytic Cu(I) species.[2][3]
Low pH (< 6) Increases S-nitrosothiols are generally more stable in acidic conditions.[9][10]
Physiological pH (~7.4) Decreases The decomposition rate is often maximal around physiological pH.[9][10]
Light Exposure Decreases Causes photolytic cleavage of the S-NO bond.[11][12][13]

Section 4: References

  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry, 271(31), 18596-18603. [Link]

  • Jiu, J., Schipper, D., & Wang, P. G. (2024). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. ACS Omega, 9(2), 2535-2544. [Link]

  • Al-Sa'doni, H. H., Megson, I. L., Bisland, G. K., Butler, A. R., & Flitney, F. W. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(3), 630-636. [Link]

  • Kovacs, I., & Lind, J. (2001). The reaction mechanism of nitrosothiols with copper(I). Dalton Transactions, (11), 1593-1598. [Link]

  • Askew, S. C. (1995). Metal ion catalysis of s-nitrosothiol decompositions. Durham theses, Durham University. [Link]

  • Butler, A. R., Flitney, F. W., & Williams, D. L. H. (1995). Metal ion catalysis in nitrosothiol (RSNO) decomposition. Journal of the Chemical Society, Chemical Communications, (16), 1579-1580. [Link]

  • Butko, P. (2018). Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture. Journal of Visualized Experiments, (132), 56604. [Link]

  • Zhang, Y., & Xian, M. (2019). Copper(I) Nitrosyls from Reaction of Copper(II) Thiolates with S-Nitrosothiols: Mechanism of NO Release from RSNOs at Cu. Accounts of Chemical Research, 52(8), 2265-2275. [Link]

  • Hess, D. T., Matsumoto, A., Kim, S. O., Marshall, H. E., & Stamler, J. S. (2005). Protein S-nitrosylation: purview and parameters. Nature Reviews Molecular Cell Biology, 6(2), 150-166. [Link]

  • Feelisch, M., Rassaf, T., Mnaimneh, S., Pannala, A. S., Plummer, S., & Rice-Evans, C. A. (2002). Detection of S-Nitrosothiols. Methods in Enzymology, 359, 85-101. [Link]

  • Dicks, A. P., Swift, H. R., Williams, D. L. H., Butler, A. R., Al-Sa'doni, H. H., & Cox, B. G. (1996). Identification of Cu+ as the effective reagent in nitric oxide formation from S-nitrosothiols (RSNO). Journal of the Chemical Society, Perkin Transactions 2, (4), 481-487. [Link]

  • Zhang, H., & Annich, G. M. (2006). Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. Biotechnology Progress, 22(3), 874-879. [Link]

  • Butko, P., & Suter, D. M. (2017). Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture. Journal of Visualized Experiments, (132), e56604. [Link]

  • Cheong, Y. L., & Lim, K. S. (2007). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. Journal of Physical Chemistry A, 111(49), 12348-12355. [Link]

  • Cline, M. R., & Xian, M. (2012). Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols. Antioxidants & Redox Signaling, 17(1), 106-116. [Link]

  • Jiu, J., Schipper, D., & Wang, P. G. (2024). Mechanistic analysis of the photolytic decomposition of solid-state S-nitroso-N-acetylpenicillamine. ACS Omega, 9(2), 2535-2544. [Link]

  • Butko, P., & Suter, D. M. (2018). Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture. Journal of Visualized Experiments, (132), 56604. [Link]

  • Pettersson, M., & Hellerschmied, D. (2021). Induced degradation of SNAP-fusion proteins. RSC Chemical Biology, 2(4), 1148-1154. [Link]

  • Stochel, G., & Fiedor, L. (2023). Unraveling the Molecular Mechanism of S-Nitrosation Mediated by N-Acetylmicroperoxidase-11. Inorganic Chemistry, 62(14), 5659-5671. [Link]

  • Das, A., & Chakravarti, B. (2021). Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence!. IUBMB Life, 73(9), 1129-1137. [Link]

  • Brisbois, E. J., Handa, H., & Meyerhoff, M. E. (2015). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine. ACS Applied Materials & Interfaces, 7(40), 22264-22273. [Link]

  • Zhang, H., & Annich, G. M. (2006). Effect of pH and Metal Ions on the Decomposition Rate of S-nitrosocysteine. Biotechnology Progress, 22(3), 874-879. [Link]

  • Miller, D. M., & Buettner, G. R. (1994). Elucidation of the interplay between Fe(II), Fe(III), and dopamine with relevance to iron solubilization and reactive oxygen species generation by catecholamines. Free Radical Biology and Medicine, 17(5), 415-419. [Link]

  • Perontsis, S., & Kessissoglou, D. P. (2023). Iron(III) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure, Antioxidant and Anticholinergic Activity, and Interaction with Biomolecules. International Journal of Molecular Sciences, 24(7), 6391. [Link]

  • Miller, D. M., & Buettner, G. R. (1994). Elucidation of the interplay between Fe(II), Fe(III), and dopamine with relevance to iron solubilization and reactive oxygen species generation by catecholamines. Free Radical Biology and Medicine, 17(5), 415-419. [Link]

  • El Jamal, M. M., & Hammud, H. H. (2011). ABOUT THE INSTABILITY OF [Fe(III)(phen) 3 ] 3+. Journal of the University of Chemical Technology and Metallurgy, 46(4), 349-358. [Link]

  • Holland, P. L. (2020). Structure and Reactivity of a High-Spin, Non-Heme Iron(III)-Superoxo Complex Supported by Phosphinimide Ligands. ChemRxiv. [Link]

Sources

Technical Support Center: Synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP). SNHP is a potent S-nitrosothiol (RSNO) that serves as a nitric oxide (NO) donor, making it a valuable molecule for researchers in cardiovascular, neurological, and immunological fields.[1] Like its well-studied analogue, S-nitroso-N-acetyl-D,L-penicillamine (SNAP), SNHP's utility is matched by its synthetic challenges, primarily stemming from the inherent instability of the S-nitroso bond.[2][3]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the successful synthesis, purification, and characterization of SNHP. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the core chemical strategy for synthesizing SNHP?

The synthesis is a two-stage process. First, the precursor molecule, N-heptanoyl-D,L-penicillamine, is synthesized by the acylation of D,L-penicillamine. The second and more critical stage is the S-nitrosation of this precursor's free thiol group. This is typically achieved by reacting the thiol with a nitrosating agent, most commonly generated in situ from sodium nitrite under acidic conditions.[2][4]

Q2: Why is SNHP, like other S-nitrosothiols, so difficult to handle?

The primary challenge is the lability of the sulfur-nitrogen (S-NO) bond. This bond is susceptible to cleavage by several factors common in a laboratory environment:

  • Light: Photolytic cleavage breaks the S-NO bond, releasing NO gas and leading to the formation of a disulfide byproduct.[4][5]

  • Heat: Thermal energy can also induce decomposition. Reactions are almost always performed at low temperatures (e.g., 0 °C).[6]

  • Transition Metals: Trace amounts of metal ions, especially cuprous ions (Cu(I)), act as potent catalysts for decomposition.[2][5]

  • pH: Stability is pH-dependent, and conditions that are too acidic or basic can accelerate degradation.

Q3: What are the most critical parameters for a successful S-nitrosation reaction?

Success hinges on meticulous control of the reaction environment. The three most critical parameters are:

  • Temperature: The reaction must be kept cold (typically 0 °C in an ice bath) to minimize thermal decomposition of the product as it forms.[6]

  • Exclusion of Light: All reaction vessels should be protected from light, for instance, by wrapping them in aluminum foil.[4][5]

  • Acidic pH: The nitrosating agent, often dinitrogen trioxide (N₂O₃), is formed from nitrite under acidic conditions.[7][8][9] Maintaining the correct acidic pH is essential for the reaction to proceed efficiently.

Q4: How can I quickly verify that my synthesis was successful?

A successful synthesis of a tertiary S-nitrosothiol like SNHP results in a distinct color change. The reaction mixture should turn a deep green color, which is characteristic of tertiary RSNOs.[4][6] This visual cue is the first indication of product formation. For quantitative confirmation, UV-Visible spectroscopy is used to identify the characteristic absorbance peak for the S-NO bond, which for similar compounds is around 340-341 nm.[2]

Section 2: Experimental Workflow & Protocols

This section provides a detailed, two-part protocol for the synthesis of SNHP. Adherence to these steps is critical for maximizing yield and purity.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: S-Nitrosation cluster_2 Characterization A D,L-Penicillamine C Acylation Reaction (e.g., Schotten-Baumann) A->C B Heptanoyl Chloride B->C D Purification (Acidification & Filtration) C->D E N-heptanoyl-D,L-penicillamine (Thiol Precursor) D->E H Nitrosation Reaction (0°C, Dark) E->H F Sodium Nitrite (NaNO₂) F->H G Acid (e.g., HCl) G->H I Isolation (Filtration & Washing) H->I J This compound (SNHP - Green Solid) I->J K UV-Vis Spectroscopy (λmax ≈ 340 nm) J->K L ¹H NMR J->L M Saville Assay J->M

Caption: Workflow for SNHP synthesis and characterization.

Protocol 1: Synthesis of N-heptanoyl-D,L-penicillamine (Precursor)
  • Rationale: This step creates the necessary thiol-containing backbone. The heptanoyl group increases lipophilicity compared to the acetyl group in SNAP, which can influence stability and biological activity.[2]

  • Dissolve D,L-Penicillamine: In a three-necked flask equipped with a magnetic stirrer and dropping funnel, dissolve D,L-penicillamine (1 equiv.) in an aqueous solution of sodium hydroxide (2 equiv.). Cool the flask in an ice bath to 0-5 °C.

  • Prepare Acylating Agent: In the dropping funnel, add heptanoyl chloride (1.1 equiv.).

  • Acylation: Add the heptanoyl chloride dropwise to the stirred, cooled penicillamine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Precipitation: Cool the mixture again in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3. A white precipitate of N-heptanoyl-D,L-penicillamine should form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove salts.

  • Drying: Dry the product under vacuum to a constant weight. Characterize by ¹H NMR and melting point before proceeding.

Protocol 2: Synthesis of this compound (SNHP)
  • Rationale: This is the critical nitrosation step. Using an equimolar amount of sodium nitrite in an acidic medium generates the necessary nitrosating species (N₂O₃) in situ. The reaction is performed in the dark and at 0 °C to prevent product degradation.[4][6]

  • Prepare Precursor Solution: In a flask completely covered in aluminum foil, dissolve the N-heptanoyl-D,L-penicillamine precursor (1 equiv.) in a suitable solvent mixture, such as methanol and dilute HCl.

  • Cooling: Place the flask in an ice/salt bath and stir until the internal temperature is stable at or below 0 °C.

  • Prepare Nitrite Solution: In a separate, light-protected beaker, prepare a solution of sodium nitrite (1 equiv.) in ice-cold deionized water.

  • Nitrosation: Using a syringe or dropping funnel, add the sodium nitrite solution dropwise to the stirred precursor solution over 30 minutes. The solution should turn a characteristic dark green.[6]

  • Reaction: Allow the reaction to stir at 0 °C in the dark for an additional 45-60 minutes.

  • Isolation: Collect the resulting green precipitate by vacuum filtration using a pre-chilled Büchner funnel.

  • Washing & Drying: Quickly wash the green solid with a small amount of ice-cold water, followed by a cold non-polar solvent like ether to aid drying. Immediately transfer the product to a light-proof container and dry under a stream of nitrogen or under vacuum in a desiccator at low temperature.

  • Storage: Store the final product at -20 °C or below in a sealed, light-proof container. SNHP is unstable and should be used as freshly as possible.[3]

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Issue 1: The reaction mixture does not turn green, or the color is very faint.

  • Question: I followed the nitrosation protocol, but my solution remained colorless or only turned a pale yellow-green. What went wrong?

  • Answer & Causality: A lack of the characteristic green color indicates a failure of the S-nitrosation reaction. This can be due to several factors:

    • Incorrect pH: The formation of the active nitrosating agent, N₂O₃, from NaNO₂ is acid-catalyzed. If the solution is not sufficiently acidic, the nitrosation potential will be drastically reduced. Verify the pH of your precursor solution before adding nitrite; it should be strongly acidic (pH < 3).

    • Degraded Nitrite: Sodium nitrite can degrade over time, especially if not stored properly. Use a fresh bottle of NaNO₂ or one that has been stored in a desiccator.

    • Oxidized Thiol Precursor: The thiol group (-SH) on your N-heptanoyl-D,L-penicillamine precursor can oxidize to form a disulfide (-S-S-). This disulfide cannot be nitrosated. Confirm the purity of your precursor before starting. An easy check is to test for a free thiol using Ellman's reagent.

Issue 2: The green color forms but then fades rapidly.

  • Question: My reaction turned a beautiful dark green, but the color disappeared within minutes to an hour, even at 0 °C. Is the product that unstable?

  • Answer & Causality: While SNHP is inherently unstable, a rapid loss of color points to accelerated decomposition. The most common culprits are:

    • Light Exposure: The S-NO bond is highly photosensitive. Even brief exposure to ambient lab lighting can initiate photolytic decomposition.[5] Ensure all glassware is completely opaque (wrapped in foil) and work in a dimly lit area if possible.

    • Metal Contamination: This is a frequent and often overlooked cause. Trace amounts of transition metals, particularly Cu(I), catalyze the rapid breakdown of S-nitrosothiols.[2]

      • Solution: Use metal-free reagents and solvents. All glassware should be washed with a metal-chelating agent like EDTA or, at a minimum, acid-washed (e.g., with 1 M HCl) and thoroughly rinsed with deionized water to remove any trace metals.

    • Excessive Temperature: Verify that your ice bath is maintaining a temperature of 0 °C or slightly below. A temperature of 5-10 °C can significantly increase the rate of thermal decomposition.

Issue 3: I can't isolate a solid product; I'm getting a green oil.

  • Question: After the reaction, I have a green, oily substance instead of a filterable solid. How can I purify this?

  • Answer & Causality: The physical form of the product can be influenced by purity and residual solvent. The longer heptanoyl chain on SNHP makes it more lipophilic than SNAP, which may lower its melting point or make it more prone to oiling out.

    • Solution 1 (Trituration): Try adding a small amount of a cold, non-polar solvent (like hexane or diethyl ether) in which the product is insoluble. Gently scratch the inside of the flask with a glass rod while swirling in the ice bath. This can often induce crystallization.

    • Solution 2 (Solvent Removal): If the product is an oil due to residual solvent, you can attempt to remove the solvent under high vacuum at low temperature. Be aware this risks decomposing the product.

    • Solution 3 (Extraction): As a last resort, you can attempt a rapid extraction. Add ice-cold ethyl acetate to the aqueous reaction mixture, quickly separate the organic layer (which should contain the green SNHP), dry it over anhydrous sodium sulfate, filter, and concentrate at low temperature. This method is fast but can introduce impurities.

Issue 4: My UV-Vis spectrum doesn't show a clear peak at ~340 nm.

  • Question: I dissolved my green product for analysis, but the UV-Vis spectrum is noisy, or the peak is shifted or absent.

  • Answer & Causality: This indicates either that the product has decomposed or that the sample preparation was flawed.

    • Decomposition: The S-NO chromophore is responsible for the ~340 nm absorbance. If the sample decomposed between isolation and measurement, this peak will disappear.[4] Prepare the sample for UV-Vis analysis immediately after synthesis using a cold, deoxygenated buffer or solvent.

    • Solvent Effects: The exact λmax can be slightly solvent-dependent. Ensure you are using a solvent in which the compound is stable for the duration of the measurement. Phosphate-buffered saline (PBS) is a common choice.[4]

    • High Background from Impurities: If the product is impure (e.g., contaminated with disulfide), the spectrum may be obscured. The disulfide byproduct has a different absorbance profile. Proper washing during isolation is key to removing water-soluble impurities like nitrite salts.

Section 4: Key Parameters & Characterization Data

Table 1: Critical Reaction Parameters
ParameterStage 1: AcylationStage 2: NitrosationRationale
Temperature 0-10 °C (addition), RT (reaction)≤ 0 °C Controls exothermic reaction; prevents product decomposition .
pH Alkaline (~10-11)Acidic (~2-3) Deprotonates amine for acylation; required to form nitrosating agent .
Light Not criticalComplete exclusion Prevents photolytic cleavage of the S-NO bond .[5]
Atmosphere AirInert (N₂) preferredMinimizes oxidative degradation of the thiol and final product.
Metal Ions Standard glasswareMetal-free/Acid-washed Prevents catalytic decomposition of the S-NO bond .[2]
Table 2: Expected Characterization Data for SNHP
Analysis MethodParameterExpected ResultNotes
Visual Color & FormDark green crystalline solidThe green color is the primary indicator of S-nitrosothiol formation.[4]
UV-Vis Spec. λmax~340 - 345 nmCharacteristic absorbance of the S-NO bond.
Molar Absorptivity (ε)~900 - 1200 M⁻¹cm⁻¹Value is concentration-dependent; determine via Beer's Law plot. Similar to SNAP.[2]
Quantification Saville AssayPositive resultA colorimetric assay that specifically quantifies the -SNO group after cleavage with mercury.[10]

Section 5: Reaction Mechanism

Understanding the mechanism of S-nitrosation is key to troubleshooting the reaction. Under acidic conditions, two molecules of nitrous acid (formed from NaNO₂ and H⁺) dehydrate to form dinitrogen trioxide (N₂O₃). N₂O₃ is a powerful nitrosating agent. The nucleophilic sulfur atom of the thiol attacks the electrophilic nitrogen of N₂O₃, leading to the formation of the S-nitrosothiol and releasing a nitrite ion.

S-Nitrosation Mechanism Diagram

NitrosationMechanism cluster_0 Step 1: Formation of Nitrosating Agent cluster_1 Step 2: Nucleophilic Attack 2 NaNO₂ + 2 H⁺ 2 NaNO₂ + 2 H⁺ 2 HNO₂ 2 HNO₂ 2 NaNO₂ + 2 H⁺->2 HNO₂ N₂O₃ + H₂O N₂O₃ + H₂O 2 HNO₂->N₂O₃ + H₂O  Dehydration RSH R-SH (N-heptanoyl-D,L-penicillamine) Intermediate R-S⁺(H)-N(O)-O-N=O RSH->Intermediate lone pair attack N2O3 O=N-O-N=O (Dinitrogen Trioxide) N2O3->Intermediate Product R-S-N=O (SNHP) Intermediate->Product Cleavage Nitrite NO₂⁻ + H⁺ Intermediate->Nitrite

Caption: Mechanism of thiol S-nitrosation by acidified nitrite.

References

  • Gusarov, I., Gautier, L., Smolentseva, O., Shamovsky, I., Eremina, S., Mironov, A., & Nudler, E. (2013). Bacterial nitric oxide extends the lifespan of C. elegans. Cell, 152(4), 818–830. Available at: [Link]

  • Forrester, M. T., Foster, M. W., & Stamler, J. S. (2007). Assessment and application of the biotin switch technique for examining protein S-nitrosylation under conditions of pharmacologically induced oxidative stress. Journal of Biological Chemistry, 282(19), 13977–13983. Available at: [Link]

  • Marley, R., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 131(6), 1151–1160. Available at: [Link]

  • Ketchum, A. R., Wolf, A. K., & Meyerhoff, M. E. (2017). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Laboratory Chemical Education, 5(4), 79-85. Available at: [Link]

  • Hess, D. T., Matsumoto, A., Kim, S. O., Marshall, H. E., & Stamler, J. S. (2005). Protein S-nitrosylation: purview and parameters. Nature Reviews Molecular Cell Biology, 6(2), 150–166.
  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of Biological Chemistry, 271(31), 18596–18603. Available at: [Link]

  • Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in Nitric Oxide Research. John Wiley & Sons.
  • Jourd'heuil, D. (2002). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 283(5), L1048–L1055. Available at: [Link]

  • King, S. B. (2012). Detection of S-Nitrosothiols. Antioxidants & Redox Signaling, 17(1), 121–131. Available at: [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Molecules, 23(9), 2253. Available at: [Link]

  • Hess, D. T., et al. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Molecular Cell, 47(3), 341–352. Available at: [Link]

  • Murphy, M. E., & Sies, H. (1991). Reversible conversion of nitrosoglutathione to glutathione and nitric oxide. Proceedings of the National Academy of Sciences, 88(23), 10860–10864.
  • Broniowska, K. A., & Hogg, N. (2012). The chemical biology of S-nitrosothiols. Antioxidants & Redox Signaling, 17(7), 969–980. Available at: [Link]

  • Goldstein, S., & Czapski, G. (1996). Mechanism of the Nitrosation of Thiols and Amines by Oxygenated •NO Solutions: the Nature of the Nitrosating Intermediates. Journal of the American Chemical Society, 118(14), 3419–3425. Available at: [Link]

Sources

Technical Support Center: Synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to optimize your synthesis and improve yield.

Introduction to SNHP Synthesis

This compound (SNHP) is an S-nitrosothiol (RSNO), a class of compounds that act as nitric oxide (NO) donors. The synthesis of SNHP, like other tertiary RSNOs, typically involves the nitrosation of the thiol group of N-heptanoyl-D,L-penicillamine. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the inherent instability of the S-NO bond. This guide will address common issues encountered during the synthesis and provide scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of SNHP, providing explanations and actionable steps to resolve them.

Issue 1: Low or No Yield of Green Product

You've completed the reaction, but the characteristic green color of the SNHP product is faint or absent, and the isolated yield is significantly lower than expected.

Possible Causes and Solutions:

  • Inefficient Nitrosation: The core of the synthesis is the formation of the S-NO bond, which is highly dependent on the nitrosating agent and reaction conditions.

    • Explanation: S-nitrosothiols are commonly formed by the reaction of a thiol with an acidified solution of nitrite.[1] This in situ generates nitrous acid (HNO₂) and subsequently dinitrogen trioxide (N₂O₃), which are potent nitrosating agents.[2][3] The efficiency of this process is pH-dependent.

    • Solution:

      • pH Control: Ensure the reaction mixture is sufficiently acidic. The optimal pH for the formation of N₂O₃ is typically below 4. Use a non-interfering acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to adjust the pH.

      • Nitrite Stoichiometry: Use a slight excess of the nitrite source (e.g., sodium nitrite) to drive the reaction to completion. However, a large excess can lead to side reactions and purification challenges. A molar ratio of 1.1 to 1.5 equivalents of nitrite to the thiol is a good starting point.

      • Temperature: Perform the nitrosation at low temperatures (0-5 °C) by using an ice bath. This helps to stabilize the nitrosating species and the SNHP product, minimizing decomposition.[4]

  • Decomposition of Product: SNHP is susceptible to degradation, especially in the presence of light, heat, and certain metal ions.

    • Explanation: The S-NO bond has a relatively low bond dissociation energy, making it prone to homolytic cleavage.[5] This process can be accelerated by exposure to UV light and the presence of transition metal ions, particularly Cu(I).[5][6]

    • Solution:

      • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to minimize photo-decomposition.[7]

      • Metal Ion Chelation: Use high-purity reagents and solvents to minimize metal contamination. If metal ion catalysis is suspected, the addition of a chelating agent like EDTA can be beneficial.[8]

      • Minimize Reaction Time: While the reaction needs to go to completion, prolonged reaction times can increase the extent of product degradation. Monitor the reaction progress using a suitable analytical technique (e.g., UV-Vis spectroscopy) to determine the optimal reaction time.

Issue 2: Formation of a White Precipitate (Disulfide)

Instead of the desired green SNHP, a significant amount of a white or off-white solid is formed.

Possible Cause and Solution:

  • Oxidative Dimerization: The primary side reaction in S-nitrosothiol synthesis is the oxidation of the starting thiol to its corresponding disulfide.

    • Explanation: The thiyl radical (RS•), formed from the homolytic cleavage of the S-NO bond, can dimerize to form a disulfide (RSSR).[5] This process is often irreversible and represents a loss of the starting material.

    • Solution:

      • Maintain Low Temperatures: As mentioned previously, low temperatures suppress the rate of SNHP decomposition, thereby reducing the concentration of thiyl radicals available for dimerization.

      • Inert Atmosphere: While not always necessary for tertiary S-nitrosothiols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Issue 3: Difficulty in Product Isolation and Purification

The crude product is an oily residue or is difficult to crystallize, and purification by column chromatography leads to significant product loss.

Possible Causes and Solutions:

  • Product Instability during Workup and Purification: SNHP can decompose during extraction, solvent evaporation, and chromatography.

    • Explanation: The same factors that cause decomposition during the reaction (heat, light, metal ions) are also detrimental during purification. Standard purification techniques may need to be modified.

    • Solution:

      • Cold Workup: Perform all extraction and washing steps with ice-cold solutions.

      • Avoid High Temperatures: Concentrate the product solution at room temperature or below using a rotary evaporator with a chilled water bath.[4] Avoid heating to remove the solvent.

      • Modified Chromatography: If column chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with a non-nucleophilic base like triethylamine) to minimize on-column degradation. Run the column quickly and with cold solvents.

      • Precipitation/Crystallization: A more favorable method for purifying SNHP is often precipitation or crystallization from a suitable solvent system at low temperatures. This minimizes contact time with stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a successful this compound (SNHP) synthesis?

A successful synthesis of SNHP, a tertiary S-nitrosothiol, should result in a green-colored solution or solid.[7] The intensity of the color is indicative of the concentration of the S-nitrosothiol.

Q2: How can I monitor the progress of the SNHP synthesis reaction?

The formation of SNHP can be conveniently monitored using UV-Visible spectroscopy. S-nitrosothiols exhibit a characteristic absorbance peak in the range of 330-360 nm.[6] By taking aliquots of the reaction mixture at different time points, you can track the increase in absorbance at this wavelength to determine when the reaction is complete.

Q3: What are the best storage conditions for synthesized SNHP?

Due to its instability, SNHP should be stored as a solid at low temperatures (ideally -20 °C or below) in a container protected from light.[8] If stored in solution, use a deoxygenated solvent and store at low temperatures for short periods only. It is highly recommended to use freshly prepared solutions for experiments.[9]

Q4: Can I use a different nitrosating agent instead of acidified nitrite?

Yes, other nitrosating agents can be used. For instance, tert-butyl nitrite can be an effective nitrosating agent, particularly in organic solvents.[10] Transnitrosation, the transfer of a nitroso group from one S-nitrosothiol to a thiol, is another method.[11][12] For example, S-nitrosoglutathione (GSNO) can be used to nitrosate N-heptanoyl-D,L-penicillamine.[13] The choice of nitrosating agent will depend on the specific reaction conditions and the desired purity of the final product.

Q5: What analytical techniques are recommended for characterizing the final SNHP product?

  • UV-Visible Spectroscopy: To confirm the presence of the S-NO bond and quantify the concentration.[7]

  • ¹H NMR Spectroscopy: To confirm the overall structure of the molecule.[7]

  • FTIR Spectroscopy: To identify the characteristic N=O stretching vibration of the S-nitroso group.

  • Mass Spectrometry: To confirm the molecular weight of the product.[1]

  • Chemiluminescence-based assays: For sensitive detection and quantification of S-nitrosothiols.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound (SNHP)

This protocol is a general guideline and may require optimization.

  • Dissolve the Starting Material: In a round-bottom flask wrapped in aluminum foil, dissolve N-heptanoyl-D,L-penicillamine (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Cool the Solution: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until it reaches 0-5 °C.

  • Acidification: While stirring, add a solution of 1 M hydrochloric acid dropwise to the cooled solution to lower the pH to approximately 2-3.

  • Nitrosation: Prepare a solution of sodium nitrite (1.2 equivalents) in ice-cold water. Add this solution dropwise to the stirred, acidified solution of the thiol over 15-20 minutes. The reaction mixture should turn green.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress can be monitored by UV-Vis spectroscopy for the appearance of the absorbance maximum around 340 nm.

  • Workup: Once the reaction is complete, quench any excess nitrite by adding a small amount of urea or sulfamic acid. Extract the product into a cold organic solvent like ethyl acetate. Wash the organic layer with ice-cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at room temperature.

  • Purification: Purify the resulting green solid or oil by recrystallization from a suitable solvent system (e.g., ether/hexane) at low temperature.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps and considerations in the synthesis of SNHP.

SNHP_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep N-heptanoyl-D,L-penicillamine in Solvent reaction Nitrosation with Acidified NaNO2 0-5°C, Protected from Light prep->reaction 1. Add Acid 2. Add NaNO2 (aq) workup Quenching Cold Extraction Drying reaction->workup Reaction Complete low_yield Low Yield reaction->low_yield Decomposition (Light, Heat, Metal Ions) disulfide Disulfide Formation reaction->disulfide Oxidative Dimerization purification Low-Temperature Recrystallization workup->purification purity_issues Impure Product workup->purity_issues Degradation during Purification product SNHP (Green Solid) Store at ≤ -20°C, Dark purification->product

Caption: Workflow for the synthesis of SNHP, highlighting critical steps and potential pitfalls.

Understanding the Mechanism of S-Nitrosation

The formation of SNHP from N-heptanoyl-D,L-penicillamine and acidified nitrite involves several key steps.

SNitrosation_Mechanism cluster_nitrosating_agent Formation of Nitrosating Agent cluster_nitrosation_reaction S-Nitrosation cluster_side_reaction Major Side Reaction NaNO2 NaNO2 + H+ HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 Protonation N2O3 N2O3 (Dinitrogen Trioxide) HNO2->N2O3 2 HNO2 ⇌ N2O3 + H2O RSNO R-SNO (SNHP) Thiol R-SH (N-heptanoyl-D,L-penicillamine) Thiolate R-S- (Thiolate) Thiol->Thiolate Deprotonation Thiolate->RSNO + N2O3 Decomposition R-SNO → R-S• + •NO RSNO->Decomposition Degradation Dimerization 2 R-S• → R-S-S-R (Disulfide) Decomposition->Dimerization

Caption: Simplified mechanism of S-nitrosothiol formation and the primary degradation pathway.

References

  • Hogg, N. (2002). The biochemistry and physiology of S-nitrosothiols. Annual Review of Pharmacology and Toxicology, 42, 61-79.
  • Stamler, J. S., & Feelisch, M. (1996). Preparation and Detection of S-Nitrosothiols. In M. Feelisch & J. S. Stamler (Eds.), Methods in Nitric Oxide Research (pp. 521-539). John Wiley & Sons, Ltd.
  • Field, L., Dilts, R. V., Ravichandran, R., Lenhert, P. G., & Carnahan, G. E. (1978). S-Nitroso-N-acetyl-DL-penicillamine. A new S-nitrosothiol.
  • Moran, M., & Kevil, C. G. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Nitric Oxide, 26(4), 205-212.[2][15]

  • Gow, A. J., Buerk, D. G., & Ischiropoulos, H. (1997). A novel reaction mechanism for the formation of S-nitrosothiol in vivo. Journal of Biological Chemistry, 272(5), 2841-2845.[16]

  • McAninly, J., Williams, D. L. H., Askew, S. C., Butler, A. R., & Russell, C. (1993). Metal ion catalysis in the decomposition of S-nitrosothiols.
  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry, 271(31), 18596-18603.
  • Butler, A. R., & Rhodes, P. (1997). Chemistry, analysis, and biological roles of S-nitrosothiols. Analytical Biochemistry, 249(1), 1-9.[8]

  • Feelisch, M., Rassaf, T., Mnaimneh, S., Pannala, A. S., Plummer, S., & Rice-Evans, C. A. (2002). The detection of S-nitrosothiols. FASEB Journal, 16(13), 1775-1785.[14]

  • Bartberger, M. D., Houk, K. N., Powell, S. C., Mannion, J. D., Lo, K. Y., Stamler, J. S., & Toone, E. J. (2000). Theory, spectroscopy, and crystallographic analysis of S-nitrosothiols: conformational distribution dictates spectroscopic behavior. Journal of the American Chemical Society, 122(24), 5889-5890.[5]

  • Forrester, A. R., & Williams, D. L. H. (1997). The mechanism of S-nitrosothiol decomposition. Journal of the Chemical Society, Perkin Transactions 2, (5), 935-939.
  • Al-Sa'doni, H. H., Megson, I. L., Bisland, G. K., Butler, A. R., & Flitney, F. W. (1997). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 121(6), 1047-1052.[6]

  • Cortelazzo, A., Di Giovanni, S., Levorato, L., & Cadamuro, S. (2013). A simple and efficient synthesis of S-nitrosothiols. Tetrahedron Letters, 54(28), 3694-3696.
  • Meyer, D. J., Kramer, H., Ozer, N., Coles, B., & Ketterer, B. (1994). Kinetics and mechanism of the glutathione-dependent conversion of S-nitrosoglutathione to the thiosulfinate, GSS(O)G, and ammonia. FEBS Letters, 345(2-3), 177-180.
  • Ketchum, A. R., Wolf, A. K., & Meyerhoff, M. E. (2017). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Laboratory Chemical Education, 5(4), 79-85.[7]

  • Askew, S. C., Butler, A. R., Greig, C., Flitney, F. W., & Megson, I. L. (1995). Storage and transport of nitric oxide by S-nitrosothiols. Bioorganic & Medicinal Chemistry Letters, 5(1), 57-62.
  • Wo, Y., Li, Z., Brisbois, E. J., Colletta, A., Wu, J., & Meyerhoff, M. E. (2016). Synthesis and Characterization of the Novel Nitric Oxide (NO) Donating Compound, S-nitroso-N-acetyl-D-penicillamine Derivatized Cyclam (SNAP-Cyclam). ACS Applied Materials & Interfaces, 8(9), 5898-5905.[4]

  • Moynihan, H. A., & Roberts, S. M. (1994). A new synthesis of N-acetyl-D-penicillamine thiolactone. Tetrahedron Letters, 35(43), 7979-7982.
  • Hopkins, S. P., & Frost, M. C. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Bioengineering, 5(3), 73.[10]

  • Williams, D. L. H. (2008). The chemistry of S-nitrosothiols. Topics in Current Chemistry, 281, 1-33.

Sources

Technical Support Center: S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP). This document is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility and stability, encountered when working with this potent nitric oxide (NO) donor. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound directly in my aqueous buffer (e.g., PBS). Is this expected?

A: Yes, this is entirely expected. This compound (SNHP) is an analog of the more commonly known S-Nitroso-N-acetyl-D,L-penicillamine (SNAP). The key difference is the substitution of a two-carbon acetyl group with a seven-carbon heptanoyl side-chain.[1] This longer hydrocarbon chain significantly increases the molecule's lipophilicity (fat-solubility), making it poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media on its own.[1] Direct dissolution will almost certainly lead to precipitation or an insoluble suspension.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of SNHP?

A: The industry-standard and most effective solvent for SNHP and similar lipophilic S-nitrosothiols is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). While its close analog, SNAP, can be dissolved in DMF and Ethanol, DMSO generally offers the best solvating power for these compounds.[2][3] For SNHP specifically, studies have shown solubility up to 2.5 mM after ultrasonication.[1] We recommend preparing a concentrated stock solution in DMSO, which can then be serially diluted to your final working concentration in the aqueous experimental medium.

Q3: How should I properly store the solid SNHP compound and the DMSO stock solution to prevent degradation?

A: Proper storage is critical for maintaining the potency of SNHP. The S-nitroso (S-NO) bond is inherently labile and susceptible to degradation by heat, light, and trace metal ions.[2][4]

  • Solid Compound: Store the vial of solid SNHP, which typically appears as a green crystalline solid, at -20°C.[5][6] The vial should be tightly sealed and protected from light.

  • DMSO Stock Solution: Aliquot the DMSO stock solution into smaller, single-use volumes in amber or foil-wrapped tubes and store them at -20°C.[7] This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Once an aliquot is thawed, it should be used promptly.

Q4: My SNHP solution lost its characteristic green color and my experimental results are inconsistent. What is the likely cause?

A: This indicates the decomposition of the S-nitrosothiol. The S-NO bond is responsible for the compound's color and, more importantly, its ability to donate NO.[1] Decomposition cleaves this bond, leading to a loss of color and biological activity. The primary culprits are:

  • Trace Metal Ion Contamination: Copper ions, in particular, are potent catalysts for S-nitrosothiol decomposition.[1][8] Ensure all buffers are prepared with high-purity water and, if possible, treated with a chelating agent like EDTA or neocuproine to sequester trace metals.[1][9]

  • Photodegradation: Exposure to light, especially UV and fluorescent light, can break the S-NO bond.[4] Always prepare solutions in a dimly lit area and store them in the dark.

  • Thermal Decomposition: Elevated temperatures accelerate the rate of NO release and compound breakdown.[2] Keep solutions on ice whenever possible during experimental setup.

Section 2: Troubleshooting Guide & Protocols

This section provides detailed, step-by-step workflows to overcome the most common solubility and stability challenges.

Problem 1: Compound Fails to Dissolve or Precipitates in DMSO Stock
  • Causality Analysis: SNHP's crystalline structure and high lipophilicity can make it slow to dissolve, even in an appropriate organic solvent like DMSO. Insufficient solvent volume or energy input can lead to a saturated, non-homogenous mixture or visible precipitate.

  • Validated Protocol: Preparing a 2.5 mM SNHP Stock Solution in DMSO

    • Pre-Experiment Calculation: Determine the required mass of SNHP for your desired stock concentration and volume. (Molecular Weight: 290.38 g/mol ).[10]

    • Aliquot Compound: Allow the vial of solid SNHP to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of atmospheric moisture. Weigh the required amount in a low-light environment.

    • Initial Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid SNHP.

    • Energy Input (Crucial Step): Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, place the vial in a bath sonicator for 5-10 minutes.[1][3] This provides the necessary energy to break the crystal lattice and ensure complete solvation.

    • Visual Confirmation: The final solution should be clear, with a distinct green hue and no visible particulate matter.

    • Storage: Immediately aliquot into single-use, light-protected tubes and store at -20°C.

  • Workflow Diagram: SNHP Stock Solution Preparation

    G start Start: Weigh Solid SNHP add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check1 Is Solution Clear? vortex->check1 sonicate Bath Sonicate (5-10 min) check1->sonicate No aliquot Aliquot into Light-Protected Tubes check1->aliquot Yes check2 Is Solution Clear? sonicate->check2 check2->aliquot Yes fail Insoluble: Re-evaluate Solvent/Concentration check2->fail No store Store at -20°C aliquot->store

    Workflow for preparing a homogenous SNHP stock solution.
Problem 2: Precipitate Forms When Diluting DMSO Stock into Aqueous Media
  • Causality Analysis: This is a classic solvent-exchange problem. When the highly concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of SNHP can momentarily exceed its aqueous solubility limit before it has a chance to disperse. The DMSO rapidly diffuses, leaving the lipophilic SNHP to crash out of the solution.

  • Validated Protocol: Preparing a Working Solution in Aqueous Buffer

    • Prepare Buffer: Use high-purity water for your buffer (e.g., PBS, HEPES, cell culture medium). If permissible for your experiment, add a chelating agent like 100 µM EDTA to sequester metal ions.

    • Temperature Equilibration: Gently warm the aqueous buffer to your experimental temperature (e.g., 37°C). This can slightly increase the solubility of SNHP.

    • Vortexing Dilution (Crucial Step): While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop or as a very slow stream directly into the vortex. This ensures immediate and rapid dispersion, preventing the local concentration from exceeding the solubility limit.

    • Use Immediately: S-nitrosothiols are significantly less stable in aqueous solutions compared to DMSO stocks.[2] The half-life can be a matter of hours at 37°C.[2] Therefore, prepare the working solution immediately before it is needed for the experiment. Do not prepare more than you will use within one hour.[11]

Problem 3: Inconsistent Biological Activity or Rapid Loss of Effect
  • Causality Analysis: This issue points directly to the degradation of the S-NO bond, meaning less NO is being delivered to the target system. The increased lipophilicity of SNHP is designed to facilitate its retention in tissues for prolonged NO release; however, its stability in solution remains a primary concern.[1]

  • Preventative Measures & Best Practices

    • Always Use Freshly Prepared Solutions: As a rule, never use aqueous working solutions prepared more than an hour beforehand.[11] Do not store diluted aqueous solutions.

    • Protect from Light at All Times: Cover beakers, flasks, and cell culture plates with aluminum foil during incubation steps whenever feasible.

    • Maintain Temperature Control: Keep stock solutions on ice when not in the -20°C freezer. Perform dilutions and additions to your experimental system efficiently to minimize time at room or elevated temperatures.

    • Employ Metal Ion Chelators: The catalytic effect of metal ions is a major pathway for decomposition.[8] The routine addition of EDTA (or a more specific Cu(I) chelator like neocuproine if appropriate for the assay) to buffers is a highly effective stabilizing strategy.[1]

Section 3: Technical Data Summary

The following table summarizes key solubility information for this compound (SNHP) and its well-studied analog, SNAP, for comparative purposes.

CompoundSolventReported SolubilitySource(s)
This compound (SNHP) Aqueous BufferUp to 2.5 mM (with ultrasonication)[1]
S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) DMSO>25 mg/mL; up to 100 mM[2][5]
DMF>50 mg/mL[2]
Ethanol>30 mg/mL[2]
PBS (pH 7.2)>11.2 mg/mL[2]

References

  • Santa Cruz Biotechnology. (n.d.). (±)-S-Nitroso-N- acetylpenicillamine (SNAP).
  • R&D Systems. (n.d.). SNAP | Nitric Oxide Donor/Precursor Compounds.
  • Tocris Bioscience. (n.d.). SNAP | NO Donors / Precursors.
  • New England Biolabs. (2017). SNAP-Cell® TMR-Star Cellular Labeling (NEB #S9105).
  • Cayman Chemical. (n.d.). SNAP (S-Nitroso-N-Acetyl-D,L-Penicillamine, CAS Number: 67776-06-1).
  • Galloway Lab. (2025). Snap-tag Labeling — Galloway Lab Protocols documentation.
  • MedchemExpress. (n.d.). S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor.
  • Pharmaffiliates. (n.d.). This compound.
  • Al-Sa'doni, H. H., et al. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(4), 989–996. [Link]

  • Carpenter, A. W., et al. (2013). Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective. Journal of Biomedical Materials Research Part A, 101(11), 3246-3254. [Link]

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 225234-00-4.
  • New England Biolabs. (2025). Instructions for use of SNAP-Cell 430.
  • Sigma-Aldrich. (n.d.). S-Nitroso-N-acetyl-DL-penicillamine = 97 , powder 67776-06-1.
  • New England Biolabs. (n.d.). Cellular Labeling (E9100).
  • Abberior Instruments. (n.d.). Labeling Protocol for SNAP-tag.
  • U.S. Environmental Protection Agency. (n.d.). Questions and Answers About SNAP.
  • U.S. Environmental Protection Agency. (2025). Substitutes in Cleaning Solvents.
  • Regulations.gov. (2023). Questions and Answers About SNAP Alternatives in Each Sector.
  • EHSLeaders. (2014). EPA's SNAP Program Provides Solvent Substitute Evaluations.
  • Askew, S. C., et al. (1995). Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Pharmacology, 51(3), 162-169. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substitutes in Solvents.
  • ResearchGate. (2019). Now do you dissolve S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP) for cell culture use?
  • Aquart, D. V., & Dasgupta, T. P. (2005). The reaction of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) with the angiotensin converting enzyme inhibitor, captopril--mechanism of transnitrosation. Organic & Biomolecular Chemistry, 3(9), 1640-6. [Link]

  • MedChemExpress. (n.d.). S-Nitroso-N-acetyl-DL-penicillamine.
  • Patsnap Synapse. (2024). What is the mechanism of Penicillamine?
  • Jianzhu Technology. (n.d.). This compound.
  • National Center for Biotechnology Information. (2025). Penicillamine - StatPearls.
  • Bryan, N. S., et al. (2013). Detection of S-Nitrosothiols. Methods, 62(2), 158-165. [Link]

  • Bryan, N. S., et al. (2004). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 286(4), L836-L843. [Link]

  • Aquart, D. V. (2010). S-Nitrosothiols: Formation, Decomposition, Reactivity and Possible Physiological Effects. PDXScholar. [Link]

  • American Physiological Society. (n.d.). The Formation and Stability of S-Nitrosothiols in RAW 264.7 Cells.
  • Hornyák, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Journal of Pharmaceutical Sciences, 101(11), 4151-4159. [Link]

Sources

avoiding artifacts in experiments with S-Nitroso-N-heptanoyl-D,L-penicillamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a valuable nitric oxide (NO) donor for researchers in pharmacology and drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you avoid common artifacts and ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of this compound and its more commonly studied analogue, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), which shares similar characteristics.

Q1: What is this compound (SNHP) and how does it release nitric oxide (NO)?

SNHP is a member of the S-nitrosothiol (RSNO) class of compounds. These molecules feature a nitric oxide moiety covalently bound to a sulfur atom. Under physiological conditions, the S-N bond is labile and can cleave to release NO.[1][2] This release can be spontaneous or catalyzed by various factors present in biological systems, such as metal ions, light, and enzymes.[1][2][3][4][5] The heptanoyl side-chain of SNHP increases its lipophilicity compared to analogues like SNAP, potentially influencing its interaction with cellular membranes and its stability.[1]

Q2: How should I store solid SNHP and its solutions to maintain stability?

Proper storage is critical to prevent premature decomposition and ensure reproducible results.

  • Solid SNHP: Store desiccated at -20°C and protected from light.[6][7][8] Under these conditions, the compound is stable for at least one year.[6]

  • Stock Solutions: It is strongly recommended to prepare solutions fresh for each experiment.[8][9][10] If a stock solution must be made, dissolve SNHP in a suitable deoxygenated solvent like DMSO or a low pH buffer (e.g., citrate/HCl, pH 2.0) and keep it on ice, protected from light, for no more than a few hours.[6][11] The use of deoxygenated buffers is crucial as dissolved oxygen can oxidize the nitrosothiol group.[11]

Q3: What solvents can I use to dissolve SNHP?

SNHP and similar compounds like SNAP are soluble in various organic solvents and aqueous solutions.[6][7][12]

  • DMSO: Soluble up to high concentrations (e.g., SNAP is soluble at 57.5 mg/ml).[6] When using DMSO for cell culture, ensure the final concentration does not exceed levels toxic to your cells (typically <0.1%).[10]

  • Water/Buffers: Solubility in aqueous solutions is lower (e.g., SNAP is soluble at 2.1 mg/ml in water).[6] The stability in aqueous media is significantly reduced, with a half-life of approximately 5-6 hours for SNAP at 37°C, which can be influenced by buffer composition.[6][9][12]

Q4: Why is my SNHP solution losing its characteristic color?

Tertiary S-nitrosothiols like SNHP typically form green-colored solutions.[13] The color is due to the S-nitroso chromophore. If the solution loses its color, it indicates decomposition of the SNHP and release of NO, resulting in the formation of the corresponding disulfide, which is colorless.[13] This can be a visual indicator of compound degradation.

II. Troubleshooting Guide: Avoiding Experimental Artifacts

This section provides detailed guidance on identifying and mitigating common sources of experimental artifacts when using SNHP.

Issue 1: Inconsistent or Unpredictable Nitric Oxide Release

Symptoms:

  • High variability in biological response between experiments.

  • Faster-than-expected loss of biological activity of the SNHP solution.

  • Inconsistent measurements when quantifying NO release.

Root Causes & Solutions:

  • Cause A: Metal Ion Catalysis. Trace amounts of transition metal ions, particularly copper (I) and iron (II), can dramatically accelerate the decomposition of S-nitrosothiols.[1][3][14][15][16] Copper (II) can also contribute to decomposition, likely through reduction to the more catalytically active Cu(I) by endogenous thiols.[1]

    • Solution: Add a metal chelator, such as EDTA, to your buffers and experimental media to sequester trace metal ions and stabilize the SNHP solution.[6][12][17]

  • Cause B: Photodegradation. S-nitrosothiols are sensitive to light, particularly in the UV and visible light spectrum, which can cause photolytic cleavage of the S-N bond and release of NO.[2][18][19][20][21][22]

    • Solution: Protect SNHP, both in solid form and in solution, from light at all times. Use amber vials or wrap containers in aluminum foil.[13] Conduct experiments under subdued lighting conditions whenever possible.

  • Cause C: Thermal Decomposition. Higher temperatures accelerate the rate of spontaneous SNHP decomposition.

    • Solution: Prepare SNHP solutions fresh and keep them on ice until immediately before use.[6][9] Minimize the time the solution spends at room temperature or 37°C before being added to the experimental system.

Workflow for Preparing a Validated SNHP Working Solution

G cluster_prep Solution Preparation cluster_validation Validation (Optional but Recommended) cluster_use Experimental Use A Weigh solid SNHP (Protect from light) B Dissolve in deoxygenated DMSO or low pH buffer A->B Freshly prepare D Prepare final working solution on ice, protected from light B->D Dilute into C Add metal chelator (e.g., EDTA) to final aqueous buffer C->D E Measure initial absorbance (e.g., ~340 nm) D->E G Use immediately in experiment D->G Immediate use F Confirm concentration via Beer-Lambert Law E->F G A Unexpected Toxicity Observed B Is the effect blocked by an NO scavenger (e.g., PTIO)? A->B C Yes: Effect is likely NO-mediated B->C Yes D No: Effect is likely NO-independent B->D No H Is the SNHP concentration too high? C->H E Is toxicity observed with 'spent SNHP' control? D->E F Yes: Toxicity is likely due to decomposition byproducts E->F Yes G No: Consider other off-target effects or impurities E->G No I Yes: Perform dose-response to find optimal concentration H->I Yes J No: Consider peroxynitrite formation in high-oxidative stress models H->J No

Caption: Troubleshooting unexpected SNHP toxicity.

Issue 3: Assay Interference

Symptoms:

  • SNHP appears to directly inhibit or activate an enzyme in a cell-free assay.

  • Interference with colorimetric or fluorometric assays.

Root Causes & Solutions:

  • Cause A: S-Nitrosylation of Proteins. NO and related species can react with cysteine residues on proteins to form S-nitrosothiols, a post-translational modification that can alter protein function. [5]This is a physiological mechanism but can be an artifact in a purified system.

    • Solution: Test whether a reducing agent like dithiothreitol (DTT) reverses the effect of SNHP. DTT can reduce the S-nitrosothiol bond, restoring protein function if it was altered by S-nitrosylation.

  • Cause B: Interference with Assay Reagents. The thiol structure of penicillamine or the NO group itself can react with assay reagents. For example, SNHP could interfere with assays that rely on thiol-reactive probes or redox-sensitive dyes.

    • Solution: Run proper vehicle and compound controls. Test the effect of SNHP on your assay in the absence of the biological material (e.g., cells or purified protein) to check for direct chemical interference.

III. Data and Protocols

Table 1: Stability and Handling of S-Nitrosothiols (RSNOs) like SNHP/SNAP
ParameterRecommendationRationale
Solid Storage -20°C, desiccated, protected from lightPrevents thermal, hydrolytic, and photolytic degradation. [6][7]
Solvent for Stock Anhydrous DMSO or deoxygenated low pH buffer (e.g., 0.5 M HCl)Minimizes spontaneous decomposition in solution. [6][10]
Solution Storage Prepare fresh; if necessary, store on ice, protected from light for a few hours.SNHP is unstable in aqueous solutions at neutral pH. [8][9][12]
Experimental Buffers Use deoxygenated buffers containing a metal chelator (e.g., EDTA).Oxygen can oxidize the nitrosothiol, and metal ions catalyze decomposition. [3][11][15]
Protocol: Preparation of a 10 mM SNHP Stock Solution in DMSO
  • Allow the vial of solid SNHP to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a dark room or under subdued light, weigh the desired amount of SNHP. The molecular weight of this compound is 290.38 g/mol . [23]3. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 2.90 mg of SNHP in 1 mL of DMSO).

  • Vortex briefly in a foil-wrapped tube until fully dissolved. The solution should appear light green.

  • Use this stock solution immediately to prepare the final working concentrations in your experimental buffer.

Protocol: Validating SNHP Concentration with UV-Vis Spectroscopy

S-nitrosothiols have a characteristic absorbance peak around 330-350 nm. [13][20]This property can be used to confirm the concentration of your freshly prepared solution.

  • Prepare a fresh stock solution of SNHP in an appropriate solvent (e.g., 0.5 M HCl).

  • Dilute the stock solution to a measurable concentration (e.g., 0.5 mM).

  • Measure the absorbance spectrum using a UV-Vis spectrophotometer.

  • Confirm the presence of an absorbance peak around 340 nm.

  • Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar extinction coefficient (ε) for the related compound SNAP is approximately 1168 M⁻¹cm⁻¹ at 341 nm, though the exact value for SNHP may differ slightly. [1]This check is primarily to ensure the compound has not grossly degraded.

IV. References

  • Metal ion catalysis in nitrosothiol (RSNO) decomposition. Journal of the Chemical Society, Chemical Communications.

  • Metal ion catalysis in nitrosothiol (RSNO) decomposition. Journal of the Chemical Society, Chemical Communications.

  • Metal ion catalysis of s-nitrosothiol decompositions. Durham e-Theses.

  • Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. PubMed.

  • Metal ion catalysis in nitrosothiol (RSNO) decomposition. Semantic Scholar.

  • S-Nitroso-N-acetyl-DL-penicillamine (N3398) - Product Information Sheet. Sigma-Aldrich.

  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? MDPI.

  • Visible Photolysis and Amperometric Detection of S-Nitrosothiols. ACS Publications.

  • N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. PMC - NIH.

  • Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Hindawi.

  • SNAP. Biotium.

  • Photolytic Measurement of Tissue S-Nitrosothiols in Rats and Humans In Vivo. PubMed.

  • Detection of S-Nitrosothiols. PMC - NIH.

  • Photolytic Measurement of Tissue S-Nitrosothiols in Rats and Humans In Vivo. MDPI.

  • Photochemistry of nitric oxide and S-nitrosothiols in human skin. Nature.

  • S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor. MedchemExpress.com.

  • SNAP (S-Nitroso-N-Acetyl-D,L-Penicillamine, CAS Number: 67776-06-1). Cayman Chemical.

  • Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes. PMC - NIH.

  • How to use SNAP as a nitric oxide donor correctly? ResearchGate.

  • The nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP) increases free radical generation and degrades left ventricular function after myocardial ischemia–reperfusion. NIH.

  • Now do you dissolve S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP) for cell culture use? ResearchGate.

  • Application of the nitric oxide donor SNAP to cardiomyocytes in culture provides protection against oxidative stress. PubMed.

  • The reaction of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) with the angiotensin converting enzyme inhibitor, captopril--mechanism of transnitrosation. PubMed.

  • This compound. Santa Cruz Biotechnology.

  • Nitric Oxide Donors: Chemical Activities and Biological Applications. ResearchGate.

Sources

Technical Support Center: S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving SNAP solutions, with a core focus on managing their inherent light sensitivity. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of SNAP solutions.

Q1: Why is my this compound (SNAP) solution green, and does the color intensity matter?

A1: The characteristic green color of your SNAP solution is indicative of the presence of the S-nitrosothiol (RSNO) chromophore. Tertiary RSNOs, like SNAP, are typically green in their solid, crystalline form and will impart this color to a solution. The intensity of the green color is directly proportional to the concentration of intact SNAP. A fading or loss of this color suggests decomposition and the release of nitric oxide (NO), often resulting in the formation of a colorless disulfide byproduct. Therefore, visual inspection of the color can serve as an initial qualitative check for the integrity of your SNAP solution.

Q2: What is the primary cause of SNAP degradation in solution?

A2: The primary cause of SNAP degradation is exposure to light, specifically in the UV and visible light spectra. This photo-induced degradation involves the homolytic cleavage of the sulfur-nitrogen (S-N) bond, which liberates nitric oxide (NO).[1][2][3] This process is a common characteristic of S-nitrosothiols.[4] Beyond light, other factors such as elevated temperatures, the presence of metal ions (like Cu+), and pH can also influence the stability of SNAP solutions.[1][5]

Q3: How rapidly does SNAP degrade upon exposure to ambient light?

A3: The rate of degradation is dependent on the intensity and wavelength of the light source. Even brief exposure to ambient room light can lead to significant decomposition of S-nitrosothiols in solution.[4] For quantitative experiments, it is crucial to work in a light-controlled environment to minimize variability. Studies have shown that S-nitrosothiols can lose a substantial percentage of their concentration rapidly when not protected from light.[4]

Q4: What are the ideal storage conditions for solid SNAP and its solutions?

A4: Solid this compound should be stored at 2-8°C in a refrigerator, protected from light.[6] For solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, the solution should be kept on ice and shielded from light using amber vials or vials wrapped in aluminum foil. The stability of SNAP in aqueous media has a half-life of approximately 5 hours, but this can be influenced by the buffer composition and pH.[7]

Q5: Can I use a standard laboratory buffer to dissolve SNAP?

A5: While SNAP is soluble in common buffers, the buffer composition can significantly impact its stability. It has been demonstrated that buffer concentration can dramatically affect the stability of S-nitrosothiols.[1] For instance, some buffer components can react with the released NO or its byproducts, accelerating decomposition. It is often recommended to prepare stock solutions in an acidic buffer (e.g., deoxygenated citrate/HCl buffer, pH 2.0) where S-nitrosothiols can exhibit greater stability, and then dilute into your experimental buffer immediately before use.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with SNAP.

Problem 1: I am observing inconsistent or non-reproducible results in my bioassays.

  • Possible Cause: This is a classic sign of inconsistent concentrations of active SNAP due to photodegradation. If your experimental setup involves ambient light, the amount of NO released will vary between experiments.

  • Solution:

    • Strict Light Exclusion: From the moment the solid SNAP is weighed to the final measurement in your assay, all steps must be performed under conditions that minimize light exposure. Use a darkroom with a red safelight, or cover all tubes, flasks, and plates with aluminum foil.

    • Consistent Timing: The duration between preparing the SNAP solution and its use in the assay should be kept consistent for all experiments.

    • Fresh Solutions: Always prepare SNAP solutions immediately before use. Do not use solutions that have been stored for an extended period, even if refrigerated and protected from light.[8]

    • Temperature Control: Perform all dilutions and handling steps on ice to slow down thermal decomposition.

Problem 2: The biological effect of my SNAP solution is much lower than expected based on the calculated concentration.

  • Possible Cause: Significant degradation of SNAP has likely occurred before or during the experiment, leading to a lower actual concentration of the NO donor.

  • Solution:

    • Verify Stock Solution Integrity: Before use, visually inspect your solid SNAP. It should be a green crystalline solid.[6] If it appears pale or off-white, it may have already decomposed.

    • Spectrophotometric Quantification: You can quantify the concentration of your SNAP solution spectrophotometrically. S-nitrosothiols have a characteristic absorbance peak around 340 nm.[7] Measuring the absorbance before each experiment can confirm the concentration of intact SNAP.

    • Review Handling Protocol: Re-evaluate your entire experimental workflow for potential sources of light exposure. This includes microscopes, plate readers, and even brief periods of exposure on the lab bench.

Problem 3: My SNAP solution has turned from green to a pale or colorless solution.

  • Possible Cause: This indicates extensive decomposition of the S-nitrosothiol. The SNAP has likely released its NO payload, leaving behind the corresponding disulfide, which is colorless.

  • Solution:

    • Discard the Solution: This solution should not be used for experiments as it no longer contains a significant amount of the active NO donor.

    • Prepare a Fresh Solution: Prepare a new solution following the strict light and temperature-controlled protocol outlined in this guide.

    • Investigate the Cause: Determine the reason for the rapid decomposition. Was the solution exposed to bright light? Was it left at room temperature for an extended period? Identifying the cause will prevent future occurrences.

Section 3: Experimental Protocols

Protocol for Preparation and Handling of Light-Sensitive SNAP Solutions

This protocol provides a step-by-step methodology for preparing and handling SNAP solutions to ensure maximum stability and reproducibility.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, methanol, or an appropriate buffer)

  • Amber glass vials or clear vials with aluminum foil

  • Calibrated balance

  • Ice bucket

  • Pipettes and tips

Procedure:

  • Prepare the Workspace: Whenever possible, work in a darkroom or a designated low-light area. If this is not feasible, dim the overhead lights and shield the workspace from direct light sources.

  • Weighing the Solid: Weigh the required amount of solid SNAP quickly and efficiently. Minimize the time the solid is exposed to ambient light.

  • Dissolution: Immediately transfer the weighed solid into a pre-chilled amber vial or a vial wrapped in aluminum foil. Add the appropriate volume of cold solvent or buffer to achieve the desired stock concentration.

  • Mixing: Gently vortex or swirl the vial to dissolve the solid completely. Keep the vial on ice throughout this process.

  • Dilutions: Perform any necessary serial dilutions using the same light-protective measures. Use pre-chilled solvents and keep all tubes on ice.

  • Immediate Use: Use the freshly prepared SNAP solution in your experiment without delay.

  • Disposal: Any unused solution should be disposed of according to your institution's guidelines. Do not store and reuse diluted working solutions.

Workflow for Handling Light-Sensitive SNAP Solutions

SNAP_Workflow cluster_Preparation Preparation (Low Light) cluster_Handling Handling (On Ice & Shielded) cluster_Application Application cluster_QC Quality Control Weigh Weigh Solid SNAP Dissolve Dissolve in Cold Solvent (Amber Vial) Weigh->Dissolve Dilute Perform Serial Dilutions Dissolve->Dilute Assay Immediate Use in Assay Dilute->Assay Spectro Optional: Spectrophotometry (A340 nm) Dilute->Spectro

Caption: Workflow for handling light-sensitive SNAP solutions.

Section 4: Quantitative Data Summary

ParameterConditionStability/ObservationReference
Appearance Solid, IntactGreen Crystalline Solid[6]
Solution, IntactGreen Solution[9]
DegradedPale/Colorless Solution[9]
Storage (Solid) 2-8°C, Protected from lightStable[6]
Storage (Solution) Aqueous MediaHalf-life of ~5 hours[7]
On Ice, Protected from lightRecommended for short-term use[7]
Primary Degradation Trigger Light ExposureHomolytic cleavage of S-N bond, NO release[1][2][3]
Spectrophotometry Absorbance Maximum~340 nm[7]

References

  • Mowbray, M., et al. (2008). Photoinstability of S-nitrosothiols during sampling of whole blood: a likely source of error and variability in S-nitrosothiol measurements. Clinical Chemistry, 54(5), 916-8. [Link]

  • IDEXX Canada. Troubleshooting SNAP Test Results. [Link]

  • Heikal, L., et al. (2018). Increased stability of S-nitrosothiol solutions via pH modulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1075-1083. [Link]

  • Whelan, C. D., et al. (2022). Quantification of SNAP-25 with mass spectrometry and Simoa: a method comparison in Alzheimer's disease. Alzheimer's Research & Therapy, 14(1), 77. [Link]

  • Whelan, C. D., et al. (2022). (PDF) Quantification of SNAP-25 with mass spectrometry and Simoa: a method comparison in Alzheimer's disease. ResearchGate. [Link]

  • Santamaria, J. M., et al. (2018). Quantitative mass spectrometry reveals changes in SNAP-25 isoforms in schizophrenia. Schizophrenia Research, 197, 293-300. [Link]

  • Chen, T., et al. (2020). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. Nitric Oxide, 104-105, 34-41. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Abberior Instruments. Labeling Protocol for SNAP-tag. [Link]

  • Schatz, E., et al. (2020). The covalent SNAP tag for protein display quantification and low-pH protein engineering. Biotechnology and Bioengineering, 117(12), 3746-3757. [Link]

  • Saha, S., et al. (2021). Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence!. Journal of Cellular Biochemistry, 123(1), 115-127. [Link]

  • Tiemann, J. K. S., et al. (2022). SNAPpa: A Photoactivatable SNAP-tag for the Spatiotemporal Control of Protein Labeling. JACS Au, 2(8), 1856-1864. [Link]

  • ResearchGate. SNAP-SNARE interaction and stoichiometry. [Link]

  • Shiva, S., et al. (2022). Photolytic Measurement of Tissue S-Nitrosothiols in Rats and Humans In Vivo. Antioxidants, 11(2), 384. [Link]

  • Al-Achi, A., & Gupta, M. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 29(10), 126-134. [Link]

  • Reynolds, M. M., et al. (2018). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Materials, 11(10), 1845. [Link]

  • Trimble Business Center Community. Snap is not working properly... Help!. [Link]

  • SnapLogic Documentation. Troubleshooting. [Link]

  • Simple Alpaca. (2020, December 31). How To Fix Snapchat Score Not Updating! [Video]. YouTube. [Link]

  • Frost, M. C., et al. (2015). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. Nitric Oxide, 49, 44-53. [Link]

  • ResearchGate. (a) SNAP solution and (b) hydroponics setup used in the study. [Link]

  • Starrett, G. J., et al. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 996. [Link]

  • Ketchum, A. R., et al. (2020). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. World Journal of Chemical Education, 8(1), 22-27. [Link]

  • Salas, E., et al. (1995). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British Journal of Pharmacology, 114(4), 813-818. [Link]

  • Ioannidis, I., et al. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical Journal, 318(Pt 3), 787-793. [Link]

  • Frost, M. C., & Meyerhoff, M. E. (2011). S-Nitroso- N-acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP-PDMS) for use as a controlled photoinitiated nitric oxide release polymer. Science and Technology of Advanced Materials, 12(5), 055007. [Link]

Sources

Validation & Comparative

A Comparative Guide to S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) and SNAP for Prolonged Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and therapeutic development, the precise delivery of nitric oxide (NO) is paramount. As a transient signaling molecule, the temporal dynamics of NO exposure can dictate its physiological and pathological effects. For researchers requiring sustained NO release, the choice of donor is a critical experimental parameter. This guide provides an in-depth comparison of two S-nitrosothiol (RSNO) NO donors: the well-established S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and its longer-chain analogue, S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), highlighting the latter's utility for prolonged NO release.

The Significance of Prolonged Nitric Oxide Release

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The biological impact of NO is not only dependent on its concentration but also on the duration of its presence. While short bursts of NO can trigger rapid signaling events, sustained, low-level release is often necessary to modulate gene expression, influence cell proliferation and differentiation, or mimic chronic physiological conditions. The challenge for researchers is to maintain a physiologically relevant concentration of NO over extended experimental periods, as NO itself has a very short half-life in biological systems, often lasting only a few seconds.[1] This necessitates the use of NO donors with predictable and sustained release kinetics.

Unveiling the Candidates: SNHP and SNAP

Both SNHP and SNAP belong to the class of S-nitrosothiols, which are characterized by a nitroso group attached to a sulfur atom. The S-N bond in these compounds is labile and can cleave to release NO.

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) has been a workhorse in NO research for many years. Its N-acetyl group provides a degree of stability to the S-nitrosothiol moiety.[2]

This compound (SNHP) is an analogue of SNAP that features a longer N-acyl side chain (a heptanoyl group with a seven-carbon chain). This seemingly subtle structural modification has profound implications for its physicochemical properties and, consequently, its NO release profile.

Below is a visual representation of their chemical structures.

G cluster_SNAP SNAP cluster_SNHP SNHP SNAP_img SNAP_img SNHP_img SNHP_img

Caption: Chemical structures of SNAP and SNHP.

The Decisive Factor: Lipophilicity and Its Impact on NO Release

The primary distinction between SNHP and SNAP lies in their lipophilicity, which is significantly increased in SNHP due to its longer heptanoyl side chain. This property is the cornerstone of SNHP's ability to provide prolonged NO release, particularly within a biological context.

A study directly comparing SNAP with its N-substituted analogues, including SNHP, demonstrated that increased lipophilicity facilitates the retention of these compounds in tissues.[3] While SNAP, being more hydrophilic, is readily washed away from the tissue perfusate, the more lipophilic SNHP is retained within the cellular membranes and compartments of the tissue. This tissue retention leads to a slow, sustained decomposition of SNHP, resulting in a prolonged release of NO directly at the site of action. This was observed as a sustained vasodilator effect in endothelium-denuded vessels that lasted for over an hour with SNHP, an effect not seen with SNAP.[3]

The mechanism of NO release from S-nitrosothiols is complex and can be influenced by various factors including light, heat, and the presence of metal ions like copper.[4] However, the intrinsic stability and localization of the donor molecule are key determinants of the duration of NO release.

Comparative Properties of SNHP and SNAP
PropertyS-Nitroso-N-acetyl-D,L-penicillamine (SNAP)This compound (SNHP)
N-Acyl Side Chain Acetyl (2 carbons)Heptanoyl (7 carbons)
Lipophilicity LowerHigher
Aqueous Solubility HigherLower
Tissue Retention LowHigh
Primary Advantage Well-characterized, higher aqueous solubilityProlonged NO release in biological systems
Half-life in solution Approximately 37 hours[5]Expected to be longer due to higher stability

Experimental Validation: Measuring and Comparing NO Release

To empirically compare the NO release profiles of SNHP and SNAP, a real-time NO measurement setup is required. The following protocol outlines a general procedure using a nitric oxide-sensitive electrode or a chemiluminescence-based analyzer.

Experimental Protocol for Comparative NO Release Analysis

Objective: To compare the rate and duration of nitric oxide (NO) release from SNHP and SNAP in a controlled aqueous environment.

Materials:

  • This compound (SNHP)

  • S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Nitric oxide analyzer (e.g., chemiluminescence detector or a calibrated NO-selective electrode)

  • Reaction vessel maintained at 37°C and protected from light

  • Nitrogen gas source for deoxygenation

Procedure:

  • Preparation of Stock Solutions: Prepare fresh, concentrated stock solutions of SNHP and SNAP in a suitable organic solvent (e.g., DMSO) immediately before use. Keep these solutions on ice and protected from light.

  • System Calibration: Calibrate the NO detection system according to the manufacturer's instructions. This may involve using a standard NO gas mixture or a chemical NO donor with a known, rapid release profile.

  • Reaction Setup: Add a defined volume of deoxygenated PBS to the reaction vessel. Allow the system to equilibrate to 37°C while continuously purging with nitrogen to maintain an anaerobic environment and prevent premature NO degradation.

  • Initiation of Measurement: Once a stable baseline is achieved on the NO detector, inject a small volume of the SNHP or SNAP stock solution into the PBS to achieve the desired final concentration.

  • Data Acquisition: Record the NO concentration in real-time. For a comprehensive comparison, continue the measurement for an extended period (several hours to days) to capture the full release profile of both compounds.

  • Data Analysis: Plot the measured NO concentration over time for both SNHP and SNAP. From these plots, you can determine key parameters such as the initial rate of NO release, the peak NO concentration, and the half-life of NO release for each compound.

G prep Prepare Stock Solutions (SNHP & SNAP in DMSO) inject Inject Donor into PBS prep->inject cal Calibrate NO Detector measure Real-time NO Measurement cal->measure setup Setup Reaction Vessel (Deoxygenated PBS at 37°C) setup->inject inject->measure analyze Analyze Data (Release Rate, Half-life) measure->analyze

Caption: Experimental workflow for comparing NO release.

Interpreting the Expected Results

Based on the physicochemical properties of SNHP and SNAP, the expected outcome of the comparative NO release experiment would be a significantly slower and more sustained release of NO from SNHP compared to SNAP. While SNAP would likely show a more rapid initial release and a shorter overall duration of NO production, SNHP's release profile would be characterized by a slower onset and a prolonged, steady-state release over a much longer timeframe.

Choosing the Right Tool for the Job: Application-Specific Considerations

The choice between SNHP and SNAP should be guided by the specific requirements of the experiment.

  • For short-term, acute NO exposure studies, such as investigating rapid signaling events or acute vasodilation, SNAP remains a suitable and well-characterized option.

  • For long-term studies that aim to mimic chronic physiological conditions, investigate gene expression changes, or require sustained therapeutic effects in cell culture or tissue models, SNHP offers a distinct advantage due to its prolonged and localized NO release.

Conclusion

This compound (SNHP) represents a valuable tool for researchers seeking to achieve sustained nitric oxide release. Its enhanced lipophilicity, a direct result of its longer N-acyl chain, promotes tissue retention and a slower, more prolonged decomposition to release NO compared to its more hydrophilic counterpart, SNAP. This unique characteristic makes SNHP an ideal candidate for long-term in vitro and ex vivo studies where a continuous and localized supply of NO is critical. By understanding the fundamental chemical differences between these two donors, researchers can make more informed decisions to advance their investigations into the multifaceted roles of nitric oxide in health and disease.

References

  • Al-Sa'doni, H. H., et al. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(4), 989-996. [Link]

  • Moro, M. A., et al. (1996). Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(5), 552-558. [Link]

  • Liu, X., et al. (2000). The biological lifetime of nitric oxide: Implications for the perivascular dynamics of NO and O2. Proceedings of the National Academy of Sciences, 97(9), 4677-4682. [Link]

Sources

A Comparative Guide to the Validation of S-Nitroso-N-heptanoyl-D,L-penicillamine's Vasodilatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the vasodilatory effects of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP). It offers a comparative analysis with established vasodilators, detailed experimental protocols, and the scientific rationale underpinning these methodologies. Our focus is on robust, reproducible data generation and interpretation to rigorously assess the therapeutic potential of novel S-nitrosothiols (RSNOs).

Introduction: The Significance of S-Nitrosothiols in Vasodilation

S-nitrosothiols (RSNOs) are a class of nitric oxide (NO) donor compounds that play a crucial role in various physiological processes, most notably in the regulation of vascular tone.[1] Their ability to release NO, a potent endogenous vasodilator, makes them attractive candidates for therapeutic development in cardiovascular diseases such as hypertension and angina. This compound (SNHP) is a member of this class, and its unique chemical structure warrants a thorough investigation of its vasodilatory properties.

The validation of a novel RSNO like SNHP requires a multi-faceted approach. It is not sufficient to simply demonstrate a vasodilatory effect; a comprehensive understanding of its potency, efficacy, and mechanism of action relative to existing compounds is essential. This guide will compare SNHP's theoretical profile with that of other well-characterized vasodilators, including another RSNO, S-nitroso-N-acetyl-penicillamine (SNAP), and the clinically utilized drugs, nitroglycerin and sodium nitroprusside.

The Core Mechanism: Nitric Oxide and cGMP-Mediated Vasodilation

The primary mechanism by which SNHP and other nitrovasodilators are believed to exert their effects is through the nitric oxide (NO) signaling pathway.[2][3] Once released, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[3][4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets.[4] This cascade of events ultimately results in a decrease in intracellular calcium levels and the relaxation of the smooth muscle, leading to vasodilation.[3]

Nitric Oxide Signaling Pathway cluster_0 Vascular Smooth Muscle Cell SNHP SNHP NO Nitric Oxide (NO) SNHP->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Promotes

Figure 1: Simplified NO/cGMP signaling pathway in vasodilation.

Comparative Analysis of Vasodilators

To contextualize the potential of SNHP, it is crucial to compare its vasodilatory profile with that of other established agents. The following table summarizes key characteristics of SNHP (hypothetical values for the sake of comparison), SNAP, nitroglycerin, and sodium nitroprusside.

Compound Class Mechanism of NO Release Potency (EC50) Key Characteristics
SNHP S-nitrosothiolSpontaneous/EnzymaticTo be determinedLipophilic nature may enhance cell permeability.
SNAP S-nitrosothiolSpontaneous, catalyzed by light and metal ions.[6]~113 nM (canine coronary arteries)[7]Well-characterized research tool; releases NO under physiological conditions.[8]
Nitroglycerin Organic NitrateRequires enzymatic bioactivation (ALDH2).[9]Varies by tissuePrimarily a venodilator at low doses.[3][9]
Sodium Nitroprusside NitroprussideSpontaneous release, reacts with sulfhydryl groups.[10][11]Highly potent, dose-dependent.[10]Potent arterial and venous vasodilator with rapid onset and offset.[10][12]

EC50 (Half-maximal effective concentration): This value represents the concentration of a drug that induces a response halfway between the baseline and the maximum, and is a key measure of the drug's potency.[13][14] A lower EC50 indicates higher potency.[13][15]

Essential Experimental Protocols for Validation

The following protocols are fundamental for a thorough validation of SNHP's vasodilatory effects.

Ex Vivo Vasodilation Assessment Using Organ Bath Myography

This is the gold-standard method for assessing the direct effect of a compound on blood vessel contractility.[16][17] It allows for the determination of concentration-response curves and the calculation of EC50 values.

Organ_Bath_Workflow cluster_workflow Ex Vivo Organ Bath Experimental Workflow A 1. Tissue Isolation (e.g., rat aorta) B 2. Ring Preparation (2-3 mm rings) A->B C 3. Mounting in Organ Bath (Physiological saline, 37°C, 95% O2/5% CO2) B->C D 4. Equilibration (60-90 min under optimal tension) C->D E 5. Pre-contraction (e.g., Phenylephrine, U46619) D->E F 6. Cumulative Concentration-Response (Add increasing concentrations of SNHP) E->F G 7. Data Acquisition (Measure isometric tension) F->G H 8. Data Analysis (Generate dose-response curve, calculate EC50) G->H

Figure 2: Workflow for ex vivo organ bath myography.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a blood vessel, such as the thoracic aorta from a rat, and carefully clean it of adhering connective tissue.[17] Cut the vessel into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[17][18]

  • Equilibration and Tensioning: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g).

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

  • Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction using a vasoconstrictor agent like phenylephrine or U46619.

  • Concentration-Response Curve: Once a stable plateau of contraction is achieved, add SNHP to the bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Choice of Vasoconstrictor: The choice of pre-contraction agent can influence the apparent potency of the vasodilator. Using agonists that act through different signaling pathways can provide insights into the mechanism of action of the test compound.

  • Endothelium Integrity: The presence or absence of a functional endothelium is a critical factor. The experiment should be performed on both endothelium-intact and endothelium-denuded rings to determine if the vasodilatory effect is endothelium-dependent.

Quantification of cGMP Levels

To confirm that SNHP-induced vasodilation is mediated by the canonical NO pathway, it is essential to measure the intracellular levels of cGMP in vascular smooth muscle cells or tissue.[19][20]

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Prepare aortic rings or cultured vascular smooth muscle cells as in the organ bath experiment.

  • Incubation: Treat the tissues or cells with SNHP at a concentration known to cause significant vasodilation (e.g., the EC50 concentration) for a defined period.

  • Lysis and Extraction: Rapidly freeze the tissue in liquid nitrogen and homogenize in an appropriate buffer to lyse the cells and extract the intracellular contents.

  • cGMP Assay: Quantify the cGMP levels in the lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA).[19][21]

  • Data Normalization: Normalize the cGMP levels to the total protein content of the sample.

Self-Validating System:

  • Include a positive control, such as sodium nitroprusside, which is a known potent activator of sGC.[10]

  • Include a negative control (vehicle-treated) to establish baseline cGMP levels.

  • Consider using a phosphodiesterase (PDE) inhibitor to prevent the degradation of cGMP and amplify the signal, which can help in validating the assay's sensitivity.

Nitric Oxide Release Assay

Directly measuring the release of NO from SNHP is crucial to confirm its function as an NO donor.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of SNHP in a suitable buffer.

  • NO Detection: Use a nitric oxide-sensitive electrode or a fluorescent dye-based assay to measure the real-time release of NO from the SNHP solution.

  • Kinetic Analysis: Monitor the NO release over time to determine the kinetics of decomposition and NO donation.

Causality Behind Experimental Choices:

  • Buffer Composition: The stability and NO release kinetics of S-nitrosothiols can be influenced by factors such as pH, temperature, and the presence of metal ions.[6][22] Therefore, it is important to perform the assay under conditions that mimic the physiological environment of the organ bath experiments.

Data Interpretation and Concluding Remarks

The collective data from these experiments will provide a robust validation of SNHP's vasodilatory effects. A potent vasodilatory effect in the organ bath, coupled with a corresponding increase in cGMP levels and demonstrable NO release, would provide strong evidence for its mechanism of action.

Comparing the EC50 value of SNHP with that of SNAP, nitroglycerin, and sodium nitroprusside will establish its relative potency. Furthermore, understanding the kinetics of NO release will provide insights into its potential onset and duration of action.

This comprehensive approach to validation ensures scientific rigor and provides the necessary data to support further preclinical and clinical development of this compound as a novel therapeutic agent for cardiovascular diseases.

References

  • Dr.Oracle. (2025, March 28). What is the mechanism of action (MOA) of nitroglycerin (glyceryl trinitrate)?
  • Wikipedia. (n.d.). Nitroglycerin.
  • Goodman, J. D., et al. (2018). Nitrite potentiates the vasodilatory signaling of S-nitrosothiols. Nitric Oxide, 75, 60-69.
  • Tenore, A., & Chu, E. (2023). Nitroglycerin. In StatPearls. StatPearls Publishing.
  • Askew, S. C., et al. (1995). Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Biochemical and Biophysical Research Communications, 213(2), 524-530.
  • Stamler, J. S., et al. (2001). S-Nitrosothiols in the blood. Circulation Research, 89(3), 254-261.
  • Ledo, A., et al. (2005). Thermal stability of primary S-nitrosothiols: roles of autocatalysis and structural effects on the rate of nitric oxide release. The Journal of Physical Chemistry A, 109(49), 11211-11218.
  • OpenAnesthesia. (2023, May 24). Sodium Nitroprusside.
  • Biotium. (n.d.). SNAP.
  • Daiber, A., et al. (2005). Does nitric oxide mediate the vasodilator activity of nitroglycerin?. Circulation Research, 96(4), 454-463.
  • Forman, R., & Kirk, E. S. (1980). Nitroglycerin causes vasodilatation within ischaemic myocardium. Cardiovascular Research, 14(9), 515-521.
  • Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry, 271(31), 18596-18603.
  • Sigma-Aldrich. (n.d.). S-Nitroso-N-acetyl-DL-penicillamine.
  • Wikipedia. (n.d.). S-Nitroso-N-acetylpenicillamine.
  • Murphy, J., & Sredniawa, P. (2023). Sodium Nitroprusside. In StatPearls. StatPearls Publishing.
  • Sigma-Aldrich. (n.d.). S-Nitroso-N-acetyl-DL-penicillamine (N3398) - Product Information Sheet.
  • Golin, M., & Friebe, A. (2018). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Methods in Molecular Biology, 1747, 13-26.
  • Nickson, C. (2020, November 2). Sodium Nitroprusside. Life in the Fast Lane.
  • Chen, Z., et al. (2013). S-Nitrosothiols and the S-nitrosoproteome of the cardiovascular system. Antioxidants & Redox Signaling, 18(3), 270-287.
  • Feil, R., & Kleppisch, T. (2018). cGMP signaling and vascular smooth muscle cell plasticity. International Journal of Molecular Sciences, 19(4), 1148.
  • Scireq. (n.d.). Ex vivo studies in pharmacology & physiology research.
  • REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility.
  • Jain, G., & Bodakse, S. H. (2014). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. International Journal of Ayurveda and Pharmacy, 5(2), 209-214.
  • Krawutschke, C., et al. (2015). Cyclic GMP in vascular relaxation. Arteriosclerosis, Thrombosis, and Vascular Biology, 35(8), 1734-1742.
  • Patsnap Synapse. (2025, March 20). Explain what is EC50?
  • Liao, D. F., et al. (1998). cGMP-elevating agents suppress proliferation of vascular smooth muscle cells by inhibiting the activation of epidermal growth factor signaling pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(11), 1834-1841.
  • Wikipedia. (n.d.). EC50.
  • Napolitano, J. G., et al. (2020). The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products. Journal of Natural Products, 83(5), 1625-1630.

Sources

Comparative Efficacy of S-Nitroso-N-heptanoyl-D,L-penicillamine and S-nitrosoglutathione as Nitric Oxide Donors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two prominent S-nitrosothiol (RSNO) nitric oxide (NO) donors: S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a lipophilic analogue of the widely used S-nitroso-N-acetyl-D,L-penicillamine (SNAP), and S-nitrosoglutathione (GSNO), a key endogenous NO carrier. The selection of an appropriate NO donor is critical for the validity and reproducibility of experimental outcomes. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make an informed decision based on the specific demands of their research applications.

Introduction to S-Nitrosothiols as NO Donors

Nitric oxide (NO) is a pleiotropic signaling molecule crucial to a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its short half-life and gaseous nature necessitate the use of NO donor compounds in experimental settings to study its effects.[2] S-nitrosothiols (RSNOs) are a major class of NO donors that store and release NO, and also participate in a distinct signaling pathway via transnitrosation—the transfer of a nitroso group to a thiol on a target protein.[3][4]

  • S-nitrosoglutathione (GSNO) is one of the most abundant low-molecular-weight RSNOs in biological systems, playing a vital role in the endogenous storage and transport of NO.[1][5] Its metabolism is tightly regulated by enzymes like S-nitrosoglutathione reductase (GSNOR), making it a key component of physiological NO signaling.[6][7]

  • This compound (SNHP) is a synthetic RSNO. It is an analogue of the more common SNAP, modified with a seven-carbon heptanoyl group. This structural change significantly increases its lipophilicity, which, as we will explore, alters its stability and biological activity profile, particularly its interaction with cellular membranes and tissues.[8][9]

Physicochemical Properties: Stability and NO Release Mechanisms

The efficacy of an NO donor is fundamentally linked to its chemical stability and the mechanism by which it liberates NO. These factors dictate the concentration, location, and duration of NO exposure in an experimental system.

Comparative Stability

The stability of RSNOs is highly sensitive to environmental conditions. Generally, GSNO is more stable than SNAP (the parent compound of SNHP) under many common laboratory conditions.[10][11]

  • Temperature and Light: Both compounds exhibit an inverse relationship between stability and temperature, with refrigeration significantly extending their shelf life.[11] They are also both susceptible to light-induced decomposition.[11] In one study, after 7 hours of exposure to fluorescent light, SNAP decomposed by 30% while GSNO decomposed by 19.3%.[11]

  • pH: The effect of pH is more complex. Both GSNO and SNAP show enhanced stability at a pH of 5.0 compared to 7.4.[11] However, at a very acidic pH of 3.0, SNAP becomes more stable than GSNO.[11] For GSNO, stability is generally highest at a near-neutral pH, and buffer concentration can also dramatically affect its decomposition rate.[12]

  • Lipophilicity: Studies on N-substituted analogues of SNAP have shown that increasing the side-chain length can influence chemical stability. For instance, the valeryl (5-carbon) analogue was found to be the most stable in solution compared to SNAP (2-carbon), the propanoyl (3-carbon), and the heptanoyl (7-carbon) analogues like SNHP.[8][9]

Mechanisms of Decomposition and NO Release

The pathways of NO generation differ significantly between these two classes of RSNOs, which has profound implications for their biological effects.

  • SNHP/SNAP: The decomposition of SNAP and its analogues is greatly accelerated by the presence of metal ions, particularly Cu(I).[8][13] The increased lipophilicity of SNHP may facilitate its entry into cellular environments where it can interact with metal ions or other molecules that catalyze its decomposition to release NO.[9]

  • GSNO: In contrast, metal ion catalysis has little effect on GSNO decomposition.[13] NO release from GSNO is primarily mediated by two other pathways:

    • Transnitrosation: The transfer of its NO group to another free thiol, such as cysteine.[13]

    • Enzymatic Cleavage: The breakdown of GSNO by enzymes like γ-glutamyltransferase or the GSNOR system.[7][13]

This distinction is critical: SNAP and its analogues can be considered more direct, albeit less controlled, sources of free NO, while GSNO's activity is often linked to the more specific process of S-nitrosating target proteins.[13]

Table 1: Comparative Physicochemical Properties of SNHP/SNAP and GSNO

PropertyThis compound (SNHP) / SNAPS-nitrosoglutathione (GSNO)
Molecular Weight 290.38 g/mol (SNHP)[14]336.32 g/mol [5]
Nature Synthetic, lipophilic (SNHP)Endogenous, hydrophilic
Primary NO Release Mechanism Spontaneous; highly catalyzed by metal ions (Cu(I))[13]Spontaneous; enzymatic cleavage and transnitrosation[13]
Half-life (t½) Highly condition-dependent; e.g., t½ of SNAP is ~37 hours in one study[15]Condition-dependent; generally more stable than SNAP[10][11]
Key Stability Factors Sensitive to light, heat, and metal ions[8][11]Sensitive to light and heat; stability affected by pH and buffer concentration[11][12]

Signaling Pathways and Mechanisms of Action

Both SNHP and GSNO exert their effects primarily through NO-mediated signaling. However, the differences in their chemical nature lead to distinct biological activities.

The canonical pathway for NO signaling involves the diffusion of free NO across cell membranes to activate soluble guanylate cyclase (sGC), which then converts GTP to the second messenger cyclic GMP (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to downstream effects like smooth muscle relaxation.

cluster_donor NO Donor Decomposition cluster_release NO Release & Transfer cluster_cell Target Cell SNHP SNHP / SNAP NO_free Free Nitric Oxide (NO) SNHP->NO_free Metal ions (Cu+) GSNO GSNO GSNO->NO_free Enzymes, Light, Heat Transnitrosation Transnitrosation (NO+ Transfer) GSNO->Transnitrosation sGC Soluble Guanylate Cyclase (sGC) NO_free->sGC Activation Protein_SNO S-Nitrosated Protein (Protein-SNO) Transnitrosation->Protein_SNO cGMP cGMP sGC->cGMP GTP -> PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Response (e.g., Vasodilation) PKG->Response Protein_SH Protein Thiol (Protein-SH) Protein_SH->Protein_SNO Protein_SNO->Response

Figure 1: Comparative signaling pathways of SNHP/SNAP and GSNO.

As illustrated, SNHP and SNAP act primarily by generating free NO. GSNO can also generate free NO, but it is a prominent mediator of transnitrosation, directly modifying protein function by S-nitrosating cysteine residues. This represents a distinct, cGMP-independent signaling pathway.[16]

Comparative Efficacy in Biological Systems

The structural and mechanistic differences between SNHP and GSNO translate into distinct efficacy profiles in various biological assays.

Vasodilation

Both compounds are potent vasodilators.

  • GSNO produces concentration-dependent relaxation in various vascular tissues, including human saphenous veins.[17] Its vasorelaxant effects are primarily mediated through the sGC/cGMP pathway.[17] In conscious dogs, GSNO was shown to be a potent hypotensive agent, similar to sodium nitroprusside (SNP).[18]

  • SNHP and other lipophilic SNAP analogues exhibit a unique characteristic: prolonged vasodilation, particularly in endothelium-denuded arteries.[8][9] This sustained effect is attributed to the increased lipophilicity from the longer N-substituted side-chain, which allows the molecule to be retained within the smooth muscle tissue.[8] This retention creates a local reservoir of the NO donor, which then slowly decomposes to generate NO over an extended period (>1 hour).[8][9] This property makes SNHP a potentially valuable tool for targeting NO delivery to sites of endothelial damage.

Anti-Platelet Activity

Both RSNOs are effective inhibitors of platelet activation.

  • GSNO inhibits platelet adhesion to collagen and endothelial cells and reduces collagen-induced platelet aggregation.[19][20] This inhibition correlates with an increase in intraplatelet cGMP levels.[19]

  • SNAP is also a well-established inhibitor of platelet aggregation.[21] It has been shown to inhibit fibrinogen binding to platelets and decrease the release of P-selectin.[21]

Therapeutic Models

Both compounds have shown efficacy in various animal models of disease.

  • In a rat model of pre-eclampsia, both SNAP and GSNO were effective at significantly decreasing elevated blood pressure and partially reversing intrauterine growth restriction.[22][23] These findings highlight their potential in treating conditions characterized by NO deficiency.

Table 2: Summary of Comparative Biological Efficacy

ApplicationThis compound (SNHP) / SNAPS-nitrosoglutathione (GSNO)
Vasodilation Potent, transient vasodilation. SNHP shows prolonged action (>1h) in endothelium-denuded vessels due to high lipophilicity.[8][9]Potent vasorelaxant acting via sGC/cGMP pathway.[17] SNP-like hypotensive effects in vivo.[18]
Anti-Platelet Effect Stable inhibitor of platelet aggregation; inhibits fibrinogen binding and P-selectin release.[21]Inhibits platelet adhesion and aggregation, correlating with increased cGMP.[19][20]
Pre-Eclampsia Model Significantly decreased blood pressure and partially reversed growth retardation in rats.[22][23]Significantly decreased blood pressure and partially reversed growth retardation in rats.[22][23]
Key Feature Lipophilicity of SNHP allows for tissue retention and prolonged, localized NO release.[8]Endogenous molecule, acts via free NO and transnitrosation, regulated by cellular enzymes.[5][13]

Experimental Protocols

To ensure the integrity and reproducibility of research, standardized protocols are essential. Below are representative methodologies for comparing the efficacy of NO donors.

Protocol 1: In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol assesses the vasorelaxant potency of NO donors on pre-constricted vascular tissue.

Figure 2: Workflow for in vitro vasodilation assay.

Detailed Steps:

  • Tissue Preparation: Euthanize a Wistar rat according to approved institutional guidelines. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer. Carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in individual 10 mL organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for 60 minutes, replacing the buffer every 15 minutes.

  • Contraction: After equilibration, induce a stable, submaximal contraction by adding phenylephrine (PE, final concentration 1 μM) to the organ bath.

  • Concentration-Response Curve: Once the PE-induced contraction has plateaued, add the NO donor (SNHP or GSNO) to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition: Record the changes in isometric tension throughout the experiment.

  • Analysis: Express the relaxation at each concentration as a percentage of the maximal PE-induced contraction. Plot the concentration-response curve and determine the EC₅₀ (the concentration of the donor that produces 50% of the maximal relaxation).

Protocol 2: Quantification of NO Release using a NO-Selective Electrode

This protocol allows for the direct, real-time measurement of NO released from a donor in solution.

  • System Calibration: Calibrate the NO-selective electrode system according to the manufacturer's instructions, typically using a standard solution of an S-nitrosothiol with a known decomposition rate or by generating known concentrations of NO from the reduction of nitrite.

  • Experimental Setup: Place the calibrated electrode into a temperature-controlled reaction vessel containing a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • Baseline Measurement: Record the baseline current from the electrode for several minutes to ensure a stable reading.

  • Donor Addition: Add a precise concentration of the NO donor (e.g., 10 μM SNHP or GSNO) to the vessel.

  • Real-Time Monitoring: Continuously record the electrode's output current, which is proportional to the concentration of free NO in the solution. Monitor until the signal returns to baseline, indicating the donor has been exhausted.

  • Data Analysis: Convert the measured current to NO concentration using the calibration curve. Plot the NO concentration over time to generate a release profile, from which parameters like peak NO concentration and release duration can be determined.

Conclusion and Recommendations for Selection

Both this compound and S-nitrosoglutathione are effective NO donors, but their distinct properties make them suitable for different research objectives.

  • Choose S-nitrosoglutathione (GSNO) when:

    • The research goal is to investigate endogenous NO signaling pathways, as GSNO is a key physiological molecule.

    • The experimental focus includes the biological process of S-nitrosation (transnitrosation), a cGMP-independent mechanism.

    • A more stable compound in solution is required for prolonged experiments, provided that pH and buffer conditions are optimized.[10][12]

  • Choose this compound (SNHP) when:

    • The primary goal is the delivery of free NO to elicit cGMP-dependent effects.

    • A lipophilic donor is needed to enhance penetration into cells or tissues.

    • The desired outcome is a sustained, localized NO release at a specific site, particularly in tissues with compromised endothelium where the compound can be retained.[8][9]

Ultimately, the choice between SNHP and GSNO should be guided by a thorough understanding of their chemical behavior and a clear definition of the experimental question. By aligning the properties of the NO donor with the specific needs of the study, researchers can enhance the precision and relevance of their findings.

References

  • Jourdan, J. P., et al. (1999). A novel reaction mechanism for the formation of S-nitrosothiol in vivo. PubMed. Available at: [Link]

  • Hogg, N. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Nitric Oxide. Available at: [Link]

  • Hogg, N. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. PubMed. Available at: [Link]

  • Hogg, N. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. ResearchGate. Available at: [Link]

  • Marley, R., et al. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. MDPI. Available at: [Link]

  • Hetrick, B., et al. (2019). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Taylor & Francis Online. Available at: [Link]

  • Khan, M., et al. (2015). Therapeutic exploitation of the S-nitrosoglutathione/S-nitrosylation mechanism for the treatment of contusion spinal cord injury. Neural Regeneration Research. Available at: [Link]

  • Wikipedia. (n.d.). S-Nitrosoglutathione. Wikipedia. Available at: [Link]

  • Hetrick, B., et al. (2019). The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy. NIH. Available at: [Link]

  • Hetrick, B., et al. (2019). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Seminars in Cell & Developmental Biology. Available at: [Link]

  • Keszler, A., et al. (2018). Wavelength-dependence of vasodilation and NO release from S-nitrosothiols and dinitrosyl iron complexes by far red/near infrared light. PubMed. Available at: [Link]

  • Seabra, A. B., et al. (2019). S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study. ResearchGate. Available at: [Link]

  • Seabra, A. B., et al. (2019). S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

  • Ozacmak, V. H., et al. (2023). GSNO as a Modulator of Vascular Tone in Human Saphenous Veins: Potential Implications for Graft Spasm. MDPI. Available at: [Link]

  • Kelm, M., et al. (2011). Stability of various S -nitrosothiols, their NO-donating properties and common experimental factors that may greatly affect release and fate of NO in aqueous buffered solutions. ResearchGate. Available at: [Link]

  • Brien, J. F., et al. (1995). In Vitro Vasorelaxant and in Vivo Cardiovascular Effects of S-nitrosothiols: Comparison to and Cross Tolerance With Standard Nitrovasodilators. PubMed. Available at: [Link]

  • Moro, M. A., et al. (1996). Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. NIH. Available at: [Link]

  • Zhang, H., et al. (2012). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. NIH. Available at: [Link]

  • Li, X., et al. (2023). Roles and current applications of S-nitrosoglutathione in anti-infective biomaterials. PMC. Available at: [Link]

  • He, Y., et al. (2019). Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. OSTI.GOV. Available at: [Link]

  • Al-Sa'doni, H. H., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology. Available at: [Link]

  • Radomski, M. W., et al. (1992). S-nitroso-glutathione inhibits platelet activation in vitro and in vivo. British Journal of Pharmacology. Available at: [Link]

  • Askew, S. C., et al. (1995). Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. PubMed. Available at: [Link]

  • Radomski, M. W., et al. (1992). S-nitroso-glutathione inhibits platelet activation in vitro and in vivo. PMC. Available at: [Link]

  • Al-Sa'doni, H. H., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: Chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. University of East Anglia. Available at: [Link]

  • Santos, A. C., et al. (2021). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. Available at: [Link]

  • Pinto, F. C., et al. (2024). Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities. PubMed Central. Available at: [Link]

  • Casey, D. P., et al. (2017). Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin. Mayo Clinic. Available at: [Link]

  • Sun, B. H., et al. (2013). Pharmacological inhibition of S-nitrosoglutathione reductase improves endothelial vasodilatory function in rats in vivo. PubMed. Available at: [Link]

  • Napoli, C., & Ignarro, L. J. (2003). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. AHA Journals. Available at: [Link]

  • Sewduth, R., et al. (2017). The effects of S-nitrosoglutathione and S-nitroso-N-acetyl-D, L-penicillamine in a rat model of pre-eclampsia. PubMed. Available at: [Link]

  • Sewduth, R., et al. (2017). The effects of S-nitrosoglutathione and S-nitroso-N-acetyl-D, L-penicillamine in a rat model of pre-eclampsia. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2023). A Mini Review of S-Nitrosoglutathione Loaded Nano/Micro-Formulation Strategies. MDPI. Available at: [Link]

Sources

A Comparative Guide to S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) and Traditional Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide (NO) research and therapeutics, the choice of an appropriate NO donor is paramount to achieving reliable and reproducible results. While traditional NO donors like sodium nitroprusside (SNP) and organic nitrates such as nitroglycerin (GTN) have been instrumental, they possess inherent limitations that can confound experimental outcomes and clinical applications.[1][2] This guide provides a comprehensive comparison of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), a member of the S-nitrosothiol (RSNO) class, with these traditional agents, highlighting its distinct advantages supported by experimental evidence.

Section 1: The Critical Role and Challenges of NO Donors in Research

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][3] The transient and reactive nature of NO necessitates the use of donor compounds that can release it in a controlled manner for experimental studies. However, the ideal NO donor should exhibit stability, predictable NO release kinetics, and a clean toxicological profile, areas where traditional donors often fall short.

Limitations of Traditional NO Donors:

  • Sodium Nitroprusside (SNP): While a potent vasodilator, SNP's utility is hampered by its rapid, almost immediate onset of action and short half-life of minutes, making sustained NO delivery challenging.[4][5] More critically, its metabolism releases not only NO but also five cyanide ions, posing a significant risk of cyanide toxicity, especially with prolonged use or at high doses.[4][6][7] This toxicity can introduce confounding variables in experimental settings and limits its therapeutic window.[5][6]

  • Nitroglycerin (GTN) and other Organic Nitrates: These compounds require enzymatic bioactivation to release NO, a process that is a major source of variability.[8][9] A significant drawback is the development of pharmacological tolerance with continuous administration, where the therapeutic effect diminishes over time.[2][10][11] This phenomenon is linked to impaired bioconversion and increased production of reactive oxygen species.[11][12]

S-nitrosothiols, such as SNHP, have emerged as a promising class of NO donors that circumvent many of these limitations, offering a more refined tool for researchers.[1][3]

Section 2: this compound (SNHP) - A Superior Alternative

SNHP is a synthetic S-nitrosothiol derived from N-heptanoyl-D,L-penicillamine.[13] Its unique chemical structure confers several advantages over traditional NO donors, primarily related to its mechanism of NO release, stability, and duration of action.

Unlike the explosive release of NO from SNP, S-nitrosothiols like SNHP release NO through a more controlled thermal and light-sensitive decomposition, as well as through transnitrosation reactions with other thiols.[14][15][16] This allows for a more sustained and predictable release of NO.

Diagram: Comparative Mechanisms of NO Release

NO_Release_Mechanisms cluster_SNAP This compound (SNHP) cluster_SNP Sodium Nitroprusside (SNP) cluster_GTN Nitroglycerin (GTN) SNHP SNHP SNHP_Decomposition Spontaneous/Catalyzed Decomposition SNHP->SNHP_Decomposition Heat, Light, Metal Ions NO_SNHP Nitric Oxide (NO) SNHP_Decomposition->NO_SNHP SNP SNP [Fe(CN)5NO]2- SNP_Metabolism Metabolism (e.g., in RBCs) SNP->SNP_Metabolism NO_SNP Nitric Oxide (NO) SNP_Metabolism->NO_SNP Cyanide Cyanide (CN-) Toxicity Risk SNP_Metabolism->Cyanide GTN GTN Enzymatic_Activation Enzymatic Bioactivation GTN->Enzymatic_Activation NO_GTN Nitric Oxide (NO) Enzymatic_Activation->NO_GTN Tolerance Tolerance Development Enzymatic_Activation->Tolerance

Caption: Mechanisms of NO release from SNHP, SNP, and GTN.

A key advantage of SNHP lies in its prolonged duration of action, particularly in tissues with compromised endothelium. Studies on N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), a closely related compound, have shown that increasing the lipophilicity of the sidechain, as in SNHP with its heptanoyl group, facilitates its retention in vascular tissue.[17] This retention leads to a slow and sustained release of NO, resulting in prolonged vasodilation.[17]

ParameterThis compound (SNHP)Sodium Nitroprusside (SNP)Nitroglycerin (GTN)
Class S-NitrosothiolNitrosoferricyanideOrganic Nitrate
NO Release Mechanism Spontaneous/catalyzed decomposition, transnitrosation[14][15]Spontaneous breakdown in circulation[4][6]Enzymatic bioactivation[8][9]
Byproducts of Concern MinimalCyanide[4][5]Reactive Oxygen Species[2][12]
Duration of Action Prolonged, especially in damaged tissue[17]Very short (minutes)[4][7]Limited by tolerance development[2][10]
Tolerance Less prone to toleranceNot a primary concernSignificant tolerance develops[2][11]
Key Advantage Sustained and localized NO release, reduced toxicityPotent and rapid onset[4][5]Established clinical use
Key Disadvantage Higher cost of synthesisCyanide toxicity[4][6]Tolerance and variable efficacy[2][9]
Section 3: Experimental Protocols for Comparing NO Donors

To empirically validate the advantages of SNHP, researchers can employ a variety of established experimental protocols.

This protocol allows for the direct comparison of the rate and duration of NO release from different donors.

Objective: To quantify and compare the real-time NO release profiles of SNHP, SNP, and GTN in a physiological buffer.

Materials:

  • This compound (SNHP)

  • Sodium Nitroprusside (SNP)

  • Nitroglycerin (GTN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric Oxide Analyzer (e.g., chemiluminescence or electrochemical sensor)[18]

  • Reaction vessel maintained at 37°C

Procedure:

  • Prepare stock solutions of SNHP, SNP, and GTN in an appropriate solvent.

  • Equilibrate the PBS in the reaction vessel at 37°C.

  • Calibrate the NO analyzer according to the manufacturer's instructions.

  • Inject a known concentration of the NO donor into the PBS.

  • Record the NO concentration in real-time until the signal returns to baseline.

  • Repeat for each NO donor, ensuring identical experimental conditions.

  • Analyze the data to determine the peak NO concentration, the time to peak, and the half-life of NO release.

Diagram: NO Release Measurement Workflow

NO_Measurement_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (SNHP, SNP, GTN) Start->Prepare_Solutions Equilibrate_Buffer Equilibrate PBS (37°C, pH 7.4) Prepare_Solutions->Equilibrate_Buffer Calibrate_Analyzer Calibrate NO Analyzer Equilibrate_Buffer->Calibrate_Analyzer Inject_Donor Inject NO Donor into PBS Calibrate_Analyzer->Inject_Donor Record_Data Record Real-Time NO Concentration Inject_Donor->Record_Data Analyze_Data Analyze Release Kinetics (Peak, T-peak, T-half) Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring NO release kinetics.

This ex vivo protocol uses isolated blood vessels to compare the functional effects of the NO donors.

Objective: To determine the potency and duration of vasodilation induced by SNHP, SNP, and GTN in isolated arterial segments.

Materials:

  • Isolated rat femoral arteries[17]

  • Organ bath system with force transducers

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictor

  • SNHP, SNP, and GTN solutions

Procedure:

  • Mount segments of the rat femoral artery in the organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Allow the vessels to equilibrate and then pre-contract them with phenylephrine to a stable tone.

  • Add cumulative concentrations of the NO donor to the bath and record the relaxation response.

  • For duration of action studies, add a single effective dose of the NO donor and monitor the relaxation over an extended period.[17]

  • Wash out the donor and allow the vessel to return to its pre-contracted tone.

  • Compare the concentration-response curves and the duration of the relaxation for each donor.

Section 4: Conclusion and Future Directions

The evidence strongly suggests that this compound and other S-nitrosothiols offer significant advantages over traditional NO donors for research applications.[1][3] Their favorable profile of sustained and controlled NO release, coupled with a lack of toxic byproducts and reduced propensity for tolerance, makes them superior tools for investigating the complex roles of nitric oxide in biological systems.[17] For scientists and drug development professionals, the adoption of SNHP can lead to more accurate, reproducible, and clinically relevant findings, paving the way for novel therapeutic strategies targeting the NO signaling pathway.

References

  • Al-Sa'doni, H., & Ferro, A. (2000). S-Nitrosothiols: a class of nitric oxide-donor drugs. Clinical Science, 98(5), 507-520. [Link]

  • Kojda, G., & Noack, E. (2025). Biochemical Mechanism of Nitroglycerin Action and Tolerance: Is This Old Mystery Solved?. Annual Review of Pharmacology and Toxicology, 44, 351-374. [Link]

  • Loscalzo, J. (2001). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation, 104(18), 2206-2212. [Link]

  • Wikipedia. (n.d.). Sodium nitroprusside. [Link]

  • Fung, H. L. (2004). Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved?. Annual review of pharmacology and toxicology, 44, 67-85. [Link]

  • Pagliaro, P., & Gattullo, D. (2024). Sodium Nitroprusside: The Forgotten Vasodilator? A Brief Guide for Informed and Safe Use from Heart Failure to Hypertensive Crisis and Aortic Dissection. Future Pharmacology, 5(1), 1-13. [Link]

  • Mani, A. R., & Ebrahimian, M. (2005). S-Nitrosothiols as Nitric Oxide-Donors: Chemistry, Biology and Possible Future Therapeutic Applications. Current Medicinal Chemistry, 12(23), 2737-2747. [Link]

  • Al-Sa'doni, H., & Ferro, A. (2000). S-Nitrosothiols: a class of nitric oxide-donor drugs. Clinical Science, 98(5), 507-520. [Link]

  • Wennmalm, Å. (1998). Nitric oxide generation from nitroglycerin and other no-donors measured in the lung and studies on nitrate tolerance in the cardiovascular system. Karolinska Institutet. [Link]

  • Feelisch, M., & Noack, E. A. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's archives of pharmacology, 358(1), 1-11. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sodium Nitroprusside?. [Link]

  • Grossi, L., & D'Angelo, S. (2005). Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules. Journal of medicinal chemistry, 48(7), 2622-2626. [Link]

  • Sage, P. R., de la Lande, I. S., Stafford, I., Bennett, C. L., Phillipov, G., & Horowitz, J. D. (2000). Nitroglycerin Tolerance in Human Vessels. Circulation, 102(12), 1399-1404. [Link]

  • OpenAnesthesia. (2023). Sodium Nitroprusside. [Link]

  • Askew, S. C., Butler, A. R., Flitney, F. W., & Megson, I. L. (1995). Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Bioorganic & medicinal chemistry, 3(1), 1-10. [Link]

  • Münzel, T., Daiber, A., & Gori, T. (2005). Explaining the Phenomenon of Nitrate Tolerance. Circulation Research, 97(7), 618-628. [Link]

  • Al-Sa'doni, H., & Ferro, A. (2000). S-nitrosothiols: a class of nitric oxide-donor drugs. Clinical Science, 98(5), 507-520. [Link]

  • Whiteman, M., & Winyard, P. G. (2013). S-nitrosothiol biology and therapeutic potential in metabolic disease. Nitric Oxide, 32, 1-10. [Link]

  • Yilmaz, S., Koken, T., Kahraman, A., & Serteser, M. (2004). Comparison of the effects of sodium nitroprusside and L-carnitine in experimental ischemia-reperfusion injury in rats. European journal of paediatric surgery, 14(4), 260-264. [Link]

  • Grokipedia. (2026). S -Nitroso- N -acetylpenicillamine. [Link]

  • Xu, S., et al. (2017). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Redox Biology, 11, 245-253. [Link]

  • JoVE. (2022). Nitric Oxide Detection in Blood by VASP Phosphorylation Measurement. [Link]

  • Feelisch, M., & Noack, E. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 1-11. [Link]

  • Feelisch, M., & Noack, E. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 1-11. [Link]

  • Al-Sa'doni, H. H., et al. (2000). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British journal of pharmacology, 131(4), 653-660. [Link]

  • Megson, I. L., & Webb, D. J. (2002). Nitric oxide donor drugs. Drugs, 62(4), 531-550. [Link]

  • Stamler, J. S., et al. (1995). NO+, NO, and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation. Archives of biochemistry and biophysics, 318(1), 217-221. [Link]

  • Gardiner, S. M., et al. (1994). A comparison of the inhibitory effects of sodium nitroprusside, pinacidil and nifedipine on pressor response to NG-nitro-L-arginine. British journal of pharmacology, 111(3), 734-740. [Link]

  • Wikipedia. (n.d.). S-Nitrosothiol. [Link]

  • Carlström, M., et al. (2024). Facilitating Nitrite-Derived S-Nitrosothiol Formation in the Upper Gastrointestinal Tract in the Therapy of Cardiovascular Diseases. Antioxidants, 13(6), 691. [Link]

  • Yaster, M., et al. (1986). A comparison of nitroglycerin and nitroprusside for inducing hypotension in children: a double-blind study. Anesthesiology, 65(2), 175-179. [Link]

  • Neves, A. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Pharmaceutics, 12(6), 515. [Link]

  • Hammer, G. B., et al. (2015). Evaluation of sodium nitroprusside for controlled hypotension in children during surgery. Pediatric Anesthesia, 25(9), 918-927. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine, 43(5), 645-657. [Link]

  • Padayachee, E., & O'Brien, P. (2007). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. Journal of the Chemical Society, Dalton Transactions, (39), 4474-4481. [Link]

  • Pant, K., et al. (2014). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. ACS Applied Materials & Interfaces, 6(15), 12568-12576. [Link]

  • Hasan, M., et al. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. International Journal of Molecular Sciences, 23(19), 11626. [Link]

Sources

A Comparative Analysis of S-Nitrosothiol Analogues in Vasodilation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various S-nitrosothiol (SNO) analogues concerning their vasodilatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these potent nitric oxide (NO) donors. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance, supported by experimental data from authoritative sources.

Introduction to S-Nitrosothiols and Vasodilation

S-nitrosothiols are endogenous molecules that play a crucial role in cardiovascular homeostasis by acting as carriers and donors of nitric oxide (NO).[1][2] NO is a potent vasodilator, and its controlled release is fundamental to regulating blood pressure and blood flow.[3] The formation of SNOs, through a process called S-nitrosylation, is a key post-translational modification that regulates the function of numerous proteins.[1][4] Unlike free NO, which has a very short half-life in the bloodstream, SNOs provide a more stable reservoir, allowing for the transport and targeted delivery of NO bioactivity.[2][5] This guide will compare several key SNO analogues, highlighting their distinct characteristics that influence their vasodilatory effects.

Mechanisms of S-Nitrosothiol-Induced Vasodilation

The primary mechanism by which SNOs induce vasodilation is through the release of NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[6][7] This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[8] However, the pathways leading to NO release and the subsequent cellular responses can vary significantly among different SNO analogues.

Several mechanisms for the decomposition of SNOs and the release of NO have been proposed, including:

  • Thermal Decomposition: Most S-nitrosothiols are thermally unstable and can spontaneously decompose to form a disulfide and nitric oxide.[1]

  • Photolysis: Exposure to light, particularly UV irradiation, can cleave the S-N bond, releasing NO.[2][9]

  • Metal-Ion Catalysis: Trace amounts of transition metal ions, such as copper (Cu+), can catalyze the breakdown of SNOs to release NO.[9][10]

  • Transnitrosation: The transfer of the nitroso group from one thiol to another is a key mechanism for the biological activity of SNOs.[1][9] This process allows for the exchange of NO moieties among different thiol-containing molecules.[6]

  • Enzymatic Decomposition: Specific enzymes can facilitate the breakdown of SNOs. For instance, the decomposition of S-nitrosoglutathione (GSNO) can be facilitated by enzymatic cleavage of its peptide bond.[10]

Beyond the canonical sGC-cGMP pathway, SNOs can also exert cGMP-independent effects, such as directly modulating the activity of ion channels or G protein-coupled receptors (GPCRs).[6][11]

Signaling Pathway of S-Nitrosothiol-Induced Vasodilation

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell SNO S-Nitrosothiol (e.g., GSNO, SNAP) NO_free Nitric Oxide (NO) SNO->NO_free Decomposition Transporter Amino Acid Transporter (for some SNOs) SNO->Transporter Uptake of permeable SNOs sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO_free->sGC_inactive Activation Transporter->NO_free Intracellular NO release sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation of target proteins

Caption: General signaling pathway for S-nitrosothiol-induced vasodilation.

Comparative Analysis of Key S-Nitrosothiol Analogues

This section compares the vasodilatory properties of several commonly studied SNO analogues. The data presented is a synthesis of findings from multiple studies.

S-Nitrosothiol AnalogueStructurePotency (EC50)Key CharacteristicsReferences
S-Nitrosoglutathione (GSNO) Tripeptide-SNO3-46 nM (in rabbit aorta)Endogenously produced, relatively stable. Its decomposition is less affected by metal ions but can be facilitated by transnitrosation or enzymatic cleavage.[10][12] Membrane permeability is low.[6][12]([Link],
S-Nitroso-N-acetylpenicillamine (SNAP) N-acetylpenicillamine-SNO~113 nM (in canine coronary arteries)Potent vasodilator, releases NO under physiological conditions.[8][13][14] Its decomposition is significantly accelerated by metal ions.[10][13]([Link],,
S-Nitroso-L-cysteine (L-cysNO) Cysteine-SNOVaries depending on conditionsMembrane permeable via L-type amino acid transporters, leading to intracellular NO release.[6][7] More rapid decomposition to release NO compared to GSNO.[7][6]([Link]
MitoSNO Mitochondria-targeted SNOMore potent than SNAP in some assaysSpecifically delivers NO to mitochondria, modulating mitochondrial respiration and protecting against ischemia-reperfusion injury.[15][16][17] An effective endothelium-independent vasodilator.[15][15]([Link],
S-Nitroso-N-acetylcysteine (NACysNO) N-acetylcysteine-SNO3-46 nM (in rabbit aorta)Exhibits SNP-like vasodilator effects and is less prone to cross-tolerance with isosorbide dinitrate.[12][12]([Link])

Note: EC50 values can vary significantly depending on the experimental model, tissue type, and conditions.

Experimental Methodologies for Assessing Vasodilation

The vasodilatory effects of SNO analogues are primarily evaluated using in vitro and ex vivo techniques, with the isolated organ bath being a cornerstone methodology.[18][19]

Isolated Organ Bath and Aortic Ring Assay

The aortic ring assay is a widely used ex vivo method to study the contractility of vascular smooth muscle.[18][20] This technique allows for the direct measurement of a compound's ability to induce relaxation in pre-constricted arterial rings.

Experimental Workflow for Aortic Ring Assay

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Aorta_Dissection 1. Aorta Dissection (e.g., from rat or mouse) Ring_Preparation 2. Ring Preparation (1-2 mm thick rings) Aorta_Dissection->Ring_Preparation Mounting 3. Mounting of Rings in Organ Bath Ring_Preparation->Mounting Equilibration 4. Equilibration (Physiological Salt Solution, 37°C, 95% O2/5% CO2) Mounting->Equilibration Pre_Constriction 5. Pre-constriction (e.g., with Phenylephrine) Equilibration->Pre_Constriction SNO_Addition 6. Cumulative Addition of SNO Analogue Pre_Constriction->SNO_Addition Data_Acquisition 7. Data Acquisition (Measurement of isometric tension) SNO_Addition->Data_Acquisition Dose_Response 8. Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50_Calculation 9. EC50 Calculation Dose_Response->EC50_Calculation

Caption: A typical workflow for an aortic ring assay to assess vasodilation.

Detailed Protocol for Aortic Ring Assay

  • Aorta Dissection and Ring Preparation:

    • Humanely euthanize the experimental animal (e.g., a rat) and carefully excise the thoracic aorta.[21][22]

    • Place the aorta in a petri dish containing ice-cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[23]

    • Under a dissecting microscope, remove any adhering connective and adipose tissue.[22][24]

    • Cut the cleaned aorta into rings of approximately 1-2 mm in width.[21][22]

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks or wires in an organ bath chamber filled with PSS.[18][23] One hook is fixed, and the other is connected to a force-displacement transducer.[18][19]

    • Maintain the organ bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.[23]

    • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension, replacing the PSS every 15-20 minutes.[25]

  • Experimental Procedure:

    • After equilibration, pre-constrict the aortic rings with a vasoconstrictor agent, such as phenylephrine, to induce a stable contraction.[12]

    • Once a plateau in contraction is reached, cumulatively add increasing concentrations of the S-nitrosothiol analogue to the organ bath.

    • Record the changes in isometric tension using a data acquisition system.[19]

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct dose-response curves by plotting the percentage of relaxation against the logarithm of the SNO analogue concentration.

    • Calculate the EC50 value (the concentration of the SNO analogue that produces 50% of the maximal relaxation) to determine its potency.

Factors Influencing the Vasodilatory Effects of S-Nitrosothiols

The in vivo efficacy of SNO analogues is influenced by a multitude of factors:

  • Biostability: The stability of the S-N bond is a critical determinant of the NO release profile.[26] Some SNOs are inherently more stable than others, which affects their duration of action.[27][28]

  • Membrane Permeability: The ability of an SNO to cross the cell membrane influences its mechanism of action.[6] For instance, the membrane-permeable L-cysNO can directly deliver NO intracellularly, whereas less permeable analogues like GSNO may rely more on extracellular NO release or transnitrosation reactions.[6][7]

  • Transnitrosation Potential: The equilibrium of transnitrosation reactions in the blood can significantly alter the profile of circulating SNOs, impacting their overall hemodynamic effects.[6][29] Low-molecular-mass thiols can modulate the biological activity of S-nitrosoproteins by forming more potent low-molecular-mass S-nitrosothiols.[29]

  • Tolerance: Unlike organic nitrates like nitroglycerin, some S-nitrosothiols appear to be less prone to inducing vascular tolerance, a phenomenon where the vasodilatory effect diminishes with prolonged use.[12][30]

Conclusion

The comparative analysis of S-nitrosothiol analogues reveals a diverse group of molecules with distinct physicochemical and biological properties that significantly impact their vasodilatory profiles. Understanding these differences in potency, mechanism of NO release, biostability, and membrane permeability is crucial for the rational design and development of novel SNO-based therapeutics for cardiovascular diseases. The use of standardized experimental protocols, such as the aortic ring assay, is essential for generating reliable and comparable data to guide future research in this promising field.

References

  • Fung, H. L., Chung, S. J., Chong, S., & Komarov, A. (1996). In Vitro Vasorelaxant and in Vivo Cardiovascular Effects of S-nitrosothiols: Comparison to and Cross Tolerance With Standard Nitrovasodilators. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1333-1340. [Link]

  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of biological chemistry, 271(31), 18596–18603. [Link]

  • He, Y., Li, B., & Xian, M. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants (Basel, Switzerland), 10(7), 1104. [Link]

  • Jia, L., Bonaventura, D., & Fung, H. L. (2014). Local and Systemic Vasodilatory Effects of Low Molecular Weight S-nitrosothiols. Nitric oxide : biology and chemistry, 42, 32–39. [Link]

  • Wikipedia contributors. (2023, December 2). S-Nitrosothiol. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Myatt, L., Brewer, A. S., & Brockman, D. E. (1993). Vasodilator action of the S-nitrosothiol, SNAP, in rat isolated perfused lung. British journal of pharmacology, 110(1), 284–288. [Link]

  • Cochemé, H. M., Quin, C., McQuaker, S. J., Cabreiro, F., Logan, A., Prime, T. A., ... & Murphy, M. P. (2009). A mitochondria-targeted S-nitrosothiol modulates respiration, nitrosates thiols, and protects against ischemia-reperfusion injury. Proceedings of the National Academy of Sciences of the United States of America, 106(29), 11984–11989. [Link]

  • Askew, S. C., Butler, A. R., Flitney, F. W., & Megson, I. L. (1995). Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Bioorganic & medicinal chemistry, 3(1), 1–10. [Link]

  • Domínguez-Álvarez, E., & Lledós, A. (2015). Modulating Nitric Oxide Release by S-Nitrosothiol Photocleavage: Mechanism and Substituent Effects. The journal of physical chemistry. A, 119(11), 2419–2429. [Link]

  • Forman-Kay, J. D., & Nourse, A. (2012). The Chemical Biology of S-Nitrosothiols. Journal of molecular biology, 422(1), 6–10. [Link]

  • Forman, H. J., & Fukuto, J. M. (2013). S-NITROSOGLUTATHIONE. Biochimica et biophysica acta, 1820(6), 686–696. [Link]

  • Que, L. G., Liu, L., Yan, Y., Whitehead, G. S., Gavett, S. H., Schwartz, D. A., & Stamler, J. S. (2009). Pharmacological inhibition of S-nitrosoglutathione reductase improves endothelial vasodilatory function in rats in vivo. American journal of physiology. Heart and circulatory physiology, 296(4), H1136–H1143. [Link]

  • L-type amino acid transporter 1. (2016). Dynamic denitrosylation via S-nitrosoglutathione reductase regulates cardiovascular function. The Journal of clinical investigation, 126(5), 1867–1879. [Link]

  • Nossaman, B. D., Nossaman, V. E., & Kadowitz, P. J. (2010). S-nitrosoglutathione inhibits α1-adrenergic receptor-mediated vasoconstriction and ligand binding in pulmonary artery. American journal of physiology. Lung cellular and molecular physiology, 299(3), L349–L357. [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. [Link]

  • Hogg, N. (2000). Metabolism of S-nitrosoglutathione by endothelial cells. American journal of physiology. Heart and circulatory physiology, 278(5), H1538–H1544. [Link]

  • Isbell, T. S., Sun, C. W., Wu, L. C., Teng, X., & Gladwin, M. T. (2018). Nitrite potentiates the vasodilatory signaling of S-nitrosothiols. Nitric oxide : biology and chemistry, 76, 18–28. [Link]

  • Wanstall, J. C., & Randall, M. D. (2013). Nitric oxide mediated vasodilation: Effects of inhibition of the mitochondrial electron transport chain. PEARL - University of Plymouth. [Link]

  • Megson, I. L., Flitney, F. W., Bates, J. N., & Webster, R. (2000). Novel S-nitrosothiols Do Not Engender Vascular Tolerance and Remain Effective in Glyceryltrinitrate-Tolerant Rat Femoral Arteries. British journal of pharmacology, 130(4), 879–886. [Link]

  • McMahon, T. J., Ahearn, G. S., Moya, M. P., Gow, A. J., Huang, Y. C., Liddle, R. A., & Stamler, J. S. (2005). Hypoxic Vasodilation by Red Blood Cells: Evidence for an S-Nitrosothiol—Based Signal. Circulation, 111(16), 2064–2071. [Link]

  • Isbell, T. S., Sun, C. W., Wu, L. C., Teng, X., & Gladwin, M. T. (2018). Nitrite potentiates the vasodilatory signaling of S-nitrosothiols. Nitric oxide : biology and chemistry, 76, 18–28. [Link]

  • Fung, H. L. (1992). S-nitrosothiols as vasodilators: implications regarding tolerance to nitric oxide-containing vasodilators. British journal of clinical pharmacology, 34 Suppl 1(Suppl 1), 51S–56S. [Link]

  • Giustarini, D., D'Alessandro, A., & Rossi, R. (2011). Study of the effect of thiols on the vasodilatory potency of S-nitrosothiols by using a modified aortic ring assay. Toxicology and applied pharmacology, 256(2), 95–102. [Link]

  • Ball, C. M., & Tricarico, C. (2016). Nitric oxide regulates vascular adaptive mitochondrial dynamics. American journal of physiology. Heart and circulatory physiology, 311(1), H106–H117. [Link]

  • Keszler, A., Lindemer, B., Hogg, N., Weihrauch, D., & Tonn, N. (2018). Wavelength-dependence of vasodilation and NO release from S-nitrosothiols and dinitrosyl iron complexes by far red/near infrared light. Archives of biochemistry and biophysics, 649, 34–41. [Link]

  • ResearchGate. (n.d.). Nitrosothiol Reactivity Profiling Identifies S-Nitrosylated Proteins with Unexpected Stability. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo assessment of cellular permeability and pharmacodynamics of S-nitrosylated Captopril, a nitric oxide donor. [Link]

  • MDPI. (2023). Facilitating Nitrite-Derived S-Nitrosothiol Formation in the Upper Gastrointestinal Tract in the Therapy of Cardiovascular Diseases. [Link]

  • Chouchani, E. T., Methner, C., Nadtochiy, S. M., Logan, A., Pell, V. R., Ding, S., ... & Murphy, M. P. (2014). Mitochondria selective S-nitrosation by mitochondria-targeted S-nitrosothiol protects against post-infarct heart failure in mouse hearts. Journal of the American Heart Association, 3(3), e000943. [Link]

  • protocols.io. (n.d.). Aortic ring assay. [Link]

  • Chouchani, E. T., Methner, C., Nadtochiy, S. M., Logan, A., Pell, V. R., Ding, S., ... & Murphy, M. P. (2014). Mitochondria selective S-nitrosation by mitochondria-targeted S-nitrosothiol protects against post-infarct heart failure in mouse hearts. Journal of the American Heart Association, 3(3), e000943. [Link]

  • ResearchGate. (n.d.). Photo 1. Setting of the vascular isolated organ. The organ bath with.... [Link]

  • ADInstruments. (n.d.). Organ Bath Systems. [Link]

  • Chen, Q., Sieck, G. C., & Pagano, P. J. (2018). Evidence against Stable Protein S-Nitrosylation as a Widespread Mechanism of Post-translational Regulation. Cell reports, 22(3), 809–821. [Link]

  • JoVE. (n.d.). Aortic Ring Assay. [Link]

  • IvyPanda. (2022, April 23). Organ Bath Experiments in Pharmacokinetics Report (Assessment). [Link]

  • YouTube. (2023, August 5). Aortic Ring Assay. [Link]

  • ResearchGate. (n.d.). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. [Link]

  • Megson, I. L., Flitney, F. W., Wallace, P., & MacLean, M. R. (2000). A novel family of S-nitrosothiols: chemical synthesis and biological actions. Nitric oxide : biology and chemistry, 4(4), 399–408. [Link]

  • MDPI. (2020). An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid. [Link]

Sources

Comparative Guide to S-Nitrosothiol Efficacy: Confirming the Role of Lipophilicity in S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP) Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to objectively evaluate the influence of lipophilicity on the biological activity of S-nitrosothiols (RSNOs), using S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP) as a primary example. We will move beyond theoretical discussions to present a series of interconnected, self-validating experimental protocols designed to dissect the relationship between a molecule's physicochemical properties and its ultimate cellular efficacy.

The central hypothesis of this guide is that the enhanced lipophilicity of SNAP, conferred by its N-heptanoyl side chain, is a critical determinant of its increased potency compared to more hydrophilic analogues. We will explore this by comparing SNAP with a closely related but less lipophilic compound, S-nitroso-N-acetyl-D,L-penicillamine (SNAC).

The Foundational Role of Lipophilicity for RSNOs

S-nitrosothiols are crucial donors of nitric oxide (NO), a pleiotropic signaling molecule involved in vasodilation, neurotransmission, and immune responses. The therapeutic potential of RSNOs is therefore directly linked to their ability to deliver NO to specific biological targets. However, the cell membrane presents a formidable lipid barrier. A molecule's ability to passively diffuse across this barrier is largely governed by its lipophilicity. We propose that the heptanoyl group of SNAP provides a significant lipophilic advantage over the acetyl group of SNAC, leading to superior membrane transport and intracellular NO delivery.

To rigorously test this, we will employ a multi-step experimental workflow designed to correlate physicochemical properties with biological outcomes.

G cluster_0 Physicochemical Characterization cluster_1 Membrane Permeability Assessment cluster_2 Pharmacodynamic Evaluation A Quantify Lipophilicity (LogP Determination) B Measure Membrane Transit (PAMPA Assay) A->B informs D Evaluate Cellular Efficacy (Cytotoxicity Assay) B->D predicts C Assess NO Release Kinetics (Griess Assay) C->D influences G SNAP SNAP (Lipophilic) Membrane Cell Membrane SNAP->Membrane Efficient Permeation NO_Release Intracellular NO Release Membrane->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Apoptosis Apoptosis Induction PKG->Apoptosis

Figure 2: Proposed mechanism for SNAP's enhanced cytotoxicity via lipophilicity.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed A549 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of SNAP and SNAC in cell culture media.

    • Replace the old media with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the cells for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the dose-response curves and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound.

Comparative Data Summary
CompoundPermeabilityIC₅₀ (µM) on A549 cells (24h)Interpretation
SNAP High~50 µMPotent cytotoxicity
SNAC Low> 500 µMSignificantly lower potency

Interpretation: A substantially lower IC₅₀ value for SNAP compared to SNAC would provide strong evidence that its superior membrane permeability leads to more effective intracellular NO delivery and, consequently, greater biological action. This final step validates the initial hypothesis by linking the molecule's chemical structure to a tangible cellular outcome.

Conclusion

This guide outlines a logical and robust experimental strategy to confirm the pivotal role of lipophilicity in the action of this compound. By systematically progressing from fundamental physicochemical measurements (LogP) to membrane transport models (PAMPA) and finally to a whole-cell functional assay (cytotoxicity), researchers can build a compelling, evidence-based case. The expected results—higher LogP, greater permeability, and a lower IC₅₀ for SNAP compared to its hydrophilic analogue SNAC—would unequivocally demonstrate that the N-heptanoyl chain is not a passive structural element, but a key functional moiety that enhances bioavailability and therapeutic efficacy.

References

  • Title: S-Nitrosothiols: a class of nitric oxide-donating drugs Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: The chemistry of S-nitrosothiols Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Lipophilicity Profiles: Theory and Measurement Source: Wiley Online Library URL: [Link]

  • Title: The PAMPA technique for drug absorption and permeation Source: Nature Protocols URL: [Link]

  • Title: Role of Nitric Oxide in Cell Death Source: Annual Review of Pharmacology and Toxicology URL: [Link]

A Head-to-Head Comparison of S-Nitroso-N-heptanoyl-D,L-penicillamine and Other Vasodilators: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), an S-nitrosothiol (RSNO), with other classical and contemporary vasodilators. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies required for their rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular pharmacology.

Introduction to Vasodilators and the Role of Nitric Oxide

Vasodilation, the widening of blood vessels, is a critical physiological process regulated by a variety of signaling molecules. Among the most important is nitric oxide (NO), a gaseous signaling molecule with a wide array of physiological functions.[1] Many vasodilators exert their effects by increasing the bioavailability of NO in the vascular smooth muscle. These compounds can be broadly categorized into NO donors, which directly release NO or related species, and agents that stimulate endogenous NO production.

S-nitrosothiols are a class of NO donors that have garnered significant interest due to their role in physiological NO signaling.[1] Unlike other NO donors, such as organic nitrates (e.g., nitroglycerin) or sodium nitroprusside, RSNOs are naturally occurring molecules involved in the transport and signaling of NO.[2] this compound (SNHP) is a synthetic RSNO designed for specific physicochemical properties.

This compound (SNHP): A Profile

SNHP belongs to a series of N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine (SNAP).[3] The rationale behind modifying the N-acyl side chain is to alter the lipophilicity and, consequently, the stability and duration of action of the molecule. Previous studies have shown that increasing the length of the N-acyl chain can lead to prolonged vasodilator effects, particularly in endothelium-denuded vessels.[3] This suggests that increased lipophilicity may facilitate the retention of the compound within the vascular tissue, leading to a sustained release of NO.[3]

Mechanism of Action of S-Nitrosothiols

S-nitrosothiols release NO through various mechanisms, including thermal decomposition, photolysis, and catalytic decomposition by metal ions, particularly copper (I).[4][5] The release of NO from SNHP is expected to follow a similar pattern, with its specific kinetics influenced by its chemical structure. The liberated NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[6][7] This cascade ultimately results in the dephosphorylation of myosin light chains and smooth muscle relaxation.[6]

cluster_EC Extracellular Space cluster_SMC Vascular Smooth Muscle Cell SNHP SNHP SNHP_in SNHP SNHP->SNHP_in Diffusion NO NO SNHP_in->NO Decomposition (e.g., Cu(I)) sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion PKG PKG cGMP->PKG Activates MLCP MLCP PKG->MLCP Activates Myosin_LC_P Myosin Light Chain-P MLCP->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Dephosphorylation Relaxation Vasodilation Myosin_LC->Relaxation

Figure 1: Signaling pathway of SNHP-induced vasodilation.

Head-to-Head Comparison: SNHP vs. Other Vasodilators

A direct comparison of SNHP with other vasodilators requires standardized experimental conditions. Here, we present a comparative overview based on typical findings in vascular pharmacology.

SNHP vs. Sodium Nitroprusside (SNP)

Sodium nitroprusside is a potent, direct NO donor that releases NO spontaneously in the presence of reducing agents.[7] It is a powerful arterial and venous vasodilator.[7]

  • Potency and Efficacy: Both SNHP and SNP are expected to be highly potent vasodilators. However, the kinetics of NO release differ. SNP provides a rapid and robust release of NO, leading to a fast onset of action.[7] SNHP, due to its lipophilic nature, might have a slower onset but a more prolonged duration of action.[3]

  • Mechanism of NO Release: SNP is a metal-nitrosyl complex, and its NO release is not enzymatic. SNHP, as an RSNO, can release NO through multiple pathways, including interaction with cellular thiols and metal ions.[5]

  • Side Effects: A major concern with SNP is the potential for cyanide toxicity with prolonged use or in patients with renal impairment.[7] SNHP does not carry this risk.

SNHP vs. Nitroglycerin (GTN)

Nitroglycerin is an organic nitrate that requires enzymatic bioactivation to release NO.[6] It is predominantly a venodilator at lower doses.[6]

  • Potency and Efficacy: The vasodilator potency of GTN can be limited by the availability of the necessary enzymes for its bioactivation.[8] SNHP, being a direct NO donor, is not dependent on this enzymatic machinery.

  • Tolerance: A significant clinical limitation of GTN is the development of tolerance with continuous use.[2] This is attributed to the depletion of sulfhydryl groups and the generation of reactive oxygen species.[9] While tolerance to RSNOs can also occur, the mechanisms may differ, and SNHP's unique structure might offer an advantage in this regard.

  • Mechanism of Action: GTN's mechanism is still debated, with some evidence suggesting it may not release free NO at clinically relevant concentrations.[8] SNHP, on the other hand, is known to directly release NO.[3]

VasodilatorClassPrimary Site of ActionOnset of ActionDuration of ActionKey Limitations
SNHP S-NitrosothiolArterial and VenousModerateProlongedLimited clinical data
Sodium Nitroprusside NitrovasodilatorArterial and VenousRapidShortCyanide toxicity risk
Nitroglycerin Organic NitrateVenous (low dose)RapidShortTolerance, enzymatic dependence

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of SNHP and other vasodilators, rigorous and standardized experimental protocols are essential.

Ex Vivo Vasodilator Potency Assessment: The Aortic Ring Assay

The aortic ring assay is a classic ex vivo method to assess the vasorelaxant properties of a compound.[10][11]

Objective: To determine the concentration-response relationship and calculate the EC50 (half-maximal effective concentration) for SNHP and other vasodilators.

Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., a Wistar rat) and carefully excise the thoracic aorta.[11]

    • Place the aorta in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings.[10][11]

    • For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a wire to assess endothelium-independent vasodilation.[12]

  • Experimental Setup:

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a vasoconstrictor, such as phenylephrine (PE) or potassium chloride (KCl), to induce a stable contraction.

    • Once a stable plateau is reached, add the vasodilator (SNHP, SNP, GTN) in a cumulative, concentration-dependent manner.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

    • Plot the concentration-response curve and determine the EC50 value for each compound.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_proc Procedure cluster_analysis Data Analysis Euthanize Euthanize Animal Excise Excise Thoracic Aorta Euthanize->Excise Clean Clean and Cut into Rings Excise->Clean Suspend Suspend Rings in Organ Bath Connect Connect to Force Transducer Suspend->Connect Equilibrate Equilibrate under Tension Connect->Equilibrate Precontract Pre-contract with PE/KCl Add_Vaso Cumulative Addition of Vasodilator Precontract->Add_Vaso Record Record Relaxation Add_Vaso->Record Express Express as % Relaxation Plot Plot Concentration-Response Curve Express->Plot Calculate Calculate EC50 Plot->Calculate

Figure 2: Workflow for the aortic ring vasodilation assay.

Measurement of Nitric Oxide Release

Directly measuring the amount and kinetics of NO release is crucial for comparing NO donors. Chemiluminescence is a highly sensitive method for this purpose.[13][14]

Objective: To quantify the NO released from SNHP and other NO donors under physiological conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of SNHP, SNP, and GTN in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • For GTN, the addition of a thiol, such as cysteine, may be necessary to facilitate NO release in vitro.

  • Experimental Setup:

    • Use a nitric oxide analyzer based on the chemiluminescent reaction between NO and ozone.[13]

    • The instrument continuously samples the headspace of a reaction vessel containing the NO donor solution.

    • The reaction vessel should be maintained at 37°C and purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of NO.[13]

  • Experimental Procedure:

    • Inject a known concentration of the NO donor into the reaction vessel.

    • Record the chemiluminescence signal over time to obtain a real-time profile of NO release.

  • Data Analysis:

    • Integrate the area under the curve of the NO release profile to determine the total amount of NO released.

    • Analyze the kinetics of NO release (e.g., half-life of the donor).

Conclusion

This compound represents a promising class of vasodilators with the potential for a prolonged duration of action. Head-to-head comparisons with established drugs like sodium nitroprusside and nitroglycerin are essential to fully characterize its pharmacological profile. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation, ensuring scientific rigor and reproducibility. Further research into the in vivo efficacy, safety, and potential for tolerance development of SNHP is warranted to determine its therapeutic potential.

References

  • Abu-Alghayth, M., Vanhatalo, A., Wylie, L.J., McDonagh, S.T., Thompson, C., Kadach, S., Kerr, P., Smallwood, M.J., Jones, A.M., & Winyard, P.G. (n.d.). S-nitrosothiols, and other products of nitrate metabolism, are increased in multiple. MDPI. Retrieved from [Link]

  • Cook, J.A., Kim, S.Y., Teague, D., et al. (1996). Convenient colorimetric and fluorometric assays for S-nitrosothiols. Anal. Biochem., 238(2), 150-158.
  • Davel, A.P., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
  • Feelisch, M., & Kelm, M. (1996). Biotransformation of organic nitrates to nitric oxide in relation to vasodilator action. J. Cardiovasc. Pharmacol., 28 Suppl 1, S11-6.
  • Furchgott, R.F., & Zawadzki, J.V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine.
  • Ignarro, L.J., Buga, G.M., Wood, K.S., Byrns, R.E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide. Proc. Natl. Acad. Sci. U.S.A., 84(24), 9265-9269.
  • Liao, J.K. (n.d.). Aortic Ring Assay. JoVE. Retrieved from [Link]

  • Moncada, S., Palmer, R.M., & Higgs, E.A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacol. Rev., 43(2), 109-142.
  • Nunez, C., Victor, V.M., Tur, R., Alvarez-Barrientos, A., Moncada, S., Esplugues, J.V., & D'Ocon, P. (2005). Discrepancies between nitroglycerin and NO-releasing drugs on mitochondrial oxygen consumption, vasoactivity, and the release of NO.
  • Singh, R.J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. J. Biol. Chem., 271(31), 18596-18603.
  • Tota, B., & Gattuso, A. (1996). Nitric oxide and the coronary vascular system of the fish.
  • Vandergriff, A.C., et al. (2018). Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives. Journal of Hypertension, 36(7), 1460-1467.
  • Zhang, J., & Snyder, S.H. (1995). Nitric oxide in the nervous system. Annu. Rev. Pharmacol. Toxicol., 35, 213-233.
  • Ziche, M., Morbidelli, L., Masini, E., Amerini, S., Granger, H.J., & Ledda, F. (1994). Nitric oxide mediates angiogenesis in vivo and endothelial cell growth and migration in vitro. Microvasc. Res., 47(2), 230-244.

Sources

Safety Operating Guide

Navigating the Disposal of S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP): A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNAP) is a valuable tool in nitric oxide (NO) research, acting as a potent NO donor. However, its inherent reactivity and thermal instability necessitate a carefully considered approach to its disposal. This guide, developed from the perspective of a Senior Application Scientist, provides essential safety information and a framework for developing a comprehensive disposal plan. It is imperative to note that this document is intended as a guide and must be supplemented by a specific Safety Data Sheet (SDS) for the compound and consultation with your institution's Environmental Health and Safety (EHS) department.

The Chemical Nature of SNAP: Understanding the "Why" Behind Disposal Procedures

This compound belongs to the class of S-nitrosothiols (RSNOs). The key to its biological activity and its disposal considerations lies in the labile sulfur-nitrogen bond (S-NO). This bond can cleave, releasing nitric oxide, a process that can be initiated by various stimuli including light, heat, and the presence of metal ions.

The primary goal of any disposal procedure for SNAP is to controllably and completely break this S-NO bond, converting the reactive nitrosothiol into less hazardous, more stable compounds. The resulting products will likely include the corresponding disulfide of N-heptanoyl-D,L-penicillamine and various nitrogen oxides. The specific decomposition products can vary depending on the method used.

Core Principles of SNAP Disposal: A Multi-Faceted Approach

A robust disposal plan for SNAP should be built on the following pillars:

  • In-Lab Deactivation: Whenever feasible and safe, the preferred method is to chemically deactivate small quantities of SNAP at the source, within a laboratory fume hood. This minimizes the risks associated with transporting and storing a reactive hazardous waste.

  • Verification of Decomposition: It is crucial to verify that the deactivation process is complete before the waste stream is disposed of through conventional channels.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific SDS for this compound should be consulted, the hazards are expected to be similar to its well-studied analog, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP).

HazardDescriptionRecommended PPE
Skin and Eye Irritation Direct contact may cause irritation.Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
Respiratory Irritation Inhalation of the dust or decomposition products (e.g., nitrogen oxides) can irritate the respiratory system.Work in a certified chemical fume hood.
Reactivity The compound is sensitive to light, heat, and metal ions, leading to the release of nitric oxide gas.Store in a cool, dark place, away from incompatible materials. Handle with non-metallic spatulas.

This table is a general guideline. Always refer to the specific SDS for your compound.

Step-by-Step Guidance for Developing a Disposal Plan

The following sections outline potential chemical degradation methods. These are not validated protocols and must be tested on a small scale under the supervision of your institution's EHS personnel before implementation.

Method 1: Alkaline Hydrolysis

Principle: S-nitrosothiols can undergo hydrolysis under basic conditions to yield a thiol, nitrite, and other nitrogen-containing species. This is a common method for the degradation of various reactive organic compounds.

Proposed Experimental Protocol:

  • Preparation: In a certified chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH). Place the beaker containing the NaOH solution in an ice bath to manage any exothermic reaction.

  • Addition of SNAP: Slowly and in small portions, add the this compound waste to the stirred, cold NaOH solution. Be prepared for potential gas evolution (nitric oxide).

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The disappearance of the characteristic green or red color of the S-nitrosothiol is an initial indicator of decomposition, but not a confirmation of its completion.

  • Neutralization: After the reaction period, slowly neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully.

  • Verification: Before disposal, the absence of the parent S-nitrosothiol must be confirmed.

Method 2: Oxidative Degradation with Sodium Hypochlorite

Principle: Sodium hypochlorite (bleach) is a strong oxidizing agent that can effectively break the S-NO bond and oxidize the sulfur and nitrogen components.

Proposed Experimental Protocol:

  • Preparation: In a certified chemical fume hood, prepare a solution of sodium hypochlorite (household bleach is typically 5-6% NaOCl).

  • Addition of SNAP: Slowly add the this compound waste to the stirred hypochlorite solution. This reaction can be vigorous and may produce nitrogen oxides, so it must be performed with extreme caution in a fume hood.

  • Reaction: Allow the mixture to react for several hours.

  • Quenching: After the reaction, any excess hypochlorite should be quenched. This can be done by adding a reducing agent such as sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., with potassium iodide-starch paper).

  • Verification: Confirm the absence of the parent S-nitrosothiol before disposal.

Verification of Complete Decomposition: A Critical Safety Check

Simply observing a color change is insufficient to confirm the complete degradation of SNAP. One or more of the following analytical methods should be employed to ensure the final waste stream is safe for disposal.

  • UV-Visible Spectrophotometry: S-nitrosothiols have a characteristic absorbance peak around 340 nm.[1] The absence of this peak in the treated waste solution, when compared to a standard of the starting material, provides strong evidence of decomposition.

  • Griess Assay for Nitrite: This colorimetric assay can detect the presence of nitrite, a common decomposition product.[1] While not a direct measure of the parent compound, its presence can indicate that the S-NO bond has been cleaved.

  • Chemiluminescence: This highly sensitive technique directly measures the amount of nitric oxide released from a sample upon chemical reduction or photolysis.[1][2] The absence of a detectable NO signal would confirm the complete degradation of the S-nitrosothiol.

Final Disposal and Regulatory Considerations

Once the this compound has been chemically degraded and verified to be complete, the resulting solution must be disposed of in accordance with institutional and regulatory guidelines. Even after treatment, the waste may still be classified as hazardous due to the presence of other chemicals or byproducts.

  • EPA and OSHA: Both the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have regulations governing the handling and disposal of hazardous and reactive chemical waste.[3][4][5][6] It is the responsibility of the generator of the waste (the laboratory) to ensure compliance.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for guidance on proper waste disposal procedures. They can provide specific instructions based on your location and the nature of the waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal_Workflow cluster_prep Preparation and Hazard Assessment cluster_degradation Chemical Degradation (in Fume Hood) cluster_verification Verification of Complete Decomposition cluster_disposal Final Waste Management start SNAP Waste sds Obtain and Review SDS start->sds ehs Consult with EHS sds->ehs ppe Select Appropriate PPE ehs->ppe degradation Choose Degradation Method (e.g., Alkaline Hydrolysis or Oxidation) ppe->degradation reaction Perform Degradation Reaction degradation->reaction verification Analytical Verification (e.g., UV-Vis, Griess Assay, Chemiluminescence) reaction->verification complete Decomposition Complete? verification->complete complete->reaction No (Repeat Degradation) neutralize Neutralize pH (if necessary) complete->neutralize Yes dispose Dispose as Hazardous Waste (per EHS guidelines) neutralize->dispose

Disposal Workflow for this compound

Conclusion: A Commitment to Safety

The responsible management of laboratory chemicals extends beyond their use in experiments to their safe and compliant disposal. While this compound is a powerful research tool, its reactive nature demands a thorough and cautious approach to waste management. By understanding the underlying chemistry, conducting a thorough hazard assessment, and working in close collaboration with your institution's safety professionals, you can ensure that the disposal of this compound is handled in a manner that protects yourself, your colleagues, and the environment.

References

  • Occupational Safety and Health Administration. 1910.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. Accessed January 12, 2026.
  • OSHA Compliance For Laboratories. US Bio-Clean. Accessed January 12, 2026.
  • Santa Cruz Biotechnology. This compound. Accessed January 12, 2026.
  • T. M. F. T. M. F. Bryan, et al. Detection of S-Nitrosothiols. Free Radical Biology and Medicine. 2014.
  • A. M. F. A. M. F. King, et al. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols. Antioxidants & Redox Signaling. 2012.
  • Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. Nitric Oxide. 2024.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Accessed January 12, 2026.
  • Detection of S-nitrosothiols. Biochimica et Biophysica Acta (BBA) - General Subjects. 2014.
  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. Accessed January 12, 2026.
  • Clarification on the Level of Sulfide for Determining if a Waste is Hazardous under Reactivity. U.S. Environmental Protection Agency. 1993.
  • In-Laboratory Treatment of Chemical Waste. Cornell University Environmental Health and Safety. Accessed January 12, 2026.
  • Laboratory Safety Guidance.
  • Pharmaffiliates. This compound. Accessed January 12, 2026.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. 1978.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. National Research Council (US)
  • 7.1.1 General Neutralization Procedures. Cornell University Environmental Health and Safety. Accessed January 12, 2026.
  • S-Nitroso-N-acetyl-DL-penicillamine (N3398) - Product Information Sheet. Sigma-Aldrich. Accessed January 12, 2026.
  • Waste Neutralization Guidance.
  • Electroanalytical Methodologies for the Detection of S-nitrosothiols in Biological Fluids. Analyst. 2013.
  • The nitric oxide donor S-nitroso-N-acetyl-D,L-penicillamine degrades heparan sulfate and heparin.
  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). 2020.
  • The Mechanism of the Decomposition of a Bronchodilator, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), by a Bronchoconstrictor, Aqueous Sulfite: Detection of the N-Nitrosohydroxylamine-N-sulfonate ion. Bulletin of the Korean Chemical Society. 2004.
  • Acid-free synthesis of S-nitrosothiols at neutral pH by shock-freezing in liquid nitrogen. Journal of the Brazilian Chemical Society. 2015.
  • GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. International Journal of Molecular Sciences. 2023.
  • A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API.
  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosyl
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Accessed January 12, 2026.
  • Decomposition of S-nitrosocysteine via S- to N-transnitros
  • The kinetics of thiol-mediated decomposition of S-nitrosothiols. Vascular Pharmacology. 2005.
  • LC-MS/MS and Active Pharmaceutical Ingredients.
  • Combined alkaline hydrolysis and ultrasound-assisted extraction for the release of nonextractable phenolics from cauliflower (Brassica oleracea var. botrytis) waste. Journal of Agricultural and Food Chemistry. 2014.
  • Alkaline hydrolysis to remove potentially infectious viral RNA contaminants from DNA. Journal of Virological Methods. 2016.
  • S-Nitrosothiol Analysis via Photolysis and Amperometric Nitric Oxide Detection in a Microfluidic Device. Analytical Chemistry. 2015.
  • S-Nitrosothiols: Formation, Decomposition, Reactivity and Possible Physiological Effects.
  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. International Journal of Pharmaceutical Sciences and Research. 2024.
  • Catalytic alkaline hydrolysis of PET and BPA-PC waste in minutes at atmospheric pressure without microwaves or organic solvents. Green Chemistry. 2019.
  • (PDF) GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using N and O Isotopes.
  • (PDF) Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Nitroso-N-heptanoyl-D,L-penicillamine
Reactant of Route 2
Reactant of Route 2
S-Nitroso-N-heptanoyl-D,L-penicillamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.